Product packaging for [D-Phe12,Leu14]-Bombesin(Cat. No.:)

[D-Phe12,Leu14]-Bombesin

Cat. No.: B010965
M. Wt: 1611.8 g/mol
InChI Key: PWGHKRYOBBMXGB-TVXZQRGPSA-N
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Description

[D-Phe12,Leu14]-Bombesin, also known as this compound, is a useful research compound. Its molecular formula is C75H114N22O18 and its molecular weight is 1611.8 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-leu-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H114N22O18 B010965 [D-Phe12,Leu14]-Bombesin

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H114N22O18/c1-37(2)28-50(63(79)104)93-71(112)52(30-39(5)6)95-72(113)53(31-42-16-11-10-12-17-42)88-61(103)36-85-74(115)62(40(7)8)97-64(105)41(9)86-70(111)54(32-43-34-83-45-19-14-13-18-44(43)45)96-69(110)49(22-25-57(77)99)92-73(114)55(33-58(78)100)89-60(102)35-84-65(106)51(29-38(3)4)94-66(107)46(20-15-27-82-75(80)81)90-68(109)48(21-24-56(76)98)91-67(108)47-23-26-59(101)87-47/h10-14,16-19,34,37-41,46-55,62,83H,15,20-33,35-36H2,1-9H3,(H2,76,98)(H2,77,99)(H2,78,100)(H2,79,104)(H,84,106)(H,85,115)(H,86,111)(H,87,101)(H,88,103)(H,89,102)(H,90,109)(H,91,108)(H,92,114)(H,93,112)(H,94,107)(H,95,113)(H,96,110)(H,97,105)(H4,80,81,82)/t41-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGHKRYOBBMXGB-TVXZQRGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H114N22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to [D-Phe12,Leu14]-Bombesin: Structure, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the bombesin receptor antagonist, this compound. It covers its molecular structure, a detailed methodology for its synthesis via solid-phase peptide synthesis, its mechanism of action through the bombesin signaling pathway, and experimental protocols for its characterization.

Molecular Structure and Properties

This compound is a synthetic analog of the naturally occurring tetradecapeptide bombesin. The key modifications involve the substitution of Glycine at position 12 with a D-Phenylalanine residue and Methionine at position 14 with a Leucine residue. These alterations confer antagonist properties to the peptide.

Amino Acid Sequence: {Glp}-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Leu-NH2

Molecular Formula: C₇₅H₁₁₄N₂₂O₁₈

Molecular Weight: 1610.9 g/mol [1]

Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe and Fmoc-Leu)

  • Pyroglutamic acid (Glp)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Ether for precipitation

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling (Leucine):

    • Deprotect the resin by treating it with 20% piperidine in DMF to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Leu-OH with HATU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react to couple the first amino acid.

    • Wash the resin to remove excess reagents.

  • Chain Elongation (Stepwise Amino Acid Coupling):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, D-Phe, Gly, Val, Ala, Trp, Gln, Asn, Gly, Leu, Arg, Gln.

  • N-terminal Pyroglutamic Acid Addition:

    • After the final Fmoc deprotection of the N-terminal Glutamine, couple Pyroglutamic acid (Glp) to the N-terminus.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Leu-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Chain_Elongation Repeat Deprotection, Coupling, and Wash for all Amino Acids Wash1->Chain_Elongation Cleavage Cleave from Resin (TFA Cocktail) Chain_Elongation->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS and HPLC Analysis Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Biological Activity and Mechanism of Action

This compound acts as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR/BB2). It competitively inhibits the binding of bombesin and other agonists, thereby blocking their downstream signaling effects.

Quantitative Data
ParameterValueCell/Tissue TypeReference
IC₅₀ (Bombesin Binding)2 µMRat Brain[1][2]
IC₅₀ (Amylase Release)4 µMGuinea Pig Acini[1][3]
Bombesin Signaling Pathway

Bombesin receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates G proteins of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, enzyme secretion, and cell proliferation. This compound blocks the initiation of this cascade by preventing agonist binding.

Bombesin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin (Agonist) Receptor Bombesin Receptor (GRPR/BB2) Bombesin->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Amylase Release) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Bombesin Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols for Biological Characterization

Receptor Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled agonist for binding to bombesin receptors.

Materials:

  • Cell membranes or tissue homogenates expressing bombesin receptors (e.g., rat brain).

  • Radiolabeled bombesin analog (e.g., ¹²⁵I-[Tyr4]-Bombesin).

  • This compound at various concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the binding buffer.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Amylase Release Assay

This functional assay measures the ability of this compound to inhibit bombesin-stimulated amylase secretion from pancreatic acini.

Materials:

  • Isolated pancreatic acini (e.g., from guinea pig).

  • Bombesin (agonist).

  • This compound at various concentrations.

  • Incubation buffer.

  • Amylase substrate.

  • Spectrophotometer.

Procedure:

  • Pre-incubation: Pre-incubate the pancreatic acini with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of bombesin to stimulate amylase release.

  • Incubation: Incubate the mixture for a defined period.

  • Separation: Centrifuge the samples to separate the acini from the supernatant containing the released amylase.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a colorimetric assay with an appropriate substrate.

  • Data Analysis: Plot the percentage of bombesin-stimulated amylase release against the concentration of the antagonist. Calculate the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the maximal bombesin-stimulated amylase release.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Amylase Release Assay Incubate_Binding Incubate Receptor Prep, Radioligand, and Antagonist Filter Separate Bound/Free Ligand Incubate_Binding->Filter Count Measure Radioactivity Filter->Count Analyze_Binding Calculate IC₅₀ Count->Analyze_Binding Incubate_Acini Incubate Pancreatic Acini with Antagonist Stimulate Stimulate with Bombesin Incubate_Acini->Stimulate Measure_Amylase Measure Amylase in Supernatant Stimulate->Measure_Amylase Analyze_Functional Calculate IC₅₀ Measure_Amylase->Analyze_Functional Peptide Synthesized this compound Peptide->Incubate_Binding Peptide->Incubate_Acini

Caption: Workflow for the Biological Characterization of this compound.

References

[D-Phe12,Leu14]-Bombesin: A Comprehensive Technical Guide to a Potent Bombesin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert a wide range of physiological effects through their interaction with bombesin receptors, a family of G protein-coupled receptors (GPCRs). These receptors, particularly the GRP receptor (GRPR or BB2), are overexpressed in various human cancers, including prostate, breast, and lung tumors, making them attractive targets for cancer diagnosis and therapy. The development of potent and specific bombesin receptor antagonists is a critical area of research for therapeutic intervention. This technical guide focuses on [D-Phe12,Leu14]-Bombesin, a key bombesin receptor antagonist, providing an in-depth overview of its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Concept: Antagonism of Bombesin Receptors

This compound is a synthetic analog of bombesin where the histidine at position 12 has been replaced with D-phenylalanine and the methionine at position 14 has been replaced with leucine. These modifications result in a molecule that binds to bombesin receptors with high affinity but fails to elicit the downstream signaling cascade initiated by agonist binding. Instead, it competitively blocks the binding of endogenous agonists like GRP, thereby inhibiting their biological effects. This antagonistic activity forms the basis of its therapeutic potential in diseases characterized by overactive bombesin receptor signaling, such as certain cancers.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related antagonists, providing key metrics for its potency and activity.

Table 1: In Vitro Binding Affinity and Potency of this compound and Related Analogs

CompoundAssayTarget/SystemIC50KiReference
This compound Competitive BindingRat Brain Slices~2 µM-[1]
[D-Phe12]-BombesinCompetitive BindingRat Brain Slices~2 µM-[1]
[Tyr4,D-Phe12]-BombesinCompetitive BindingRat Brain Slices~2 µM-[1]
This compound Amylase Release InhibitionGuinea Pig Pancreatic Acini4 µM-[2][3]
[D-Phe12]-BombesinAmylase Release InhibitionGuinea Pig Pancreatic Acini4 µM4.7 µM[3][4]
[Tyr4,D-Phe12]-BombesinAmylase Release InhibitionGuinea Pig Pancreatic Acini4 µM-[3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Signaling Pathways

Bombesin receptors primarily signal through the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade by preventing agonist binding.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum BN_R Bombesin Receptor Gq Gq BN_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release Ca²⁺ Release Ca_release->Downstream IP3R->Ca_release Agonist Bombesin/GRP (Agonist) Agonist->BN_R Binds & Activates Antagonist [D-Phe12,Leu14]-BN (Antagonist) Antagonist->BN_R Binds & Blocks

Bombesin Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the evaluation of bombesin receptor antagonists. The following are protocols for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the bombesin receptor.

Materials:

  • Cell membranes or tissue homogenates expressing bombesin receptors (e.g., from rat brain or PC-3 cells).

  • Radioligand: 125I-[Tyr4]-bombesin.

  • Unlabeled bombesin (for determining non-specific binding).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and unlabeled bombesin.

  • In a 96-well plate, add binding buffer, cell membranes/tissue homogenate, and the test compound or unlabeled bombesin.

  • Add a fixed concentration of 125I-[Tyr4]-bombesin to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled bombesin) from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - ¹²⁵I-[Tyr⁴]-Bombesin - Test Compound - Buffers B Set up 96-well Plate: Add membranes, test compound dilutions, and radioligand A->B C Incubate to Equilibrium (e.g., 37°C, 60 min) B->C D Rapid Filtration (Separate bound from free radioligand) C->D E Wash Filters (Remove non-specific binding) D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ F->G

Competitive Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing bombesin receptors (e.g., PC-3 or HEK293 cells transfected with GRPR).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Bombesin or GRP (agonist).

  • Test compound: this compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound (this compound) at various concentrations and incubate for a short period.

  • Add the agonist (bombesin or GRP) and immediately begin kinetic measurement of fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Analyze the data to determine the ability of the antagonist to inhibit the agonist-induced calcium response and calculate its IC50.

Calcium_Mobilization_Workflow A Seed Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) A->B C Wash to Remove Extracellular Dye B->C D Measure Baseline Fluorescence C->D E Add Antagonist ([D-Phe12,Leu14]-BN) D->E F Add Agonist (Bombesin/GRP) & Begin Kinetic Reading E->F G Data Analysis: - Measure Peak Fluorescence Response - Plot Inhibition Curve - Determine IC₅₀ F->G

Calcium Mobilization Assay Workflow
In Vivo Tumor Growth Inhibition Study

This assay evaluates the efficacy of the bombesin receptor antagonist in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Tumor cells overexpressing bombesin receptors (e.g., PC-3 human prostate cancer cells).

  • Test compound: this compound or other antagonists like RC-3095.

  • Vehicle control (e.g., saline).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant tumor cells into the flanks of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomly assign mice to treatment and control groups.

  • Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily subcutaneous injections).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

  • Compare tumor growth between the treatment and control groups to determine the efficacy of the antagonist. Several studies have demonstrated significant inhibition of tumor growth in nude mice treated with bombesin antagonists. For example, antagonists like RC-3095 and RC-3940-II have been shown to decrease the volume of U-87MG glioblastoma xenografts by 60% and 74%, respectively.[5]

Conclusion

This compound stands as a foundational tool in the study of bombesin receptor function and a progenitor for the development of more potent and selective antagonists. Its ability to competitively block bombesin receptors without initiating downstream signaling provides a powerful mechanism for investigating the physiological and pathological roles of the bombesin system. The experimental protocols detailed in this guide represent the standard methodologies for characterizing such antagonists, forming the basis for preclinical evaluation and subsequent drug development efforts. For researchers in oncology and neuroendocrinology, a thorough understanding of this compound and its analogs is essential for advancing the field of targeted therapeutics.

References

The Genesis of a Potent Antagonist: A Technical Guide to the Discovery and History of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropeptide research, the bombesin (BN) family of peptides has garnered significant attention for its diverse physiological roles, from regulating gastrointestinal functions to influencing cell growth and behavior. The intense interest in the potential of bombesin-like peptides as autocrine or paracrine growth factors in various cancers spurred the development of specific receptor antagonists to probe their physiological functions and to explore their therapeutic potential. This technical guide provides an in-depth exploration of a key player in this field: the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin. We will delve into its discovery, the history of its development, its mechanism of action, and the key experimental data and protocols that have defined its biological activity.

Discovery and Historical Context: The Quest for a Specific Bombesin Antagonist

The discovery of bombesin, a 14-amino acid peptide isolated from the skin of the frog Bombina bombina, opened up a new avenue of research into its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB).[1] Early investigations revealed the potent effects of these peptides, mediated through specific G protein-coupled receptors, now classified as BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3.[2]

The observation that bombesin-like peptides could stimulate the growth of certain tumor cells, such as small-cell lung carcinoma, created an urgent need for potent and specific antagonists to block these effects.[3] Initial attempts to develop such antagonists were met with limited success. Early antagonists were often analogs of Substance P, which exhibited low potency, or substituted bombesin analogs that were only effective at high doses.[3]

A significant breakthrough came from a strategic shift in peptide design, drawing inspiration from the development of antagonists for another peptide hormone, the luteinizing hormone-releasing hormone (LHRH). In LHRH, the substitution of the histidine residue with other amino acids had successfully yielded competitive antagonists.[4][5] Applying a similar strategy to bombesin, researchers targeted its histidine residue at position 12 for modification. This led to the synthesis of a new class of bombesin analogs with a D-amino acid substitution at this position.[4][5]

Among these, This compound emerged as a significant development. The rationale for the substitutions was twofold:

  • D-Phenylalanine at position 12 (D-Phe12): This substitution was key to imparting antagonistic properties. The introduction of a D-amino acid can alter the peptide's conformation, preventing the receptor from adopting the active conformation required for signal transduction while still allowing for binding.

  • Leucine at position 14 (Leu14): The natural bombesin peptide contains a methionine at position 14. Replacing it with leucine was a common strategy in the development of bombesin analogs to improve stability and, in some cases, receptor affinity and specificity.

The seminal work by Heinz-Erian and colleagues in 1987 demonstrated that [D-Phe12]-substituted bombesin analogs, including this compound, were indeed specific and competitive antagonists of the bombesin receptor.[4][5] This discovery provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of bombesin-like peptides.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key in vitro assays. The following table summarizes the reported inhibitory concentrations (IC50) for its antagonist activity.

Parameter Assay System Value (µM) Reference
IC50 for Bombesin Binding Inhibition Rat brain slices~ 2[6][7]
IC50 for Inhibition of Amylase Release Dispersed acini from guinea pig pancreas4[4][5][8]

Experimental Protocols

The characterization of this compound as a bombesin receptor antagonist has relied on well-established in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled bombesin analog to its receptors.

Materials:

  • Biological System: Dispersed acini from guinea pig pancreas or rat brain slices.

  • Radioligand: 125I-labeled [Tyr4]bombesin.

  • Test Compound: this compound.

  • Incubation Buffer: A standard physiological buffer such as Krebs-Ringer-bicarbonate buffer supplemented with bovine serum albumin (BSA), a protease inhibitor like bacitracin, and other components to maintain cell viability and prevent peptide degradation.

  • Washing Buffer: Cold incubation buffer.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Preparation of Biological System:

    • For pancreatic acini, the pancreas is harvested from a guinea pig and subjected to enzymatic digestion (e.g., with collagenase) followed by mechanical shearing to obtain dispersed acini. The acini are then washed and resuspended in incubation buffer.

    • For brain slices, the brain is rapidly removed, and thin slices are prepared using a vibratome or similar instrument.

  • Incubation:

    • Aliquots of the prepared biological system (acini or brain slices) are incubated in the presence of a fixed concentration of the radioligand (125I-[Tyr4]bombesin).

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation tubes.

    • Control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled bombesin) are included.

    • The incubation is typically carried out at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Following incubation, the reaction is terminated by rapid filtration or centrifugation to separate the biological material (with bound radioligand) from the incubation medium (containing free radioligand).

    • The filters or pellets are washed with cold washing buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity:

    • The radioactivity retained on the filters or in the pellets is measured using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve using non-linear regression analysis.

Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of a compound to inhibit the biological effect of a bombesin receptor agonist, such as the stimulation of amylase secretion from pancreatic acini.

Objective: To determine the inhibitory concentration (IC50) of this compound for bombesin-stimulated amylase release.

Materials:

  • Biological System: Dispersed acini from guinea pig pancreas.

  • Agonist: Bombesin.

  • Test Compound: this compound.

  • Incubation Buffer: Similar to the one used in the binding assay.

  • Amylase Substrate: A chromogenic or fluorogenic substrate for amylase (e.g., Phadebas reagent).

  • Spectrophotometer or Fluorometer: For measuring the product of the amylase reaction.

Methodology:

  • Preparation of Pancreatic Acini:

    • Dispersed pancreatic acini are prepared as described in the binding assay protocol.

  • Pre-incubation (for antagonist testing):

    • Aliquots of the acini suspension are pre-incubated with various concentrations of the antagonist, this compound, for a defined period.

  • Stimulation:

    • A fixed, stimulatory concentration of the agonist (bombesin) is then added to the acini suspension.

    • Control incubations include:

      • Basal release (no agonist or antagonist).

      • Maximal stimulated release (agonist only).

      • Antagonist alone (to check for any intrinsic activity).

    • The incubation is carried out at 37°C for a specific time (e.g., 30 minutes).

  • Separation and Sample Collection:

    • The incubation is stopped by centrifugation to pellet the acini.

    • The supernatant, containing the released amylase, is collected.

  • Amylase Activity Measurement:

    • The amylase activity in the supernatant is determined by measuring the rate of hydrolysis of a suitable substrate. The amount of product formed is quantified spectrophotometrically or fluorometrically.

  • Data Analysis:

    • Amylase release is typically expressed as a percentage of the total amylase content in the acini.

    • The inhibitory effect of this compound is calculated as the percentage reduction of the bombesin-stimulated amylase release.

    • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist-induced response, is determined from the dose-response curve.

Signaling Pathways and Visualizations

Bombesin receptors, primarily the BB2 (GRP) receptor, are coupled to the Gαq family of G proteins. The binding of an agonist like bombesin initiates a well-defined signaling cascade. This compound acts as a competitive antagonist, binding to the receptor without initiating this downstream signaling, thereby blocking the effects of the natural ligands.

Below are diagrams illustrating the bombesin receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin Bombesin (Agonist) Receptor Bombesin Receptor (BB2/GRPR) Bombesin->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Amylase Release, Cell Proliferation) Ca->Downstream Mediates PKC->Downstream Phosphorylates Target Proteins

Caption: Bombesin receptor signaling pathway.

Competitive_Binding_Assay_Workflow start Start prep Prepare Pancreatic Acini or Brain Slices start->prep incubate Incubate with: - 125I-[Tyr4]Bombesin (Radioligand) - Increasing concentrations of  this compound (Competitor) prep->incubate separate Separate Bound and Free Ligand (Filtration or Centrifugation) incubate->separate wash Wash to Remove Non-specific Binding separate->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 count->analyze end End analyze->end

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of [D-Phe12,Leu14]-Bombesin, a key antagonist of bombesin receptors. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support research and development in oncology and neuroscience.

Introduction to this compound

This compound is a synthetic analog of the amphibian tetradecapeptide bombesin. By substituting the native histidine at position 12 with D-phenylalanine and methionine at position 14 with leucine, this peptide functions as a competitive antagonist at bombesin receptors. These receptors, particularly the gastrin-releasing peptide receptor (GRP-R or BB2), are overexpressed in various cancers, including prostate, breast, and lung cancer, making them a prime target for diagnostic and therapeutic applications. Understanding the binding affinity and kinetics of antagonists like this compound is crucial for the development of novel cancer therapies and for studying the physiological roles of bombesin-related peptides.

Binding Affinity of this compound

The binding affinity of this compound has been characterized primarily through competitive radioligand binding assays. These studies typically measure the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to displace 50% of a radiolabeled agonist from the bombesin receptors. The dissociation constant (Kd) or inhibitory constant (Ki) provides a more direct measure of binding affinity.

CompoundReceptor/TissueAssay TypeBinding Affinity (IC50)Binding Affinity (Kd/Ki)Reference
This compound Rat BrainCompetitive Binding ([125I-Tyr4]Bombesin)~2 µM-[1]
This compound Guinea Pig Pancreatic AciniInhibition of Amylase Release4 µM-[2]
[D-Phe12]-BombesinBombesin ReceptorCompetitive Binding-4.7 µM (Ki)[3]
[Leu14]Bombesin Analogue (reduced Leu13-Leu14 bond)Guinea Pig Pancreatic AciniCompetitive Binding ([125I-Tyr4]Bombesin)35 nM60 nM (Kd)[4]

Binding Kinetics of this compound

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology to determine the binding affinity (IC50) of this compound.

Materials:

  • Membrane Preparation: Homogenized tissue (e.g., rat brain) or cells expressing bombesin receptors.

  • Radioligand: [125I-Tyr4]Bombesin.

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells of interest by homogenization followed by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding Wells: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding Wells: Membrane preparation, radioligand, and a high concentration of unlabeled bombesin.

    • Competitor Wells: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow_radioligand_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitor) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Competitor prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 and Ki counting->data_analysis

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes a general method for determining the association (k_on) and dissociation (k_off) rates of this compound.

Materials:

  • SPR Instrument: e.g., Biacore.

  • Sensor Chip: CM5 or other suitable chip.

  • Ligand: Purified bombesin receptor.

  • Analyte: this compound.

  • Running Buffer: e.g., HBS-EP+.

  • Immobilization Reagents: EDC/NHS, ethanolamine.

  • Regeneration Solution: e.g., Glycine-HCl, pH 2.5.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified bombesin receptor over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection (Association):

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time, which reflects the binding of the analyte to the immobilized ligand.

  • Dissociation:

    • After the association phase, switch back to the running buffer and monitor the decrease in RU as the analyte dissociates from the ligand.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values. The equilibrium dissociation constant (Kd) can be calculated as k_off / k_on.

experimental_workflow_spr cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Analysis & Regeneration immobilize Immobilize Receptor on Sensor Chip associate Inject Analyte (Association) immobilize->associate dissociate Buffer Flow (Dissociation) associate->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Analyze Data (kon, koff, Kd) dissociate->analyze regenerate->associate

Surface Plasmon Resonance Workflow

Bombesin Receptor Signaling Pathway

Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Upon antagonist binding, such as with this compound, this signaling cascade is inhibited. The following diagram illustrates the canonical signaling pathway initiated by an agonist, which is blocked by this compound.

bombesin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol bombesin Bombesin (Agonist) receptor Bombesin Receptor (GPCR) bombesin->receptor Activates antagonist This compound (Antagonist) antagonist->receptor Inhibits g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream Phosphorylates Targets

Bombesin Receptor Signaling Pathway

Conclusion

This compound serves as a valuable tool for investigating the roles of bombesin receptors in health and disease. This technical guide provides a foundational understanding of its binding affinity and the experimental approaches used for its characterization. While existing data confirms its antagonistic properties, further studies are warranted to elucidate its precise binding kinetics across all bombesin receptor subtypes. The methodologies and pathway diagrams presented herein are intended to facilitate such future research and aid in the development of novel therapeutics targeting the bombesin receptor system.

References

An In-depth Technical Guide to the Physiological Effects of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. It functions as a competitive antagonist at bombesin receptors, primarily the BB1 and BB2 subtypes, which are G-protein coupled receptors. By blocking the binding of endogenous ligands such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), this compound inhibits a variety of physiological processes. This guide provides a comprehensive overview of its mechanism of action, physiological effects, and the experimental methodologies used to characterize this antagonist. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized.

Introduction

Bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are neuropeptides that regulate a wide array of physiological functions, including gastrointestinal motility, secretion of gastric and pancreatic fluids, and central nervous system activities such as satiety and grooming behavior.[1][2] These peptides exert their effects through three main G-protein coupled receptor subtypes: BB1 (NMB-preferring), BB2 (GRP-preferring), and the orphan receptor BB3.[3] The development of specific antagonists is crucial for elucidating the physiological roles of these receptors and for their potential as therapeutic targets in conditions like cancer, where bombesin receptors are often overexpressed.[4][5] this compound is a key pharmacological tool in this research, demonstrating competitive antagonism at bombesin receptors.[6]

Mechanism of Action: Competitive Antagonism at Bombesin Receptors

This compound acts as a competitive antagonist, binding to bombesin receptors without initiating the downstream signaling cascade.[6] This blockade prevents the binding of natural agonists like GRP and NMB, thereby inhibiting their physiological effects. The primary signaling pathways activated by bombesin receptors involve the Gq/11 and G12/13 families of G-proteins.[7][8]

  • Gq/11 Pathway: Upon agonist binding, the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]

  • G12/13 Pathway: Activation of Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which then activate the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), leading to various cellular responses, including stress fiber formation and cell proliferation.[9][10]

This compound, by preventing the initial agonist binding, inhibits the activation of both the Gq/11 and G12/13 pathways.

Signaling Pathway Diagrams

Gq_11_Pathway Bombesin Bombesin/GRP Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor Binds & Activates Gq11 Gαq/11 Receptor->Gq11 Activates Antagonist This compound Antagonist->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway Inhibition.

G12_13_Pathway Bombesin Bombesin/GRP Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor Binds & Activates G1213 Gα12/13 Receptor->G1213 Activates Antagonist This compound Antagonist->Receptor Binds & Blocks RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cellular_Response Cellular Response (e.g., Proliferation) ROCK->Cellular_Response

G12/13 Signaling Pathway Inhibition.

Quantitative Data

The antagonistic properties of this compound have been quantified in various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data.

Parameter Receptor/Tissue Value Reference
IC50Rat Brain Slices~2 µM[11]
KiBombesin Receptor (BB1)4 nM[3]
KiBombesin Receptor (BB2)0.07 nM[3]

Table 1: Receptor Binding Affinity of this compound

Assay System IC50 Reference
Inhibition of Bombesin-Stimulated Amylase ReleaseGuinea Pig Pancreatic Acini4 µM[6]
Inhibition of Bombesin-Stimulated GrowthMurine Swiss 3T3 Cells18 nM[6]

Table 2: Inhibitory Concentrations of this compound in Functional Assays

Physiological Effects

As a bombesin receptor antagonist, this compound modulates a range of physiological processes by inhibiting the actions of endogenous bombesin-like peptides.

Gastrointestinal System
  • Inhibition of Secretion: this compound competitively inhibits bombesin-stimulated amylase release from pancreatic acini.[6] This demonstrates its ability to block the secretagogue effects of bombesin on the exocrine pancreas.

  • Modulation of Motility: Bombesin is known to have complex effects on gastrointestinal motility, including delaying gastric emptying.[1] While direct studies on the effect of this compound on motility are limited, as an antagonist, it is expected to counteract these bombesin-induced changes.

Central Nervous System
  • Suppression of Food Intake: Bombesin is a potent satiety signal, reducing food intake when administered centrally or peripherally.[12][13] this compound has been shown to attenuate the bombesin-mediated suppression of food intake, indicating its ability to block the satiety-inducing effects of bombesin.[14]

  • Antagonism of Grooming Behavior: Intracerebroventricular (ICV) administration of bombesin induces excessive grooming behavior in rodents.[15][16] this compound can antagonize this effect, suggesting a role for bombesin receptors in the central regulation of this behavior.[11]

Oncology
  • Inhibition of Tumor Growth: Bombesin and GRP can act as autocrine or paracrine growth factors for various cancers, including small cell lung cancer and prostate cancer.[4][5] Bombesin receptor antagonists, including analogs of this compound, have been shown to inhibit the growth of tumor xenografts in animal models, highlighting their potential as anti-cancer agents.[4][17][18]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the physiological effects of this compound.

In Vitro Assays

This assay determines the affinity of this compound for bombesin receptors.

Binding_Assay_Workflow start Start prep Prepare Receptor Source (e.g., Rat Brain Slices) start->prep incubate Incubate with [¹²⁵I]-Tyr⁴-Bombesin and varying concentrations of This compound prep->incubate wash Wash to Remove Unbound Ligand incubate->wash measure Measure Bound Radioactivity wash->measure analyze Analyze Data to Determine IC50 and Ki measure->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay.

Protocol:

  • Tissue Preparation: Prepare crude membrane homogenates from rat brain tissue.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I]-Tyr⁴-Bombesin) and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Separation: After incubation (e.g., 30 minutes at 25°C), separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[19]

This functional assay measures the ability of this compound to inhibit bombesin-stimulated enzyme secretion.

Protocol:

  • Acinar Cell Preparation: Isolate pancreatic acini from guinea pigs by collagenase digestion.

  • Pre-incubation: Pre-incubate the acini with varying concentrations of this compound.

  • Stimulation: Stimulate the acini with a submaximal concentration of bombesin.

  • Sample Collection: After a set incubation period (e.g., 30 minutes), centrifuge the samples to separate the acini from the supernatant.

  • Amylase Measurement: Measure the amylase activity in the supernatant and in the cell pellet (after cell lysis) using a colorimetric assay.

  • Data Analysis: Express amylase release as a percentage of the total amylase content and plot against the concentration of this compound to determine the IC50 for inhibition.[20][21][22]

This assay assesses the blockade of bombesin-induced calcium signaling.

Calcium_Assay_Workflow start Start load Load Cells with Fura-2 AM start->load wash Wash to Remove Extracellular Dye load->wash preincubate Pre-incubate with This compound wash->preincubate stimulate Stimulate with Bombesin preincubate->stimulate measure Measure Fluorescence Ratio (340/380 nm) stimulate->measure end End measure->end

Workflow for Intracellular Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Culture a suitable cell line expressing bombesin receptors (e.g., Swiss 3T3 cells) on coverslips.

  • Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM.[2][23][24][25][26]

  • Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Antagonist Application: Add this compound to the cells and incubate.

  • Agonist Stimulation: Add bombesin to stimulate the cells and continuously record the fluorescence ratio.

  • Data Analysis: Analyze the change in the fluorescence ratio to determine the extent of inhibition of the calcium response by this compound.

In Vivo Assays

Protocol:

  • Animal Model: Use male rats (e.g., Sprague-Dawley) habituated to the testing environment.

  • Drug Administration: Administer this compound via intracerebroventricular (ICV) injection.

  • Bombesin Challenge: After a predetermined time, administer bombesin ICV to induce grooming behavior.[15][27]

  • Behavioral Observation: Record the grooming behavior (e.g., scratching, face washing) for a set period.

  • Data Analysis: Quantify the duration or frequency of grooming behaviors and compare between the antagonist-treated group and a control group.

Protocol:

  • Animal Model: Use food-deprived rats.

  • Drug Administration: Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Bombesin Administration: Administer bombesin via the same route.

  • Food Presentation: Present a pre-weighed amount of food to the rats.

  • Measurement: Measure the amount of food consumed over a specific period (e.g., 30 minutes).[12][28]

  • Data Analysis: Compare the food intake between different treatment groups.

Protocol:

  • Animal Model: Use fasted rats.[29][30]

  • Drug Administration: Administer this compound and bombesin (or a control vehicle).

  • Charcoal Meal: Administer a non-absorbable marker, such as a charcoal meal, orally.[29][31]

  • Euthanasia and Dissection: After a specific time, euthanize the animals and carefully dissect the small intestine.

  • Measurement: Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine and compare between treatment groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of bombesin receptors. Its ability to competitively antagonize the effects of endogenous bombesin-like peptides in the gastrointestinal, central nervous, and other systems has been well-documented through a variety of in vitro and in vivo experimental models. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important bombesin receptor antagonist. Further research into the subtype selectivity and in vivo efficacy of this compound and its analogs will continue to advance our understanding of bombesin signaling and its therapeutic potential.

References

The Role of [D-Phe12,Leu14]-Bombesin in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin, and its significance in the field of cancer research. This document details its mechanism of action, receptor binding kinetics, and its application in preclinical cancer models, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Bombesin Receptor Family and Cancer

The bombesin (BBN) family of peptides and their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are increasingly recognized as key players in the pathology of various cancers.[1] Bombesin-like peptides can act as autocrine or paracrine growth factors, stimulating tumor cell proliferation and survival.[2] The GRPR, a G-protein coupled receptor (GPCR), is overexpressed in a wide range of malignancies, including prostate, breast, lung, pancreatic, and colon cancers, making it an attractive target for cancer diagnostics and therapeutics.[3][4]

This compound is a synthetic peptide analog of bombesin that acts as a competitive antagonist at bombesin receptors.[5][6] By blocking the binding of endogenous ligands like gastrin-releasing peptide (GRP), it has the potential to inhibit tumor growth and serve as a targeting agent for diagnostic imaging and targeted drug delivery.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the binding of bombesin and GRP to their receptors, primarily the GRPR (BB2). This blockade disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and migration.

The binding of an agonist like GRP to the GRPR typically activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of several downstream pathways critical for cancer progression, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, GRPR activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[1][2]

This compound, by preventing the initial ligand-receptor interaction, effectively inhibits these pro-tumorigenic signaling pathways.

Signaling Pathway of GRPR Activation and its Inhibition by this compound

GRPR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm GRPR GRPR EGFR EGFR GRPR->EGFR Transactivates Gq11 Gq/11 GRPR->Gq11 Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) EGFR->MAPK GRP GRP / Bombesin GRP->GRPR Binds & Activates Antagonist This compound Antagonist->GRPR Binds & Inhibits Gq11->PLC Activates Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC DAG->PKC PKC->PI3K_Akt PKC->MAPK Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Proliferation MAPK->Proliferation

Caption: GRPR signaling cascade and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related antagonists, providing insights into their potency and efficacy.

Table 1: In Vitro Antagonist Activity

CompoundAssayCell Line / TissueTargetIC50 / InhibitionCitation
This compoundAmylase Release InhibitionGuinea Pig Pancreatic AciniBombesin ReceptorHalf-maximal inhibition at 4 µM[7]
[Psi13,14, Leu14]BNCompetitive BindingSCLC NCI-H345GRPR~30 nM (estimated)[8]
[Psi13,14, Leu14]BNClonogenic AssaySCLCGRPR~70% inhibition at 1 µM[8]
[Leu13-psi-CH2NH-Leu14]BombesinAmylase Release InhibitionGuinea Pig Pancreatic AciniBombesin Receptor35 nM[9]
[Leu13-psi-CH2NH-Leu14]BombesinGrowth InhibitionSwiss 3T3 cellsBombesin Receptor18 nM[9]

Table 2: In Vivo Tumor Growth Inhibition

CompoundCancer ModelAnimal ModelDose & AdministrationTumor Growth InhibitionCitation
[Psi13,14, Leu14]BNSmall Cell Lung Cancer (SCLC) XenograftNude Mice10 µg, s.c. daily~50%[8]
RC-3940-IISK-Hep-1 Liver Cancer XenograftNude Mice10 or 20 µg, daily65-98%[10]
RC-3940-IIHep-G2 Liver Cancer XenograftNude Mice10 or 20 µg, daily73-82%[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental Workflow: From Synthesis to In Vivo Evaluation

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Solid-Phase Peptide Synthesis of this compound purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization binding_assay Competitive Receptor Binding Assay (Ki determination) characterization->binding_assay calcium_assay Intracellular Calcium Mobilization Assay (IC50) characterization->calcium_assay proliferation_assay Cell Proliferation Assay (Growth Inhibition) characterization->proliferation_assay biodistribution Biodistribution Studies (if radiolabeled) characterization->biodistribution xenograft Tumor Xenograft Model Establishment proliferation_assay->xenograft treatment Treatment with This compound xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring

Caption: A typical experimental workflow for the evaluation of this compound.

Solid-Phase Peptide Synthesis of this compound

Objective: To synthesize the this compound peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU/HOBt or HATU/HOAt (coupling reagents)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. Use a coupling reagent like HBTU/HOBt or HATU/HOAt in the presence of DIPEA. Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[11][12]

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GRPR.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)

  • [125I-Tyr4]Bombesin (radioligand)

  • This compound (competitor)

  • Binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES)

  • Poly-D-lysine coated plates

  • Gamma counter

Protocol:

  • Cell Seeding: Seed PC-3 cells in poly-D-lysine coated 24-well plates and culture until confluent.[11]

  • Assay Setup: Wash the cells with binding buffer.

  • Competition: Add increasing concentrations of this compound to the wells.

  • Radioligand Addition: Add a constant concentration of [125I-Tyr4]Bombesin to all wells.

  • Incubation: Incubate the plates at 37°C for 1 hour.[11]

  • Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit bombesin-induced intracellular calcium release.

Materials:

  • GRPR-expressing cells (e.g., PC-3 cells)

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Bombesin (agonist)

  • This compound (antagonist)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader with automated injection

Protocol:

  • Cell Seeding: Seed PC-3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.[13][14]

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Injection and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a fixed concentration of bombesin into the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the bombesin-induced calcium response against the antagonist concentration to determine the IC50 value.[5]

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • GRPR-expressing cancer cells (e.g., SCLC NCI-H345, PC-3)

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[8][15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., via subcutaneous injection) to the treatment group and the vehicle to the control group daily or as per the experimental design.[8]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.[16]

Conclusion and Future Directions

This compound and its analogs represent a promising class of molecules for the targeted therapy and diagnosis of GRPR-expressing cancers. Their ability to antagonize the pro-tumorigenic signaling of the bombesin receptor family provides a clear rationale for their continued investigation.

Future research should focus on:

  • Optimizing Affinity and Specificity: Developing new analogs with improved binding affinity and selectivity for different bombesin receptor subtypes.

  • Theranostic Applications: Conjugating these antagonists to radioisotopes for both PET/SPECT imaging and targeted radionuclide therapy.

  • Combination Therapies: Investigating the synergistic effects of bombesin receptor antagonists with other targeted therapies or chemotherapies to overcome treatment resistance.

  • Clinical Translation: Moving the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in cancer patients.

The continued exploration of this compound and related compounds holds significant potential for advancing the field of oncology and improving outcomes for patients with GRPR-positive tumors.

References

An In-depth Technical Guide to [D-Phe12,Leu14]-Bombesin in Neuroscience and Behavior Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. It functions as a competitive antagonist at bombesin receptors, thereby blocking the physiological and behavioral effects of bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). This technical guide provides a comprehensive overview of this compound's application in neuroscience and behavioral research. It includes a summary of its binding affinity and antagonist potency, detailed experimental protocols for its use in studying feeding and grooming behaviors, and a depiction of its mechanism of action at the signaling pathway level.

Introduction

Bombesin and bombesin-like peptides are a family of regulatory peptides that exert a wide range of effects on the central nervous system (CNS) and peripheral tissues. In the brain, they are implicated in the regulation of various behaviors, including satiety, grooming, and anxiety. The actions of these peptides are mediated by three distinct G protein-coupled receptors: the NMB receptor (BB1), the GRP receptor (BB2), and the bombesin receptor subtype 3 (BRS-3).

The development of potent and selective antagonists for these receptors is crucial for elucidating the physiological roles of endogenous bombesin-like peptides and for exploring their therapeutic potential. This compound is one such antagonist that has been instrumental in advancing our understanding of the bombesinergic system in the brain. By competitively blocking the binding of endogenous ligands to bombesin receptors, this compound allows researchers to investigate the consequences of inhibiting this signaling pathway on various neurological and behavioral processes.

Quantitative Data: Binding Affinity and Antagonist Potency

The efficacy of this compound as a research tool is defined by its binding affinity for bombesin receptors and its potency in antagonizing the effects of bombesin agonists. The following tables summarize the available quantitative data for this compound.

Parameter Tissue/Cell Type Value Reference
IC50 (Inhibition of 125I-[Tyr4]Bombesin binding)Rat brain slices~ 2 µM[1]
IC50 (Inhibition of bombesin-stimulated amylase release)Guinea pig pancreatic acini4 µM[2][3]

Signaling Pathway

Bombesin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various cellular responses associated with bombesin receptor activation.

This compound, as a competitive antagonist, binds to the bombesin receptor but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents endogenous agonists like GRP and NMB from activating the receptor, thereby inhibiting the downstream signaling cascade.

Competitive Antagonism of Bombesin Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin Bombesin (Agonist) BombesinReceptor Bombesin Receptor (BB1/BB2) Bombesin->BombesinReceptor Binds and Activates Antagonist This compound (Antagonist) Antagonist->BombesinReceptor Binds and Blocks Gq Gq Protein BombesinReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation CellularResponse Cellular Response (e.g., neuronal excitation) Ca_release->CellularResponse PKC_activation->CellularResponse

Caption: Competitive antagonism of the bombesin receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments utilizing this compound.

Antagonism of Bombesin-Induced Suppression of Feeding

This protocol is designed to assess the ability of this compound to block the satiating effect of exogenously administered bombesin.

Materials:

  • Adult male rats (e.g., Sprague-Dawley), individually housed.

  • Bombesin (agonist).

  • This compound (antagonist).

  • Sterile saline (vehicle).

  • Liquid diet (e.g., sweetened condensed milk or a nutritionally complete liquid food).

  • Feeding cages equipped with lickometers to measure intake.

Procedure:

  • Animal Habituation:

    • Individually house rats and allow ad libitum access to standard chow and water.

    • For several days prior to the experiment, habituate the rats to the feeding cages and the liquid diet for a set period each day (e.g., 30-60 minutes).

  • Food Deprivation:

    • To ensure robust food intake during the test, food deprive the rats overnight (e.g., 16-18 hours) with free access to water.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 10-100 µg/kg) or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.

    • After a pretreatment interval (e.g., 15-30 minutes), administer bombesin (e.g., 4-16 µg/kg, i.p.) or vehicle.

  • Feeding Test:

    • Immediately after the bombesin injection, place the rats in the feeding cages and provide access to the liquid diet.

    • Measure the volume of liquid diet consumed at regular intervals (e.g., every 5 minutes) for a total duration of 30-60 minutes.

  • Data Analysis:

    • Calculate the cumulative food intake for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuated the reduction in food intake caused by bombesin.

Workflow for Antagonism of Bombesin-Induced Feeding Suppression Habituation Animal Habituation (Several Days) Deprivation Overnight Food Deprivation (16-18 hours) Habituation->Deprivation Antagonist_Admin Administer Antagonist (this compound or Vehicle) Deprivation->Antagonist_Admin Pretreatment Pretreatment Interval (15-30 minutes) Antagonist_Admin->Pretreatment Agonist_Admin Administer Agonist (Bombesin or Vehicle) Pretreatment->Agonist_Admin Feeding_Test Feeding Test with Liquid Diet (30-60 minutes) Agonist_Admin->Feeding_Test Data_Collection Measure Food Intake Feeding_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for studying the antagonism of bombesin's effects on feeding.

Antagonism of Bombesin-Induced Grooming Behavior

This protocol details the procedure for evaluating the efficacy of this compound in blocking the excessive grooming behavior induced by central administration of bombesin.

Materials:

  • Adult male rats with surgically implanted intracerebroventricular (i.c.v.) cannulae.

  • Bombesin (agonist).

  • This compound (antagonist).

  • Sterile saline or artificial cerebrospinal fluid (aCSF) (vehicle).

  • Observation chambers (e.g., clear Plexiglas cages).

  • Video recording equipment.

Procedure:

  • Animal Surgery and Recovery:

    • Surgically implant guide cannulae aimed at a lateral cerebral ventricle.

    • Allow rats to recover for at least one week post-surgery.

  • Habituation:

    • Habituate the rats to the observation chambers for several days prior to the experiment.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 1-10 µg) or vehicle directly into the lateral ventricle via the implanted cannula.

    • After a pretreatment interval (e.g., 10-20 minutes), administer bombesin (e.g., 0.1-1 µg, i.c.v.) or vehicle.

  • Behavioral Observation:

    • Immediately after the bombesin injection, place the rats in the observation chambers and video record their behavior for a set duration (e.g., 60 minutes).

    • A trained observer, blind to the treatment conditions, should later score the videos for the frequency and duration of specific grooming behaviors (e.g., head washing, body licking, scratching).

  • Data Analysis:

    • Calculate the total time spent grooming and the frequency of each grooming component for each treatment group.

    • Use appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to compare the grooming behavior between groups and determine if this compound significantly reduced the bombesin-induced grooming.

Workflow for Antagonism of Bombesin-Induced Grooming Surgery i.c.v. Cannula Implantation and Recovery Habituation Habituation to Observation Chambers Surgery->Habituation Antagonist_Admin i.c.v. Administration of Antagonist (this compound or Vehicle) Habituation->Antagonist_Admin Pretreatment Pretreatment Interval (10-20 minutes) Antagonist_Admin->Pretreatment Agonist_Admin i.c.v. Administration of Agonist (Bombesin or Vehicle) Pretreatment->Agonist_Admin Observation Behavioral Observation and Video Recording (60 minutes) Agonist_Admin->Observation Scoring Blinded Scoring of Grooming Behaviors Observation->Scoring Analysis Statistical Analysis Scoring->Analysis

Caption: Experimental workflow for assessing the antagonism of bombesin-induced grooming.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the bombesinergic system in neuroscience and behavior. Its ability to competitively antagonize bombesin receptors allows for the specific inhibition of this signaling pathway, enabling researchers to probe its involvement in a variety of physiological processes. The experimental protocols detailed in this guide provide a framework for utilizing this compound to study its effects on feeding and grooming behaviors. Further research is warranted to fully characterize its binding profile across all bombesin receptor subtypes and to explore its potential therapeutic applications in disorders where the bombesinergic system is dysregulated.

References

The Structure-Activity Relationship of [D-Phe12,Leu14]-Bombesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the bombesin analog, [D-Phe12,Leu14]-Bombesin. This peptide is a well-characterized antagonist of bombesin receptors and serves as a valuable tool in studying the physiological and pathological roles of the bombesin peptide family. This document details its binding affinities, impact on signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Bombesin and its Receptors

Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. In mammals, two analogous peptides, gastrin-releasing peptide (GRP) and neuromedin B (NMB), have been identified.[1][2] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs), namely the bombesin receptors.[3][4] There are three principal subtypes of bombesin receptors in mammals:

  • BB1 Receptor (NMB Receptor): Shows a higher affinity for NMB.[5]

  • BB2 Receptor (GRP Receptor): Exhibits a higher affinity for GRP.[5]

  • BB3 Receptor: An orphan receptor with no identified endogenous ligand, though it shares significant homology with BB1 and BB2.[3][5]

These receptors are implicated in a wide array of physiological processes, including smooth muscle contraction, exocrine and endocrine secretion, and regulation of food intake.[1] Furthermore, their overexpression in various cancers, such as prostate, breast, and lung cancer, has made them a significant target for cancer diagnostics and therapeutics.[6][7]

Structure-Activity Relationship of this compound

This compound is a synthetic analog of bombesin where the Histidine at position 12 is replaced with a D-Phenylalanine and the Methionine at position 14 is replaced with a Leucine. These modifications are critical for its antagonistic activity.

The native bombesin peptide has the following sequence: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2

The sequence of the antagonist this compound is: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Leu -NH2

The key structural modifications in this compound that confer its antagonist properties are the substitutions at positions 12 and 14. The introduction of a D-amino acid at position 12 disrupts the conformational structure necessary for receptor activation, while still allowing for binding.[8] The substitution of Methionine with Leucine at position 14 further stabilizes the molecule and modulates its binding affinity.[8]

Quantitative Analysis of Receptor Binding and Functional Inhibition

The antagonistic properties of this compound have been quantified through various in vitro and in vivo studies. The following table summarizes the available data on its inhibitory concentrations (IC50) for receptor binding and functional responses.

Ligand/AnalogReceptor/SystemAssay TypeIC50 ValueReference
This compound Rat Brain Bombesin ReceptorsInhibition of Bombesin Binding2 µM[9]
This compound Guinea Pig Pancreatic AciniInhibition of Amylase Release4 µM[8][9]

Signaling Pathways

Bombesin receptors primarily couple to the Gq family of G-proteins.[1] The binding of an agonist to the receptor initiates a conformational change, leading to the activation of the Gq protein and the subsequent downstream signaling cascade. As an antagonist, this compound competitively binds to the receptor, preventing this activation.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist Bombesin_Receptor Bombesin Receptor (BB1/BB2) Agonist->Bombesin_Receptor Binds & Activates Antagonist This compound Antagonist->Bombesin_Receptor Binds & Blocks Gq_Protein Gαq-GDP Gβγ Bombesin_Receptor->Gq_Protein Activates Gq_Protein_active Gαq-GTP Gβγ Gq_Protein->Gq_Protein_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_Protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Bombesin Receptor Gq Signaling Pathway.

Experimental Protocols

The characterization of this compound and other bombesin analogs relies on a set of standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Bombesin Receptors) Start->Prepare_Membranes Incubation Incubate Membranes with: - Radioligand (e.g., [125I-Tyr4]-Bombesin) - Unlabeled Ligand (e.g., this compound) Prepare_Membranes->Incubation Separation Separate Bound and Free Radioligand (via Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (using a Gamma Counter) Separation->Quantification Analysis Data Analysis (Determine IC50/Ki values) Quantification->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the bombesin receptor of interest (e.g., CHO-K1 cells transfected with BB1, BB2, or BB3).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a microplate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I-Tyr4]-bombesin), and varying concentrations of the unlabeled competitor ligand (this compound).

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of an unlabeled agonist (e.g., bombesin).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the release of intracellular calcium, a key second messenger in the Gq signaling pathway.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the bombesin receptor of interest in a black-walled, clear-bottom microplate and grow to confluence.

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

    • Some protocols may require a wash step to remove extracellular dye, while "no-wash" kits containing a quencher are also available.

  • Assay Performance:

    • Place the microplate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • To measure antagonist activity, add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period.

    • Then, add a fixed concentration of an agonist (e.g., bombesin or GRP) to stimulate the receptor.

    • Measure the fluorescence intensity over time, before and after the addition of the agonist.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For antagonist characterization, plot the agonist-induced calcium response as a function of the antagonist concentration.

    • Determine the IC50 value of the antagonist by non-linear regression analysis.

Conclusion

This compound is a potent and specific antagonist of bombesin receptors, with its activity conferred by key amino acid substitutions at positions 12 and 14. Its ability to competitively block the Gq-mediated signaling cascade makes it an invaluable research tool for elucidating the roles of bombesin and its related peptides in health and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of bombesin receptor pharmacology and the development of novel therapeutic agents targeting this important receptor family.

References

[D-Phe12,Leu14]-Bombesin: A Technical Guide to its Interaction with Gastrin-Releasing Peptide (GRP) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin, and its interaction with gastrin-releasing peptide (GRP) receptors, also known as bombesin receptor subtype 2 (BB2). This document consolidates key quantitative data, details experimental methodologies for studying this interaction, and visualizes the associated signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development investigating the therapeutic potential of targeting the GRP receptor.

Introduction: The Bombesin/GRP System and the Role of this compound

The bombesin family of peptides, including the mammalian homolog gastrin-releasing peptide (GRP), plays a significant role in a variety of physiological processes. These include the regulation of gastrointestinal functions, smooth muscle contraction, and cellular proliferation.[1][2] The biological effects of GRP are mediated through high-affinity binding to G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2).[1][2]

The GRP receptor is overexpressed in a number of human cancers, including those of the prostate, breast, lung, and colon, making it a compelling target for cancer diagnostics and therapeutics.[1][2] The development of specific antagonists for the GRP receptor is therefore of considerable interest.

This compound is a synthetic analog of bombesin in which the histidine at position 12 has been replaced with D-phenylalanine and the methionine at position 14 with leucine. These modifications confer antagonistic properties to the peptide, allowing it to bind to bombesin receptors without eliciting a biological response, thereby blocking the effects of endogenous agonists like GRP.[3] Early studies identified [D-Phe12]-substituted bombesin analogs as a new class of bombesin receptor antagonists.[3]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that binding affinities and potencies can vary depending on the experimental system, including the tissue or cell line used and the radioligand employed in binding assays.

LigandReceptor/SystemAssay TypeParameterValueReference
This compound Rat BrainInhibition of Bombesin BindingIC502 µMTocris Bioscience
This compound Guinea Pig Pancreatic AciniInhibition of Amylase ReleaseIC504 µMTocris Bioscience
This compound Human Gastric Cancer Cells (St42)Displacement of ¹²⁵I-Tyr4-BBS-No displacement at 10 mMCharacterization of a bombesin/gastrin-releasing peptide receptor on a human gastric-cancer cell line

Note: The lack of displacement in human gastric cancer cells suggests a very low affinity in this specific cell line.

Table 2: Comparative Binding Affinities of Other Bombesin Receptor Ligands

LigandReceptor SubtypeParameterValue (nM)
BombesinBB1 (NMB-R)Ki4
BombesinBB2 (GRP-R)Ki0.07
Gastrin-Releasing Peptide (GRP)BB2 (GRP-R)IC500.35
Neuromedin B (NMB)BB2 (GRP-R)IC50112

GRP Receptor Signaling Pathways

The GRP receptor is a G protein-coupled receptor that primarily signals through the Gαq and Gα12/13 families of G proteins. Activation of these pathways leads to a cascade of intracellular events culminating in cellular responses such as proliferation, migration, and hormone secretion.

GRP_Signaling_Pathway GRP GRP / Bombesin GRPR GRP Receptor (BB2) GRP->GRPR Binds to Gaq Gαq GRPR->Gaq Activates Ga1213 Gα12/13 GRPR->Ga1213 Activates PLC Phospholipase C (PLC) Gaq->PLC Activates RhoGEF RhoGEF Ga1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses_Gaq Cellular Responses: - Proliferation - Differentiation - Survival PKC->Cellular_Responses_Gaq Rho Rho RhoGEF->Rho Activates Cellular_Responses_Ga1213 Cellular Responses: - Migration - Metastasis (Actin Cytoskeleton Reorganization) Rho->Cellular_Responses_Ga1213

Caption: GRP Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GRP receptors.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GRP receptor.

Materials:

  • Cell Membranes: Prepared from cells or tissues expressing GRP receptors (e.g., PC-3 cells, rat pancreas).

  • Radioligand: Typically ¹²⁵I-[Tyr4]-Bombesin.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Bombesin.

  • Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare GRP-R Expressing Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Membranes->Setup_Assay Incubate Incubate at 37°C for 60 minutes Setup_Assay->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze End End Analyze->End

Caption: Competitive Radioligand Binding Assay Workflow.

Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of this compound to inhibit bombesin-stimulated amylase release from isolated pancreatic acini.

Materials:

  • Pancreatic Acini: Isolated from guinea pig or rat pancreas by collagenase digestion.

  • Incubation Buffer: Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, bovine serum albumin, and soybean trypsin inhibitor.

  • Bombesin: As the agonist.

  • This compound: As the antagonist.

  • Amylase Substrate: e.g., p-nitrophenyl-α-D-maltoheptaoside.

  • Spectrophotometer.

Procedure:

  • Isolation of Pancreatic Acini: Perfuse the pancreas with collagenase solution to digest the tissue. Gently disperse the acini by pipetting and purify by centrifugation through a BSA cushion.

  • Pre-incubation: Pre-incubate the dispersed acini in incubation buffer at 37°C for 30 minutes to allow them to equilibrate.

  • Antagonist Incubation: Add varying concentrations of this compound to the acini suspension and incubate for 15 minutes.

  • Agonist Stimulation: Add a submaximal concentration of bombesin to stimulate amylase release and incubate for a further 30 minutes.

  • Sample Collection: Centrifuge the samples to pellet the acini. Collect the supernatant for amylase measurement.

  • Amylase Assay: Determine the amylase activity in the supernatant using a colorimetric assay with a suitable substrate. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express amylase release as a percentage of the total cellular amylase. Plot the percentage of inhibition of bombesin-stimulated amylase release against the log concentration of this compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block GRP-induced increases in intracellular calcium concentration.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the GRP receptor (e.g., PC-3, Swiss 3T3).

  • Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • GRP: As the agonist.

  • This compound: As the antagonist.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye at 37°C for 60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Calcium Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a solution of GRP into the wells while continuously measuring the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the GRP-induced calcium response against the log concentration of this compound to determine the IC50 value.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate GRP-R Expressing Cells Start->Plate_Cells Load_Dye Load with Calcium- sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Antagonist Add this compound Wash_Cells->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence Add_Antagonist->Measure_Baseline Inject_Agonist Inject GRP & Measure Fluorescence Measure_Baseline->Inject_Agonist Analyze Data Analysis: Determine IC50 Inject_Agonist->Analyze End End Analyze->End

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of GRP receptors in health and disease. Its ability to antagonize GRP-R signaling makes it a lead compound for the development of novel therapeutics, particularly in the context of oncology. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of the bombesin/GRP system and the development of next-generation GRP receptor-targeted agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. It acts as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous ligands like gastrin-releasing peptide (GRP), trigger a cascade of intracellular signaling events. These pathways are implicated in various physiological processes and are notably overexpressed in several types of cancer, making them attractive targets for therapeutic development. This compound serves as a valuable tool for investigating the physiological and pathological roles of bombesin receptors and for the development of novel cancer therapies by blocking the proliferative signals mediated by these receptors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

ParameterDescriptionCell/Tissue TypeValueReference
IC50Inhibition of 125I-labeled [Tyr4]bombesin bindingRat brain slices2 µM[1]
IC50Inhibition of bombesin-stimulated amylase releaseGuinea pig pancreatic acini4 µM[2]
AntagonismInhibition of bombesin-induced increase in cytosolic Ca2+Small cell lung cancer cell line NCI-H345Qualitative[3]

Signaling Pathways

Bombesin receptors, upon activation by an agonist, couple to G proteins of the Gq/11 family. This initiates a signaling cascade that leads to cellular responses such as proliferation, secretion, and smooth muscle contraction. This compound competitively binds to these receptors, thereby inhibiting the downstream signaling pathways.

Bombesin_Signaling_Pathway Bombesin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bombesin_Agonist Bombesin / GRP (Agonist) GRPR Bombesin Receptor (GRPR/BB2) Bombesin_Agonist->GRPR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GRPR Binds & Blocks Gq Gq/11 protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates ERK ERK PKC->ERK Activates PI3K->ERK Activates Cellular_Response Cellular Responses (Proliferation, Secretion) ERK->Cellular_Response Leads to

Caption: Bombesin receptor signaling cascade and point of inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the antagonist activity of this compound.

Experimental Workflow

Experimental_Workflow In Vitro Characterization Workflow for this compound cluster_setup Preparation cluster_assays Primary Assays cluster_downstream Downstream Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PC-3, NCI-H345) Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay ERK_Assay ERK Activation Assay (Western Blot) Cell_Culture->ERK_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Clonogenic) Cell_Culture->Proliferation_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Reagent_Prep Reagent Preparation (this compound, Radioligand, Buffers) Reagent_Prep->Binding_Assay Reagent_Prep->Ca_Assay Reagent_Prep->ERK_Assay Reagent_Prep->Proliferation_Assay IC50_Calc IC50/Ki Determination Binding_Assay->IC50_Calc Dose_Response Dose-Response Curve Generation Ca_Assay->Dose_Response ERK_Assay->Dose_Response Proliferation_Assay->Dose_Response Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Dose_Response->Statistical_Analysis

Caption: General workflow for in vitro antagonist characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for bombesin receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells or tissues expressing bombesin receptors (e.g., PC-3 cells, rat brain tissue).

  • Radioligand: 125I-[Tyr4]-Bombesin.

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/ml BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of 125I-[Tyr4]-Bombesin (e.g., 0.1 nM).

      • Increasing concentrations of this compound (e.g., 1 pM to 10 µM).

      • Membrane preparation (20-50 µg of protein).

    • For total binding, omit the unlabeled antagonist.

    • For non-specific binding, add a high concentration of unlabeled bombesin (e.g., 1 µM).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the antagonistic effect of this compound on bombesin-induced intracellular calcium release.

Materials:

  • Cells expressing bombesin receptors (e.g., PC-3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Bombesin (agonist).

  • This compound.

  • Fluorometric imaging plate reader or fluorescence microscope.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Antagonist Pre-incubation:

    • Add various concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorometric plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of bombesin (e.g., EC80) into the wells.

    • Measure the change in fluorescence intensity over time (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to the baseline.

    • Plot the percentage of inhibition of the bombesin response against the log concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

ERK Activation Assay (Western Blot)

Objective: To determine if this compound can block bombesin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • Cells expressing bombesin receptors.

  • Serum-free cell culture medium.

  • Bombesin (agonist).

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment:

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-incubate cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of bombesin (e.g., 100 nM) for 5-10 minutes.

    • Include a negative control (no treatment) and a positive control (bombesin only).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer and scrape the cells.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

    • Determine protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Normalize the p-ERK signal to the t-ERK signal.

    • Plot the normalized p-ERK levels against the treatment conditions.

References

Application Notes and Protocols for [D-Phe12,Leu14]-Bombesin In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe12,Leu14]-Bombesin is a synthetic peptide analogue that acts as a competitive antagonist of bombesin receptors. Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are involved in a variety of physiological processes, including regulation of gastrointestinal functions, central nervous system activity, and cell growth. Notably, bombesin receptors, particularly the GRP receptor (GRPR/BB2), are overexpressed in several types of cancers, including prostate, breast, and lung cancer, making them an attractive target for cancer diagnostics and therapeutics. This compound's ability to block the binding of natural ligands to these receptors allows for the investigation of the roles of bombesin-like peptides in both normal physiology and pathological conditions, such as cancer progression and feeding behaviors.

These application notes provide detailed protocols for the in vivo use of this compound in cancer xenograft models and in the study of feeding behavior, based on established methodologies for bombesin and its analogues.

Mechanism of Action

This compound functions as a competitive antagonist at bombesin receptors. By binding to these receptors without activating them, it prevents the endogenous ligands, such as GRP, from initiating downstream signaling cascades. The primary signaling pathway activated by bombesin receptors is through the Gq family of G-proteins. Ligand binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately influences cellular processes like proliferation, hormone secretion, and smooth muscle contraction. By blocking this pathway, this compound can inhibit bombesin-induced cellular responses.

Signaling Pathway of Bombesin Receptor Activation

Bombesin_Signaling Bombesin Bombesin / GRP Receptor Bombesin Receptor (GPCR) Bombesin->Receptor Binds & Activates DPhe12Leu14 This compound (Antagonist) DPhe12Leu14->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Proliferation, Secretion, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Bombesin Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from in vivo studies using bombesin antagonists. It is important to note that while these studies utilize analogues of this compound, the data provides a valuable reference for experimental design.

Table 1: In Vivo Efficacy of Bombesin Antagonists on Tumor Growth

CompoundCancer ModelAnimal ModelDose and AdministrationOutcomeReference
RC-3095Hs746T human gastric cancerNude mice10 µg, s.c., twice daily for 21 days88.3% decrease in final tumor weight[1]
RC-3095CFPAC-1 human pancreatic cancerNude mice10 µg, s.c., twice dailySignificant decrease in tumor volume[2]
RC-3940-IISK-Hep-1 human liver cancerNude mice10 or 20 µg, daily65-98% inhibition of tumor growth
RC-3095MXT mouse mammary cancerBDF mice100 µg, single s.c. injectionDown-regulation of EGFR[3]

Table 2: In Vivo Receptor Blocking Studies with Bombesin Analogues

AntagonistRadiotracerCancer ModelAnimal ModelAntagonist Dose (Co-injection)Reduction in Tumor UptakeReference
[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14)[68Ga]Ga-LW02060PC-3 human prostate cancerNRG mice100 µg64%[4]
[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14)[177Lu]Lu-LW02060PC-3 human prostate cancerNRG mice100 µg66%[4]

Table 3: Effect of Bombesin on Feeding Behavior in Rats

CompoundAnimal ModelDose and AdministrationKey FindingsReference
BombesinRats4 µg/kg, IPSignificant decrease in total milk consumption[5]
BombesinRats1-2 µg/kg, IP (threshold dose)Dose-related suppression of liquid and solid food intake[6]

Experimental Protocols

Protocol 1: Evaluation of this compound on Tumor Growth in a Xenograft Model

This protocol outlines the methodology to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Cancer cell line known to express bombesin receptors (e.g., PC-3, Hs746T)

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution:

    • Aseptically dissolve this compound in sterile saline to the desired stock concentration. Based on effective doses of similar antagonists, a starting dose of 10-20 µg per mouse per day is recommended.[1]

    • For a 10 µg dose in a 100 µL injection volume, prepare a 0.1 mg/mL solution.

    • Filter-sterilize the solution through a 0.22 µm filter.

  • Tumor Cell Implantation:

    • Culture the selected cancer cells under appropriate conditions.

    • Harvest and resuspend the cells in sterile saline or a mixture of saline and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment Regimen:

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into a control group (vehicle injection) and a treatment group (this compound).

    • Administer daily subcutaneous injections of either vehicle or the this compound solution.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

Experimental Workflow for Tumor Growth Inhibition Study

Tumor_Growth_Workflow A Prepare this compound Solution in Sterile Saline E Daily Subcutaneous Injections: - Control: Vehicle - Treatment: this compound A->E B Implant Bombesin Receptor-Positive Cancer Cells Subcutaneously in Mice C Allow Tumors to Establish B->C D Randomize Mice into Control and Treatment Groups C->D D->E F Monitor Tumor Growth (Calipers), Body Weight, and Health E->F Throughout Study G Euthanize and Excise Tumors at Study Endpoint F->G H Analyze Tumor Weight, Volume, and Biomarkers G->H Feeding_Study_Logic Start Start of Experiment Acclimation Acclimate Rats and Establish Baseline Intake Start->Acclimation Fasting Short-term Food Deprivation Acclimation->Fasting Injection1 Administer Antagonist (this compound) or Vehicle Fasting->Injection1 Injection2 Administer Agonist (Bombesin) or Vehicle Injection1->Injection2 Food_Presentation Present Food Injection2->Food_Presentation Measurement Measure Food Intake at Timed Intervals Food_Presentation->Measurement Analysis Compare Food Intake Across Groups Measurement->Analysis Conclusion Determine Antagonistic Effect Analysis->Conclusion

References

Application Notes and Protocols for [D-Phe12,Leu14]-Bombesin in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. It acts as a competitive antagonist at bombesin receptors, making it a valuable tool for studying the physiological and pathological roles of the bombesin peptide family and its receptors. This document provides detailed application notes and protocols for the use of this compound in bombesin receptor binding assays.

The mammalian bombesin receptor family consists of three G-protein coupled receptors (GPCRs): the neuromedin B receptor (BB1), the gastrin-releasing peptide receptor (BB2), and the orphan receptor BRS-3 (BB3). These receptors are involved in a wide range of physiological processes, including smooth muscle contraction, hormone secretion, and cell growth. Their dysregulation has been implicated in various diseases, including cancer.

Data Presentation

Quantitative Analysis of this compound and Related Antagonists
CompoundReceptor/TissueAssay TypeParameterValueReference
This compoundRat Brain MembranesCompetitive BindingIC50~ 2 µM[1]
[D-Phe12]-Bombesin AnalogsRat Brain SlicesCompetitive BindingIC50~ 2 µM[1]
[D-Phe12]-Bombesin AnalogsGuinea Pig Pancreatic AciniInhibition of Amylase ReleaseIC504 µM[2][3]

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand. Lower IC50 values indicate higher binding affinity.

Signaling Pathways

Bombesin receptors primarily couple to Gq/11 and G12/13 G-proteins to initiate downstream signaling cascades. As an antagonist, this compound blocks the activation of these pathways by endogenous agonists like Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).

Bombesin Receptor Downstream Signaling

G_protein_signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors Bombesin_Receptor Bombesin Receptor (BB1, BB2, BB3) Gq_11 Gαq/11 Bombesin_Receptor->Gq_11 Activates G12_13 Gα12/13 Bombesin_Receptor->G12_13 Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoGEF RhoGEF (e.g., p115-RhoGEF, LARG) G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response_q Cellular Response (e.g., smooth muscle contraction, secretion, proliferation) PKC->Cellular_Response_q Leads to ROCK ROCK RhoA->ROCK Activates Cellular_Response_12 Cellular Response (e.g., cytoskeletal rearrangement, migration, proliferation) ROCK->Cellular_Response_12 Leads to

Caption: Bombesin receptor downstream signaling pathways.

Experimental Protocols

Competitive Radioligand Binding Assay Using Cell Membranes

This protocol describes a standard competitive binding assay to determine the affinity of this compound for bombesin receptors expressed in cell membranes.

Materials:

  • Cell Membranes: Prepared from cells or tissues endogenously or recombinantly expressing bombesin receptors.

  • Radioligand: A suitable radiolabeled bombesin receptor agonist or antagonist (e.g., [125I-Tyr4]-Bombesin).

  • This compound: Unlabeled competitor ligand.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-5 M).

      • For determining non-specific binding, add a high concentration of a known bombesin receptor ligand (e.g., 1 µM unlabeled bombesin) instead of the competitor.

      • For determining total binding, add binding buffer instead of the competitor.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression analysis to determine the IC50 value.

  • If the Kd of the radioligand is known, the Ki (inhibition constant) of this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Experimental Workflow for Competitive Binding Assay

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Radioligand, Competitor, Membranes) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Analyze Data (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive binding assay.

References

Application Notes and Protocols: Utilizing [D-Phe12,Leu14]-Bombesin for Amylase Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian tetradecapeptide bombesin. It functions as a specific and competitive antagonist of bombesin receptors, making it a valuable tool for studying the physiological and pathological roles of bombesin and its related peptides, such as gastrin-releasing peptide (GRP), in various biological systems. One of the key applications of this antagonist is in the investigation of pancreatic exocrine secretion, specifically amylase release. These application notes provide detailed protocols and data for researchers utilizing this compound to explore the mechanisms of amylase secretion from pancreatic acinar cells.

Principle of Action

Bombesin and GRP stimulate amylase release from pancreatic acini by binding to specific G-protein coupled receptors on the cell surface. This binding activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in the signaling cascade that culminates in the fusion of zymogen granules with the plasma membrane and the subsequent release of digestive enzymes, including amylase. This compound competitively inhibits this process by binding to the bombesin receptor without initiating the downstream signaling cascade, thereby blocking the secretagogue effect of bombesin.[1]

Data Presentation

The inhibitory potency of this compound on bombesin-stimulated amylase release from guinea pig pancreatic acini has been quantitatively determined. The following tables summarize the key data points for this antagonist and provide a comparison with other bombesin receptor antagonists for contextual understanding.

Table 1: Inhibitory Activity of this compound on Bombesin-Stimulated Amylase Release [1]

ParameterValueSpecies/Cell Type
IC504 µMGuinea Pig Pancreatic Acini
Detectable Inhibition1 µMGuinea Pig Pancreatic Acini
Mechanism of ActionCompetitive AntagonistGuinea Pig Pancreatic Acini

Table 2: Comparative Inhibitory Activities of Various Bombesin Receptor Antagonists on Amylase Release

AntagonistIC50Species/Cell TypeReference
This compound 4 µM Guinea Pig Pancreatic Acini [1]
EABI6.7 ± 1.7 nMRat Pancreatic Acini[2]
RDI68.7 ± 16 nMRat Pancreatic Acini[2]
[Leu13ψ(CH2NH)Leu14]-bombesin30 nMGuinea Pig Pancreatic Acini[3]
[D-Phe6,Leu13ψ(CH2NH)Leu14]bombesin-(6-14)5 nMGuinea Pig Pancreatic Acini[3]

Experimental Protocols

Protocol 1: Preparation of Dispersed Pancreatic Acini from Guinea Pig

This protocol describes the isolation of pancreatic acini, the functional units of the exocrine pancreas, for in vitro amylase release assays.

Materials:

  • Male guinea pig (250-300 g)

  • Collagenase (Type I, e.g., from Worthington)

  • HEPES-Ringer buffer (HRB): 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl2, 1.28 mM CaCl2, 10 mM glucose, 2 mM glutamine, and 0.1% (w/v) bovine serum albumin (BSA).

  • Spinner flask

  • Water bath at 37°C

  • Nylon mesh (e.g., 150 µm)

Procedure:

  • Humanely euthanize the guinea pig and excise the pancreas.

  • Trim away fat and connective tissue and mince the pancreas into small fragments (approximately 1-2 mm³).

  • Wash the fragments several times with HRB.

  • Transfer the minced tissue to a spinner flask containing HRB with collagenase (50-100 U/mL).

  • Incubate at 37°C in a shaking water bath for 45-60 minutes with gentle agitation.

  • Monitor the digestion process by periodically taking a small aliquot and observing under a phase-contrast microscope. The digestion is complete when acini are released from the tissue matrix.

  • Terminate the digestion by adding cold HRB without collagenase.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gently centrifuge the filtrate (50 x g for 2-3 minutes) to pellet the acini.

  • Wash the acini pellet three times by resuspension in fresh HRB and centrifugation.

  • Resuspend the final acini pellet in HRB at a suitable concentration for the amylase release assay.

Protocol 2: In Vitro Amylase Release Assay to Determine the Inhibitory Effect of this compound

This protocol details the steps to measure the antagonistic effect of this compound on bombesin-stimulated amylase release.

Materials:

  • Prepared pancreatic acini suspension

  • Bombesin (agonist)

  • This compound (antagonist)

  • Incubation buffer (HRB)

  • Amylase activity assay kit (e.g., Phadebas® or a similar colorimetric assay)

  • Microcentrifuge tubes

  • Water bath at 37°C

Procedure:

  • Experimental Setup: Prepare microcentrifuge tubes for each experimental condition:

    • Basal (unstimulated) release: Acini suspension + buffer.

    • Bombesin-stimulated release (positive control): Acini suspension + a fixed concentration of bombesin (e.g., 1 nM, a concentration that elicits a submaximal response).

    • Antagonist effect: Acini suspension + a fixed concentration of bombesin + varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 4 µM, 10 µM, 100 µM).

    • Antagonist alone (negative control): Acini suspension + the highest concentration of this compound.

  • Pre-incubation with Antagonist: Add the desired concentrations of this compound to the respective tubes containing the acini suspension. Incubate for 15 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Stimulation with Agonist: Add the fixed concentration of bombesin to the appropriate tubes.

  • Incubation: Incubate all tubes for 30 minutes at 37°C in a shaking water bath.

  • Separation of Supernatant: Terminate the incubation by placing the tubes on ice and then centrifuge at a low speed (e.g., 100 x g for 1 minute) to pellet the acini.

  • Amylase Measurement: Carefully collect the supernatant from each tube. The supernatant contains the released amylase.

  • Total Amylase: To determine the total amylase content, lyse an aliquot of the acini suspension (e.g., by sonication or with a detergent like Triton X-100).

  • Amylase Assay: Measure the amylase activity in the supernatants and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Express amylase release as a percentage of the total amylase content.

    • Calculate the bombesin-stimulated amylase release by subtracting the basal release from the release observed in the presence of bombesin.

    • Plot the percentage inhibition of bombesin-stimulated amylase release against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of Bombesin-Induced Amylase Release and its Inhibition

G Bombesin Signaling Pathway for Amylase Release and its Antagonism Bombesin Bombesin (Agonist) Receptor Bombesin Receptor (GPCR) Bombesin->Receptor Binds and Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds and Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Zymogen Zymogen Granule Ca_release->Zymogen Triggers Fusion PKC->Zymogen Phosphorylates Proteins Promoting Fusion Amylase_release Amylase Release Zymogen->Amylase_release

Caption: Bombesin signaling cascade leading to amylase release and its competitive inhibition.

Experimental Workflow for Studying Amylase Release Inhibition

G Workflow for Amylase Release Inhibition Assay start Start: Excise Pancreas prep_acini Prepare Dispersed Pancreatic Acini start->prep_acini incubation_setup Set up Incubation Tubes (Basal, Stimulated, Inhibited) prep_acini->incubation_setup total_lysate Prepare Total Lysate prep_acini->total_lysate pre_incubation Pre-incubate with This compound incubation_setup->pre_incubation stimulation Stimulate with Bombesin pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation centrifugation Centrifuge to Pellet Acini incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection amylase_assay Perform Amylase Assay supernatant_collection->amylase_assay total_lysate->amylase_assay data_analysis Data Analysis: - Calculate % Release - Plot Dose-Response Curve - Determine IC50 amylase_assay->data_analysis end End: Results data_analysis->end

Caption: Step-by-step experimental workflow for the amylase release inhibition assay.

Logical Relationship of Competitive Antagonism

G Competitive Antagonism at the Bombesin Receptor cluster_competition Competition for Binding Site Bombesin Bombesin (Agonist) Binding_agonist Agonist Binding Bombesin->Binding_agonist Antagonist This compound (Antagonist) Binding_antagonist Antagonist Binding Antagonist->Binding_antagonist Receptor Bombesin Receptor Signaling Signal Transduction Receptor->Signaling If Agonist Bound No_signaling No Signal Receptor->No_signaling If Antagonist Bound Binding_agonist->Receptor Binding_antagonist->Receptor Amylase_release Amylase Release Signaling->Amylase_release No_amylase_release Inhibition of Amylase Release No_signaling->No_amylase_release

Caption: Logical diagram illustrating competitive antagonism at the bombesin receptor.

References

Application of [D-Phe12,Leu14]-Bombesin in Appetite Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe12,Leu14]-Bombesin is a synthetic analog of the amphibian peptide bombesin and functions as a competitive antagonist at bombesin receptors. Mammalian bombesin-like peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), are involved in a variety of physiological processes, with a significant role in the regulation of appetite and satiety. These peptides exert their effects through three main G protein-coupled receptors: the NMB receptor (BB1), the GRP receptor (BB2), and the orphan bombesin receptor subtype-3 (BRS-3). This compound has been utilized in research to elucidate the specific roles of these endogenous peptides and their receptors in controlling food intake. By blocking the action of bombesin and its mammalian counterparts, researchers can investigate the physiological pathways that govern satiety and feeding behavior.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of bombesin agonists and the antagonistic action of bombesin receptor antagonists on food intake.

Table 1: Effect of Bombesin Agonists on Food Intake

AgonistSpeciesRoute of AdministrationDoseChange in Food IntakeReference
BombesinHumanIntravenous Infusion4.8 pmol/kg/min↓ 20% vs. saline[1]
BombesinRatIntraperitoneal (i.p.)8 µg/kgSignificant ↓ in milk intake[2]
BombesinRatIntraperitoneal (i.p.)2, 4, 8, 16 µg/kgDose-dependent ↓ in licking[3]
BombesinRatSubcutaneous (s.c.)Not specifiedDose-dependent ↓ in meal size[4]
GRP(1-27)RatIntraperitoneal (i.p.)2, 4, 8, 16 µg/kgDose-dependent ↓ in licking[3]

Table 2: Antagonism of Bombesin-Induced Appetite Suppression by this compound

AntagonistAgonistSpeciesAntagonist Dose (i.p.)Agonist Dose (i.p.)Effect on Food IntakeReference
This compoundBombesinRat0.1 mg/kg8 µg/kgAttenuated the reduction in milk intake[2]

Table 3: Dose-Response of a Bombesin Receptor Antagonist (BW2258U89) on Bombesin-Induced Satiety

Antagonist Dose (µg/kg, i.p.)Agonist (Bombesin, 4 µg/kg, i.p.)Species% Antagonism of Bombesin-Induced Food Intake SuppressionReference
6.25BombesinRat~25%[2]
25BombesinRat~50%[2]
50BombesinRat~75%[2]
100BombesinRat~100%[2]

Experimental Protocols

Protocol 1: Peripheral Administration of this compound to Antagonize Bombesin-Induced Reduction in Food Intake in Rats

Objective: To assess the ability of peripherally administered this compound to block the appetite-suppressing effects of exogenously administered bombesin.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Bombesin

  • Sterile saline solution (0.9% NaCl)

  • Liquid diet (e.g., sweetened milk or commercially available liquid rodent diet)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House rats individually and acclimate them to the housing conditions and handling for at least one week. Provide ad libitum access to standard chow and water.

  • Habituation to Liquid Diet: For several days prior to the experiment, provide the rats with the liquid diet for a fixed period (e.g., 2 hours) each day to familiarize them with the diet and testing procedure.

  • Experimental Groups: On the day of the experiment, fast the rats for a period (e.g., 4-6 hours) to ensure motivation to eat. Divide the animals into the following groups:

    • Group 1: Saline (vehicle for antagonist) + Saline (vehicle for agonist)

    • Group 2: Saline + Bombesin

    • Group 3: this compound + Bombesin

    • Group 4: this compound + Saline

  • Drug Preparation: Dissolve this compound and Bombesin in sterile saline to the desired concentrations. A typical dose for this compound is 0.1 mg/kg, and for bombesin is 8 µg/kg.

  • Injections:

    • Administer the first i.p. injection of either saline or this compound.

    • After a pretreatment interval (e.g., 15-20 minutes), administer the second i.p. injection of either saline or bombesin.

  • Measurement of Food Intake: Immediately after the second injection, present the pre-weighed containers of the liquid diet to the rats. Measure the amount of diet consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the containers.

  • Data Analysis: Calculate the cumulative food intake for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuated the reduction in food intake caused by bombesin.

Protocol 2: Central Administration of a Bombesin Antagonist to Investigate its Effects on Feeding Behavior

Objective: To investigate the role of central bombesin receptors in the regulation of food intake using intracerebroventricular (ICV) administration of a bombesin antagonist.

Materials:

  • Male Wistar rats with surgically implanted ICV cannulae targeting a lateral ventricle.

  • A bombesin receptor antagonist suitable for central administration (e.g., [Tyr4, D-Phe12]BN).

  • Bombesin

  • Artificial cerebrospinal fluid (aCSF) as a vehicle.

  • Standard rat chow

  • Food hoppers connected to a monitoring system or a manual scale.

  • Microinjection pump and tubing.

Procedure:

  • Animal Surgery and Recovery: Surgically implant ICV cannulae in rats under anesthesia. Allow for a recovery period of at least one week. Verify cannula placement post-experiment.

  • Habituation: Acclimate the rats to the experimental setup, including the injection procedure (handling and connection of the injection tubing).

  • Experimental Groups: On the day of the experiment, rats may be food-deprived overnight to stimulate feeding.[5] Divide the animals into experimental groups:

    • Group 1: aCSF (vehicle for antagonist) + aCSF (vehicle for agonist)

    • Group 2: aCSF + Bombesin

    • Group 3: Bombesin antagonist + Bombesin

    • Group 4: Bombesin antagonist + aCSF

  • Drug Preparation: Dissolve the bombesin antagonist and bombesin in aCSF. A typical dose for central administration of bombesin is in the nanogram range (e.g., 10-100 ng per rat), and the antagonist dose should be determined based on pilot studies (e.g., in the microgram range).

  • Injections:

    • Gently restrain the rat and connect the injection tubing to the ICV cannula.

    • Infuse the antagonist or aCSF over a short period (e.g., 1-2 minutes).

    • After a pretreatment interval (e.g., 10-15 minutes), infuse the agonist or aCSF.

  • Measurement of Food Intake: After the second injection, provide access to pre-weighed standard chow. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Behavioral Observation: Observe the animals for any other behavioral changes, such as grooming, activity levels, or signs of malaise, to ensure the effects on food intake are specific.

  • Data Analysis: Analyze the food intake data using appropriate statistical tests to determine the effect of the central bombesin antagonist on both basal and bombesin-stimulated feeding behavior.

Mandatory Visualizations

Signaling Pathways

Bombesin_Signaling_Pathway Bombesin Receptor Signaling Pathway in Appetite Regulation Bombesin Bombesin / GRP / NMB Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor Binds and Activates Antagonist This compound Antagonist->Receptor Binds and Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Co-activates Ion_channels Modulation of Ion Channels PKC->Ion_channels Phosphorylates Neuronal_excitability ↑ Neuronal Excitability Ion_channels->Neuronal_excitability Satiety_signal Satiety Signal Transmission Neuronal_excitability->Satiety_signal Food_intake ↓ Food Intake Satiety_signal->Food_intake

Caption: Bombesin receptor signaling cascade leading to decreased food intake.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Investigating this compound in Appetite Regulation phase1 Phase 1: Pre-Experiment acclimation Animal Acclimation & Habituation grouping Randomization into Experimental Groups acclimation->grouping drug_prep Preparation of This compound, Bombesin, and Vehicles grouping->drug_prep fasting Food Deprivation (optional) drug_prep->fasting phase2 Phase 2: Experiment injection1 Administration of Antagonist or Vehicle fasting->injection1 pretreatment Pretreatment Interval injection1->pretreatment injection2 Administration of Agonist or Vehicle pretreatment->injection2 feeding Presentation of Food & Measurement of Intake injection2->feeding data_collection Data Collection (Food Intake, Behavior) feeding->data_collection phase3 Phase 3: Data Analysis & Interpretation stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis interpretation Interpretation of Results & Conclusion stat_analysis->interpretation

Caption: A typical workflow for an in vivo study on appetite regulation.

Logical Relationships

Logical_Relationship Logical Relationship of this compound's Action on Appetite endogenous Endogenous Bombesin-like Peptides (GRP, NMB) receptor Bombesin Receptors (BB1/BB2) endogenous->receptor Activates exogenous Exogenous Bombesin (Experimental) exogenous->receptor Activates satiety Satiety Signaling Pathway Activation receptor->satiety Initiates normal_feeding Normal Feeding Behavior (or reversal of suppression) receptor->normal_feeding No Signal antagonist This compound antagonist->receptor Blocks antagonist->normal_feeding Allows appetite_suppression Appetite Suppression satiety->appetite_suppression Leads to

Caption: How this compound modulates appetite by blocking bombesin receptors.

References

Application Notes and Protocols: Radiolabeling of [D-Phe12,Leu14]-Bombesin for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of the bombesin analog, [D-Phe12,Leu14]-Bombesin. This peptide is a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key biomarker overexpressed in various cancers, including prostate, breast, and lung cancer. Radiolabeled this compound analogs are valuable tools for the non-invasive imaging of GRPR-expressing tumors using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Introduction to this compound and GRPR Targeting

Bombesin (BBN) is a 14-amino acid peptide originally isolated from amphibian skin.[1][2] Its mammalian counterpart, gastrin-releasing peptide (GRP), and other bombesin-like peptides play a significant role in various physiological processes by binding to bombesin receptors.[3] Three subtypes of bombesin receptors have been identified: the neuromedin B receptor (NMB-R), the GRP receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3).[4]

GRPR has garnered significant attention in oncology as it is overexpressed in a wide range of human tumors while having limited expression in normal adult tissues.[1][2][4] This differential expression makes GRPR an attractive target for the development of radiolabeled peptides for cancer diagnosis and therapy (theranostics).[5]

This compound is a synthetic bombesin analog that acts as a GRPR antagonist. Antagonists are often preferred for in vivo imaging over agonists as they can offer superior targeting properties and biodistribution profiles.[6] Upon binding to GRPR, antagonist-based radiotracers are not internalized as rapidly as agonists, which can lead to higher tumor accumulation and clearer images.

Radiolabeling Strategies for this compound Analogs

The radiolabeling of peptides like this compound involves the stable attachment of a radioisotope. This is typically achieved by first conjugating a bifunctional chelator to the peptide. The chelator firmly holds the metallic radioisotope, preventing its release in vivo. The choice of radioisotope and chelator depends on the desired imaging modality (SPECT or PET) and the pharmacokinetic properties of the peptide.

Commonly Used Radioisotopes:

  • For SPECT Imaging: Technetium-99m (99mTc) is the most widely used radioisotope due to its ideal nuclear properties and availability from a 99Mo/99mTc generator.[5][7]

  • For PET Imaging: Gallium-68 (68Ga), Copper-64 (64Cu), and Fluorine-18 (18F) are commonly employed. 68Ga is readily available from a 68Ge/68Ga generator, making it convenient for clinical use.[4][8] 64Cu has a longer half-life, allowing for imaging at later time points.[1][2] 18F offers excellent image resolution.[6]

  • For Radiotherapy (Theranostics): Lutetium-177 (177Lu) is a beta-emitting radionuclide suitable for therapy, often paired with a diagnostic counterpart like 68Ga.[5][9][10]

Commonly Used Bifunctional Chelators:

  • For 99mTc: HYNIC (hydrazinonicotinamide), DADT (diaminedithiol), and diphosphine-based chelators are frequently used.[11][12][13][14]

  • For 68Ga, 177Lu, and 64Cu: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are preferred due to their high in vivo stability.[5] SarAr (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]-eicosane-1,8-diamine) is another effective chelator for copper isotopes.[1][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various radiolabeled bombesin analogs. This data is essential for comparing the performance of different radiotracers.

Table 1: Radiochemical and In Vitro Data of Radiolabeled Bombesin Analogs

RadiotracerRadioisotopeChelator/LinkerRadiochemical Yield (%)Radiochemical Purity (%)IC50/Ki (nM)Cell LineReference
99mTc-HYNIC-Bombesin Derivative99mTcHYNIC/Tricine>98>98Not ReportedPC-3[16]
[68Ga]Ga-TacsBOMB568GaDOTA-Pip48-59 (decay-corrected)>956.09 ± 0.95 (Ki)PC-3[17]
[68Ga]Ga-LW0206068GaDOTA-Pip36–75 (decay-corrected)>955.57 ± 2.47 (Ki)PC-3[9]
[177Lu]Lu-LW02060177LuDOTA-Pip36–75 (decay-corrected)>958.00 ± 2.61 (Ki)PC-3[9]
64Cu-SarAr-SA-Aoc-bombesin(7–14)64CuSarAr-SA-AocNot ReportedNot Reported3.5 (IC50)PC-3[1][15]
[18F]AlF-NOTA-P2-RM2618FNOTA-PEG260-65 (decay-corrected)Not Reported4.4 ± 0.8 (IC50)PC-3[6]

Table 2: In Vivo Biodistribution Data of Radiolabeled Bombesin Analogs in PC-3 Xenograft Models (%ID/g at 1h post-injection)

RadiotracerTumor UptakeBlood UptakeMuscle UptakePancreas UptakeKidney UptakeLiver UptakeReference
[68Ga]Ga-TacsBOMB5~10~0.1~0.1~0.5~1.5~0.2[17]
[68Ga]Ga-LW0206016.8 ± 2.70Not ReportedNot Reported3.12 ± 0.89Not ReportedNot Reported[9]
[177Lu]Lu-LW020609.59 ± 3.37Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]
64Cu-SarAr-SA-Aoc-bombesin(7–14)13.0Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[1][15]
[18F]AlF-NOTA-P2-RM26 (3h p.i.)5.5 ± 0.7~0.06~0.03~0.8~1.5~0.5[6]

Experimental Protocols

The following are generalized protocols based on published methods. Researchers should optimize these protocols for their specific peptide conjugate and laboratory conditions.

Protocol for 99mTc Labeling using HYNIC

This protocol is adapted for a HYNIC-conjugated this compound peptide.

Materials:

  • HYNIC-[D-Phe12,Leu14]-Bombesin conjugate

  • Tricine co-ligand

  • Stannous chloride (SnCl2·2H2O) solution (freshly prepared in nitrogen-purged 0.1 M HCl)

  • Sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator

  • Sterile water for injection

  • 0.1 M HCl

  • Heating block or water bath

Procedure:

  • In a sterile vial, dissolve 20 µg of the HYNIC-[D-Phe12,Leu14]-Bombesin conjugate in 0.5 mL of sterile water.[16]

  • Add 20 mg of tricine to the vial.[16]

  • Add 40 µg of SnCl2 solution (e.g., 20 µL of a 2 mg/mL solution).[16]

  • Add 370–1,110 MBq of 99mTcO4- in 0.5 mL of saline to the reaction vial.[16]

  • Gently mix the solution and incubate at 100°C for 10 minutes.[16]

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine radiochemical purity.

Protocol for 68Ga Labeling using DOTA

This protocol is for a DOTA-conjugated this compound peptide.

Materials:

  • DOTA-[D-Phe12,Leu14]-Bombesin conjugate

  • 68GaCl3 eluted from a 68Ge/68Ga generator

  • HEPES buffer (2 M, pH 5.0)

  • Sterile water for injection

  • Microwave synthesizer or heating block

Procedure:

  • Elute 68Ga from the generator according to the manufacturer's instructions.

  • In a sterile vial, add 10 µL of a 1 mM solution of the DOTA-peptide conjugate.[9]

  • Add 0.7 mL of HEPES buffer to the vial.[9]

  • Add the purified 68Ga eluate (158–523 MBq in 0.5 mL water) to the reaction vial.[9]

  • Heat the reaction mixture at 100°C for 1 minute using a microwave synthesizer or for 5-10 minutes using a heating block.[9]

  • Perform quality control and, if necessary, purify the radiolabeled peptide using HPLC or a C18 Sep-Pak cartridge.[9]

Quality Control

Radiochemical purity should be assessed using methods such as:

  • Instant Thin-Layer Chromatography (ITLC): To separate the radiolabeled peptide from free pertechnetate or colloidal impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a detailed radiochromatogram and quantify the percentage of the desired radiolabeled product.

In Vitro Cell Binding Assay

This assay determines the binding affinity and specificity of the radiolabeled peptide to GRPR-expressing cells (e.g., PC-3 human prostate cancer cells).[1][6][15]

Procedure:

  • Plate GRPR-positive cells (e.g., PC-3) in 24-well plates and allow them to adhere.

  • For competition binding assays, incubate the cells with a constant concentration of a known radioligand (e.g., 125I-[Tyr4]-Bombesin) and increasing concentrations of the non-radiolabeled this compound conjugate.[6][9]

  • Incubate at 4°C for 3 hours to reach equilibrium.[6]

  • Wash the cells with cold buffer to remove unbound radioactivity.

  • Lyse the cells and measure the cell-associated radioactivity in a gamma counter.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

In Vivo Biodistribution Studies

These studies evaluate the uptake and clearance of the radiolabeled peptide in tumor-bearing animal models.

Procedure:

  • Induce tumors in immunocompromised mice by subcutaneously injecting GRPR-positive cells (e.g., PC-3).[16]

  • Once tumors reach an appropriate size, inject a known amount of the radiolabeled peptide (e.g., 20 MBq) intravenously.[16]

  • For blocking studies, co-inject a group of animals with an excess of the non-radiolabeled peptide to demonstrate receptor-specific uptake.[16]

  • At various time points (e.g., 1, 4, and 24 hours) post-injection, euthanize the animals.[16]

  • Dissect major organs and the tumor, weigh them, and measure the radioactivity in a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[16]

Visualizations

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC).[18][19] This cascade results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events can influence cell proliferation, migration, and survival.[20]

GRPR_Signaling_Pathway GRP GRP / Bombesin Analog GRPR GRPR GRP->GRPR G_protein Gq Protein GRPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (Proliferation, Migration) Ca2->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway.

Radiolabeling Workflow

The general workflow for producing a radiolabeled bombesin analog for preclinical imaging involves several key steps, from peptide synthesis to in vivo evaluation.

Radiolabeling_Workflow Peptide_Synthesis Peptide Synthesis ([D-Phe12,Leu14]-BBN) Chelator_Conjugation Chelator Conjugation (e.g., DOTA) Peptide_Synthesis->Chelator_Conjugation Precursor Peptide-Chelator Precursor Chelator_Conjugation->Precursor Radiolabeling Radiolabeling (with 68Ga, 99mTc, etc.) Precursor->Radiolabeling Radiolabeled_Peptide Radiolabeled Peptide Radiolabeling->Radiolabeled_Peptide QC Quality Control (HPLC, ITLC) Radiolabeled_Peptide->QC In_Vitro In Vitro Studies (Binding, Stability) QC->In_Vitro Pass In_Vivo In Vivo Studies (Biodistribution, Imaging) QC->In_Vivo Pass Results Data Analysis In_Vitro->Results In_Vivo->Results

Caption: General Radiolabeling Workflow.

Preclinical Evaluation Logic

The preclinical evaluation of a new radiolabeled bombesin analog follows a logical progression from basic characterization to in vivo imaging to assess its potential as a clinical imaging agent.

Preclinical_Evaluation_Logic start Start: New Radiotracer Candidate radiochemistry Radiochemistry - High Yield? - High Purity? start->radiochemistry in_vitro In Vitro - High Affinity? - High Specificity? radiochemistry->in_vitro Yes fail Fail: Re-design or Abandon radiochemistry->fail No biodistribution In Vivo Biodistribution - High Tumor Uptake? - Low Background? in_vitro->biodistribution Yes in_vitro->fail No imaging Preclinical SPECT/PET Imaging - Clear Tumor  Visualization? biodistribution->imaging Yes biodistribution->fail No end End: Candidate for Clinical Translation imaging->end Yes imaging->fail No

Caption: Preclinical Evaluation Logic.

References

Application Notes and Protocols: [D-Phe12,Leu14]-Bombesin in Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have been implicated as autocrine or paracrine growth factors in a variety of human cancers.[1][2] Their effects are mediated through high-affinity G protein-coupled receptors, primarily the GRP receptor (GRPR), which is frequently overexpressed in tumors such as prostate, breast, lung, pancreatic, and gastric cancers.[3][4][5] This overexpression makes the GRP receptor an attractive target for cancer diagnosis and therapy. [D-Phe12,Leu14]-Bombesin is a synthetic analog of bombesin that acts as a competitive antagonist at the bombesin receptor.[6][7] By blocking the binding of GRP and bombesin, it inhibits the mitogenic signaling pathways that drive tumor cell proliferation, making it a valuable tool for studying tumor growth inhibition.[1][8]

Mechanism of Action

This compound and related antagonists competitively inhibit the binding of bombesin-like peptides to the GRP receptor. This blockade prevents the activation of downstream signaling cascades that promote cell growth. The binding of an agonist like GRP to its receptor normally triggers a conformational change, leading to the activation of heterotrimeric G-proteins (primarily Gq). This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][9] These events, along with the transactivation of the epidermal growth factor receptor (EGFR), culminate in the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, which promote cell proliferation, migration, and survival.[9] this compound prevents the initiation of this cascade.[7]

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GRPR GRP Receptor (GRPR) Gq Gq GRPR->Gq Activates EGFR EGFR GRPR->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK MAPK Pathway (e.g., ERK) EGFR->MAPK GRP GRP / Bombesin (Agonist) GRP->GRPR Binds & Activates DPhe12 This compound (Antagonist) DPhe12->GRPR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation

Caption: GRP/Bombesin signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for bombesin antagonists in tumor growth inhibition studies. It is important to note that different analogs of this compound have been developed with improved potency and stability.

Table 1: In Vitro Binding Affinity and Potency of Bombesin Antagonists

CompoundCell Line / TissueAssay TypeIC50 / KiReference
[D-Phe12,Leu14]BombesinGuinea Pig Pancreatic AciniInhibition of Bombesin-Stimulated Amylase Release~4 µM (IC50)[7]
[D-Phe12]BombesinGuinea Pig Pancreatic AciniInhibition of 125I-[Tyr4]Bombesin Binding~4 µM (IC50)[7]
[Leu13ψ(CH2NH)Leu14]-BombesinSCLC cell line NCI-H345Inhibition of 125I-GRP Binding~30 nM (IC50)[10]
[D-Nal6, Ψ13,14, Phe14] BN6-14SCLC cell line NCI-H345Inhibition of 125I-GRP Binding~5 nM (IC50)[10]
RC-3095Hs746T Gastric Cancer MembranesInhibition of 125I-[Tyr4]Bombesin BindingK_d = 0.24 ± 0.07 nM[8]
Demobesin 1PC3 and HEK293 cellsGRP Receptor BindingNanomolar range (IC50)[11]

Table 2: In Vivo Tumor Growth Inhibition by Bombesin Antagonists

CompoundTumor ModelDosing RegimenOutcomeReference
[Leu13ψ(CH2NH)Leu14]BNSCLC xenografts in nude mice10 µg, s.c.~50% tumor growth inhibition[10]
RC-3095Hs746T gastric cancer xenografts10 µg, s.c., twice daily for 21 days88.3% decrease in final tumor weight; 76.9% decrease in tumor growth rate[8]
RC-3095Various human cancer xenograftsNot specifiedEffective growth suppression[1]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the GRP receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture GRPR-expressing cells (e.g., PC-3, Hs746T) B 2. Prepare cell membranes or use whole cells A->B C 3. Incubate membranes/cells with: - Constant concentration of  radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]BBN) - Increasing concentrations of  this compound B->C D 4. Separate bound from free radioligand (e.g., filtration) C->D E 5. Quantify bound radioactivity (e.g., gamma counter) D->E F 6. Plot % displacement vs. log concentration of antagonist E->F G 7. Calculate IC₅₀ and Ki values F->G

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • GRPR-expressing cancer cell line (e.g., PC-3, Hs746T)[8][11]

  • Radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin)

  • Unlabeled this compound

  • Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration manifold

  • Gamma counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture GRPR-expressing cells to ~80-90% confluency.

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Reaction:

    • In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg protein).

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Add a constant, saturating concentration of the radiolabeled ligand (e.g., 0.05 nM 125I-[Tyr4]bombesin).[12]

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled bombesin).

    • Incubate at a specified temperature (e.g., 4°C or 37°C) for a time sufficient to reach equilibrium (e.g., 2 hours).[12]

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, pre-soaked in buffer.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol assesses the ability of this compound to inhibit the proliferation of cancer cells in culture.

Materials:

  • GRPR-expressing cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include control wells with medium only.

    • To test the antagonistic effect, some wells can be co-treated with a constant concentration of a bombesin agonist (e.g., 10 nM GRP).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot cell viability versus antagonist concentration to determine the inhibitory effect.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of this compound in a xenograft mouse model.

InVivo_Workflow A 1. Subcutaneously implant GRPR-expressing cancer cells into nude mice B 2. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound (e.g., s.c. or i.p.) and vehicle (control) daily C->D E 5. Measure tumor volume and body weight 2-3 times per week D->E F 6. At study endpoint, euthanize mice, excise and weigh tumors E->F G 7. Analyze data: Compare tumor growth curves, final tumor weights, and assess toxicity F->G

Caption: Workflow for an in vivo tumor growth inhibition study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • GRPR-expressing cancer cell line

  • This compound

  • Sterile vehicle for injection (e.g., saline)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to a control group and one or more treatment groups (n=8-10 mice per group).[13]

  • Treatment Administration:

    • Administer this compound to the treatment groups via a specified route (e.g., subcutaneous injection) and dose (e.g., 10 µ g/mouse ).[8][10] The control group receives injections of the vehicle only.

    • Continue treatment for a defined period, typically 3-4 weeks.[8]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Compare the tumor growth curves and final tumor weights between the control and treatment groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, incubation times, and dosages should be optimized for the specific cell lines and experimental conditions used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Synthesis of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of [D-Phe12,Leu14]-Bombesin, a bombesin receptor antagonist. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques, offering a robust framework for the production of this and other bombesin analogs for research and drug development purposes.

Introduction

Bombesin is a 14-amino acid peptide that exerts a wide range of biological effects through its interaction with bombesin receptors, which are overexpressed in various types of cancer. This has made bombesin and its analogs attractive candidates for the development of targeted cancer diagnostics and therapeutics. This compound is a synthetic analog in which the glycine at position 12 is replaced with a D-phenylalanine and the methionine at position 14 is replaced with a leucine. These modifications result in a potent bombesin receptor antagonist.[1][2]

The synthesis of this compound is most effectively achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The primary advantage of SPPS is the ability to perform reactions in a single vessel, with excess reagents and by-products being easily washed away after each step. Both Fluorenylmethyloxycarbonyl (Fmoc) and t-Butyloxycarbonyl (Boc) protection strategies can be employed, with Fmoc chemistry generally being preferred due to its milder deprotection conditions.[3]

This document will detail the necessary protocols for the synthesis, purification, and characterization of this compound, present relevant quantitative data, and provide diagrams of the synthesis workflow and the associated bombesin receptor signaling pathway.

Data Presentation

Table 1: Summary of Synthesis and Purity Data for Bombesin Analogs
Peptide AnalogSynthesis MethodResinOverall Recovery (%)Purity (%)Analytical MethodReference
Various Bombesin AnalogsSolid-Phase (Boc)HMBA13-3291-97RP-HPLC, ESI-MS[4]
Bombesin and AnalogsSolid-Phase (Fmoc)---FPLC[3]
LW02060Solid-Phase (Fmoc)Rink Amide MBHA23>95HPLC[5]
LW02080Solid-Phase (Fmoc)Sieber39>95HPLC[5]
BBN/C1-C2Solid-Phase (Fmoc)TentaGel->80-

Note: Data for the specific this compound was not explicitly found in the search results, hence data for similar bombesin analogs synthesized using comparable methods are presented.

Experimental Protocols

The following protocols are a composite of standard procedures for solid-phase peptide synthesis of bombesin analogs.[3][4][5]

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Strategy)

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe and Fmoc-Leu)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) in DMF.

    • Add the coupling reagents, DIC (3 eq.) and OxymaPure (3 eq.).

    • Allow the activation to proceed for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction. The sequence is: pGlu-Gln-Arg(Pbf)-Leu-Gly-Asn(Trt)-Gln(Trt)-Trp(Boc)-Ala-Val-Gly-His(Trt)-D-Phe -Leu -NH2. Appropriate side-chain protecting groups (indicated in parentheses) must be used.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC

Materials:

  • Crude this compound

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Filter the solution to remove any particulates.

  • Inject the solution onto the preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Compare the observed molecular weight with the calculated theoretical molecular weight of this compound to confirm its identity.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Elongation Repeat for each AA Wash2->Elongation n cycles Elongation->Deprotection Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization ESI-MS Analysis Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Bombesin Receptor Signaling Pathway

Bombesin_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Bombesin Bombesin (Agonist) GRPR Bombesin Receptor (GPCR) Bombesin->GRPR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GRPR Binds & Blocks G_Protein Gq/11 Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) PKC->Downstream

Caption: Bombesin Receptor Signaling and Antagonist Action.

References

Troubleshooting & Optimization

[D-Phe12,Leu14]-Bombesin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Phe12,Leu14]-Bombesin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this bombesin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of bombesin. It functions as a competitive antagonist for bombesin receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of endogenous bombesin and other agonists.[1][2][3] This makes it a valuable tool for studying the physiological roles of bombesin and for potential therapeutic applications in areas such as cancer research.

Q2: What are the common challenges encountered when working with this compound?

The primary challenges associated with this compound are its limited solubility in aqueous solutions and its potential for instability under certain experimental conditions. These issues can lead to inaccurate experimental results and loss of peptide activity.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving Lyophilized this compound Powder

Symptoms:

  • The lyophilized powder does not dissolve completely in the chosen solvent.

  • Visible particulates or cloudiness in the solution after attempting to dissolve the peptide.

Possible Causes:

  • Use of an inappropriate solvent.

  • Incorrect reconstitution technique.

Solutions:

  • Solvent Selection: this compound is known to be insoluble in distilled water.[4] For initial solubilization, it is recommended to use one of the following organic solvents:

    • 60% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[4]

    • Dimethyl sulfoxide (DMSO)[4]

  • Reconstitution Protocol:

    • Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve a desired stock concentration.

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

    • For aqueous experimental buffers, the concentrated stock solution in the organic solvent should be serially diluted into the aqueous buffer.

Issue 2: Precipitation of the Peptide During Experimental Use

Symptoms:

  • Formation of a precipitate when the this compound stock solution is diluted in an aqueous buffer.

  • Loss of biological activity in the assay.

Possible Causes:

  • Exceeding the solubility limit of the peptide in the final aqueous buffer.

  • pH of the buffer affecting peptide solubility.

  • Interaction with components of the experimental buffer.

Solutions:

  • Optimize Final Concentration: Keep the final concentration of the organic solvent in your aqueous buffer as low as possible, typically below 1%, to avoid solvent effects on the biological system. Test a range of final peptide concentrations to determine the solubility limit in your specific assay buffer.

  • pH Adjustment: The solubility of peptides can be pH-dependent. While specific data for this compound is limited, you can empirically test the solubility at different pH values (e.g., slightly acidic to slightly basic) to find the optimal condition for your experiment.

  • Use of Solubilizing Agents: If solubility issues persist, consider the cautious use of solubilizing agents that are compatible with your experimental system.

Data Presentation

Solubility Data
SolventSolubilityReference
Distilled WaterInsoluble[4]
60% Acetonitrile / 0.1% TFASoluble[4]
DMSOSoluble[4]
WaterSoluble up to 10 mg/ml[5]

Note: The conflicting information regarding solubility in water suggests that while it may be possible to dissolve the peptide in water at a high concentration, it is generally advisable to use the recommended organic solvents for initial reconstitution to ensure complete dissolution.

Stability and Storage Recommendations
FormStorage TemperatureDurationRecommendationsReference
Lyophilized Powder0-5°CUp to 6 monthsStore in a dry place.[6]
Lyophilized Powder-20°CUp to 12 monthsFor long-term storage.[7]
Reconstituted in Organic Solvent-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5]
Reconstituted in Organic Solvent-80°CUp to 6 monthsFor longer-term storage of the stock solution.[5]
Diluted in Aqueous Buffer4°CUp to 5 daysPrepare fresh for best results.[6]

Experimental Protocols

Protocol for Reconstitution of this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Solvent Addition: Add the calculated volume of DMSO or 60% Acetonitrile with 0.1% TFA to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in the stability table.

Protocol for a Competitive Bombesin Receptor Binding Assay

This protocol provides a general framework. Specific cell lines, radioligands, and buffer compositions may require optimization.

  • Cell Culture: Culture cells expressing the bombesin receptor (e.g., PC-3 cells) to an appropriate density in culture plates.

  • Preparation of Assay Buffer: Prepare a suitable binding buffer (e.g., RPMI 1640 containing 2 mg/mL bovine serum albumin and 20 mM HEPES).

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound (the competitor) in the assay buffer.

    • Prepare a solution of a radiolabeled bombesin analog (e.g., 125I-[Tyr4]-bombesin) at a fixed concentration (typically at or below its Kd).

  • Binding Reaction:

    • Wash the cells with the assay buffer.

    • Add the diluted this compound to the wells.

    • Add the radiolabeled bombesin analog to all wells.

    • Incubate at the appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Washing:

    • Aspirate the incubation medium.

    • Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis start Start reconstitute Reconstitute This compound start->reconstitute prepare_cells Prepare Receptor- Expressing Cells start->prepare_cells prepare_radioligand Prepare Radioligand start->prepare_radioligand add_competitor Add Competitor (D-Phe12,Leu14-Bombesin) reconstitute->add_competitor prepare_cells->add_competitor add_radioligand Add Radioligand prepare_radioligand->add_radioligand add_competitor->add_radioligand incubate Incubate add_radioligand->incubate wash Wash Unbound Ligand incubate->wash measure_radioactivity Measure Radioactivity wash->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a competitive bombesin receptor binding assay.

troubleshooting_workflow start Solubility Issue Encountered check_solvent Check Solvent Used start->check_solvent use_organic Use DMSO or 60% ACN/0.1% TFA check_solvent->use_organic Incorrect check_dilution Precipitation on Dilution? check_solvent->check_dilution Correct use_organic->check_dilution optimize_conc Optimize Final Concentration check_dilution->optimize_conc Yes end_resolved Issue Resolved check_dilution->end_resolved No adjust_ph Adjust Buffer pH optimize_conc->adjust_ph adjust_ph->end_resolved end_unresolved Consult Further adjust_ph->end_unresolved

Caption: Troubleshooting flowchart for solubility issues.

signaling_pathway bombesin Bombesin / GRP (Agonist) receptor Bombesin Receptor (e.g., GRPR) bombesin->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks g_protein Gq/11 Protein Activation receptor->g_protein Activates no_activation No Signal Transduction receptor->no_activation plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (Ca2+ mobilization, etc.) plc->downstream

Caption: Simplified bombesin receptor signaling and antagonist action.

References

Optimizing [D-Phe12,Leu14]-Bombesin Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the experimental use of [D-Phe12,Leu14]-Bombesin, a potent bombesin receptor antagonist. Here, you will find detailed troubleshooting advice, frequently asked questions, and established experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the amphibian tetradecapeptide bombesin. It functions as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1). By binding to these receptors without activating them, it blocks the physiological effects of endogenous agonists like gastrin-releasing peptide (GRP) and neuromedin B (NMB).

Q2: What are the common research applications for this compound?

A2: this compound is widely used in cancer research to investigate the role of bombesin-like peptides as autocrine and paracrine growth factors in various malignancies, including prostate, breast, lung, and pancreatic cancers.[1] It is also utilized in neuroscience to study the central effects of bombesin on appetite, body temperature, and behavior.

Q3: How should I dissolve and store this compound?

A3: For optimal solubility and stability, it is recommended to first attempt to dissolve the peptide in sterile distilled water. If the peptide is insoluble, which can be the case for hydrophobic peptides, using a small amount of an organic solvent like DMSO or 60% Acetonitrile with 0.1% TFA can aid in dissolution. Once in solution, it can be further diluted with your desired aqueous buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C. If you have a stock solution, it should be aliquoted and stored at -20°C or colder to avoid repeated freeze-thaw cycles.

Q4: What is a typical starting concentration range for in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay. Based on reported IC50 values, a starting concentration range of 1 µM to 10 µM is generally recommended for in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Inhibitory Potency of this compound

ParameterSpecies/TissueAssayValueReference
IC50Rat BrainBombesin Binding Inhibition2 µM
IC50Guinea Pig Pancreatic AciniAmylase Release Inhibition4 µM

Note: IC50 values can vary between different experimental systems.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for bombesin receptors.

Materials:

  • Cells or tissue homogenates expressing bombesin receptors (e.g., PC-3 cells)

  • Radiolabeled bombesin analog (e.g., [125I-Tyr4]-bombesin)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from a cell line known to express bombesin receptors (e.g., PC-3).

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 50 µL of a fixed concentration of radiolabeled bombesin analog to each well.

  • Add 50 µL of increasing concentrations of this compound (or vehicle for total binding and a high concentration of unlabeled bombesin for non-specific binding) to the appropriate wells.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.[2]

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing bombesin receptors (e.g., Swiss 3T3 or PC-3 cells)

  • Fura-2 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Bombesin or another suitable agonist

  • This compound

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.[3][4]

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle) for 10-15 minutes.

  • Measure the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Add a fixed concentration of bombesin (agonist) to each well and immediately begin recording the fluorescence ratio (340/380 nm) over time.

  • The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium peak.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line known to be responsive to bombesin (e.g., PC-3)

  • Complete culture medium

  • This compound

  • Bombesin (as a growth stimulus)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]

  • Replace the medium with fresh medium containing various concentrations of this compound, with or without a fixed concentration of bombesin to stimulate proliferation. Include appropriate controls (vehicle, bombesin alone).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance, and the inhibitory effect of the antagonist can be calculated relative to the bombesin-stimulated control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no antagonism observed Suboptimal concentration of this compound.Perform a dose-response curve to determine the effective concentration range for your specific cell line and assay conditions.
High concentration of agonist overcoming the antagonist.Optimize the agonist concentration. Use a concentration that elicits a submaximal response (e.g., EC80) to better observe the inhibitory effects of the antagonist.
Low receptor expression on the cells.Confirm bombesin receptor expression on your cell line using techniques like RT-PCR, Western blot, or radioligand binding.
Peptide degradation.Ensure proper storage of the lyophilized peptide and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High background in calcium assay Incomplete removal of extracellular Fura-2 AM.Ensure thorough washing of the cells after dye loading. The use of a probenecid solution during incubation can help to prevent dye leakage.
Autofluorescence of the compound.Run a control with the compound alone (no cells) to check for autofluorescence at the assay wavelengths.
Variability in cell proliferation assay results Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across the plate.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and minimize evaporation.
Interference of the compound with the MTT assay.Run a control with the compound in cell-free medium to check for direct reduction of MTT.

Visualizing Key Pathways and Workflows

To further aid in your experimental design and understanding, the following diagrams illustrate the bombesin receptor signaling pathway and a typical experimental workflow for evaluating a bombesin antagonist.

Bombesin_Signaling_Pathway Bombesin Bombesin / GRP Receptor Bombesin Receptor (GRP-R / BB2) Bombesin->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Binds & Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Bombesin Receptor Signaling Pathway.

Antagonist_Workflow start Start: Hypothesis Antagonist inhibits bombesin-induced effect prepare_cells Prepare Cells (e.g., PC-3, Swiss 3T3) start->prepare_cells binding_assay Receptor Binding Assay (Determine Ki) prepare_cells->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) prepare_cells->functional_assay data_analysis Data Analysis (IC50, Inhibition %) binding_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT) functional_assay->proliferation_assay proliferation_assay->data_analysis conclusion Conclusion Evaluate antagonist potency and efficacy data_analysis->conclusion

Caption: Experimental Workflow for Bombesin Antagonist Evaluation.

Troubleshooting_Logic start Problem: Inconsistent Antagonism check_conc Is Antagonist Concentration Optimal? start->check_conc dose_response Action: Perform Dose-Response Curve check_conc->dose_response No check_agonist Is Agonist Concentration Too High? check_conc->check_agonist Yes end Problem Resolved dose_response->end optimize_agonist Action: Use EC80 Agonist Concentration check_agonist->optimize_agonist Yes check_receptor Is Receptor Expression Sufficient? check_agonist->check_receptor No optimize_agonist->end verify_receptor Action: Confirm Receptor Expression (RT-PCR, Western Blot) check_receptor->verify_receptor No check_peptide Is Peptide Integrity Compromised? check_receptor->check_peptide Yes verify_receptor->end new_peptide Action: Use Freshly Prepared Peptide Solution check_peptide->new_peptide Yes check_peptide->end No new_peptide->end

Caption: Troubleshooting Logic for Inconsistent Antagonism.

References

Technical Support Center: [D-Phe12,Leu14]-Bombesin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with [D-Phe12,Leu14]-Bombesin and other bombesin analogs in receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during bombesin receptor binding experiments.

Q1: I am observing very high non-specific binding in my assay. What are the potential causes and solutions?

A: High non-specific binding (NSB) can obscure your specific binding signal. It is typically defined as the binding that persists in the presence of a saturating concentration of an unlabeled competitor.

Troubleshooting Steps:

  • Reduce Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB. Try using the radioligand at or below its Kd.[1]

  • Optimize Washing Steps: In filtration assays, insufficient or improper washing can leave unbound radioligand on the filter. Increase the number of washes or the volume of ice-cold wash buffer.[1]

  • Check Buffer Composition: The presence of detergents or altering the ionic strength of the buffer can sometimes reduce NSB. Empirically test different buffer additives.

  • Use Coated Filters/Plates: For filtration assays, pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can reduce the binding of positively charged ligands to negatively charged filters.

  • Verify Competitor Concentration: Ensure the "cold" ligand used to define NSB is at a concentration at least 100- to 1000-fold higher than the Kd of the radioligand to ensure complete displacement of specific binding.[2]

Q2: My specific binding signal is too low or absent. How can I improve it?

A: A weak or non-existent signal for specific binding suggests a problem with one of the core components of the assay.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm that the cell line or tissue preparation you are using expresses the target bombesin receptor (e.g., GRPR, NMBR) at sufficient levels.[3][4] PC-3 cells are a common choice for their high GRPR expression.[2][5]

  • Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled bombesin analog. If possible, run a quality control check (e.g., HPLC) to assess its purity.

  • Optimize Incubation Time and Temperature: Ensure the assay has reached equilibrium (steady-state).[1] For many assays, this can take several hours.[1] Perform a time-course experiment to determine the optimal incubation period.

  • Increase Receptor Concentration: The amount of receptor in the assay may be insufficient. Increase the amount of cell membrane preparation or the number of cells per well. Be mindful that using too much receptor can lead to ligand depletion.[1]

  • Confirm Ligand Activity: this compound is a known bombesin receptor antagonist.[6] If you are expecting an agonist response (e.g., in a functional assay), this compound would not be appropriate.

Q3: The results from my binding assay are not reproducible. What could be the cause?

A: Poor reproducibility can stem from technical variability or instability of reagents.

Troubleshooting Steps:

  • Standardize Cell/Membrane Preparation: Inconsistent preparation of your biological material is a common source of variability. Ensure consistent cell passage numbers, growth conditions, and a standardized protocol for membrane preparation.

  • Ensure Homogeneous Mixtures: Thoroughly mix all reagents, especially viscous membrane preparations and bead suspensions in Scintillation Proximity Assays (SPA).[1]

  • Pipetting Accuracy: Use calibrated pipettes and consistent technique, particularly when performing serial dilutions of your competitor ligand.

  • Maintain Consistent Incubation Conditions: Ensure uniform temperature and timing across all samples and plates.[1]

  • Check for Ligand Degradation: Bombesin and its peptide analogs can be susceptible to proteases. Consider including protease inhibitors in your assay buffer. The substitution of L-amino acids with D-amino acids or other modifications can increase plasma stability.[7]

Binding Affinity Data

The binding affinities of bombesin analogs are critical for experimental design. The following table summarizes reported affinity values for various ligands targeting the Gastrin-Releasing Peptide Receptor (GRPR).

Compound/LigandReceptor TargetCell LineAssay TypeAffinity (Ki or IC50)Reference
This compoundBombesin ReceptorsRat Brain SlicesCompetitive Binding~2 µM (IC50)[8]
Lu-AMBAGRPRPC-3Competitive Binding0.33 ± 0.16 nM (Ki)[2]
Lu-TacsBOMB5GRPRPC-3Competitive Binding12.6 ± 1.02 nM (Ki)[2]
Ga-LW02060 (Agonist)GRPRPC-3Competitive Binding5.57 ± 2.47 nM (Ki)[5]
Ga-LW02080 (Antagonist)GRPRPC-3Competitive Binding21.7 ± 6.69 nM (Ki)[5]
Bomproamide (Antagonist)GRPRPC-3Competitive Binding1.36 ± 0.09 nM (IC50)[9]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols
Protocol: Competitive Radioligand Binding Assay (Filtration)

This protocol provides a general framework for a competitive binding assay using whole cells expressing bombesin receptors.

1. Materials:

  • Cells: PC-3 cells (or another cell line expressing the desired bombesin receptor).
  • Radioligand: [¹²⁵I-Tyr⁴]Bombesin.
  • Competitor Ligand: this compound.
  • Binding Buffer: E.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
  • Wash Buffer: Ice-cold Binding Buffer without BSA.
  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled bombesin.
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Gently harvest cells, wash with binding buffer, and resuspend to a final concentration of 1-2 million cells/mL.
  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
  • Total Binding: Radioligand + Binding Buffer + Cells.
  • Non-specific Binding (NSB): Radioligand + High concentration of unlabeled bombesin + Binding Buffer + Cells.
  • Competition: Radioligand + Serial dilutions of this compound + Binding Buffer + Cells.
  • Incubation: Add the cell suspension to the wells to initiate the binding reaction. Incubate the plate at a set temperature (e.g., 37°C or room temperature) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
  • Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[1]
  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
  • Data Analysis:
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the log concentration of the competitor (this compound).
  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Visualizations
Bombesin Receptor Signaling Pathway

Bombesin receptors, including GRPR, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway.[4][10]

Bombesin_Signaling Bombesin Bombesin Ligand (e.g., GRP) Receptor Bombesin Receptor (e.g., GRPR/BB2) Bombesin->Receptor Binds G_Protein Gq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Effects (Proliferation, Secretion) PKC->Downstream Phosphorylates Targets

Caption: Simplified Gq signaling pathway for bombesin receptors.

Workflow for a Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive receptor binding experiment.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Cells or Membranes A1 Set up Assay Plates (Total, NSB, Competition) P1->A1 P2 Prepare Reagents (Radioligand, Competitor, Buffers) P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Separate Bound from Free (Filtration/Wash) A2->A3 D1 Quantify Bound Ligand (Scintillation Counting) A3->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve & Calculate IC50 D2->D3

Caption: General workflow for a competitive receptor binding assay.

Troubleshooting Decision Tree

Use this flowchart to diagnose common problems in your binding assay.

Troubleshooting_Tree Start Problem with Assay? HighNSB High Non-Specific Binding? Start->HighNSB LowSignal Low Specific Binding? Start->LowSignal PoorRepro Poor Reproducibility? Start->PoorRepro Sol_NSB1 Reduce Radioligand Conc. Optimize Wash Steps HighNSB->Sol_NSB1 Yes Sol_NSB2 Use Coated Filters (PEI) Check Buffer HighNSB->Sol_NSB2 Yes Sol_Low1 Verify Receptor Expression Check Radioligand Integrity LowSignal->Sol_Low1 Yes Sol_Low2 Increase Receptor Conc. Optimize Incubation Time LowSignal->Sol_Low2 Yes Sol_Repro1 Standardize Cell/Membrane Prep Ensure Homogeneous Reagents PoorRepro->Sol_Repro1 Yes Sol_Repro2 Check Pipetting Accuracy Add Protease Inhibitors PoorRepro->Sol_Repro2 Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Off-Target Effects of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [D-Phe12,Leu14]-Bombesin. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the amphibian tetradecapeptide bombesin. It functions as a competitive antagonist of bombesin receptors, including the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR).[1][2] By binding to these receptors, it blocks the physiological effects of bombesin and its mammalian counterparts, GRP and NMB. The substitution of D-Phenylalanine at position 12 is critical for its antagonist activity.[3]

Q2: What are the known off-target binding sites for this compound?

Studies have shown that this compound is a specific antagonist for bombesin receptors. It has been demonstrated that [D-Phe12] analogues of bombesin do not inhibit the binding of 125I-labeled substance P to its receptors, suggesting specificity over this class of tachykinin receptors.[1][4] Similarly, these analogues did not inhibit the specific binding of 125I-VIP to its receptors in rat brain slices.[5]

Q3: Can this compound exhibit agonist activity?

No, this compound is characterized as a pure antagonist. In studies using guinea pig pancreatic acini, it did not stimulate amylase release on its own but effectively inhibited bombesin-stimulated secretion.[1][4]

Q4: At what concentration should I use this compound to ensure target specificity?

The effective concentration for antagonism can vary between cell types and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Detectable inhibition of bombesin-stimulated amylase release has been observed at 1 µM, with half-maximal inhibition around 4 µM.[1][4] For inhibiting bombesin binding to rat brain tissue, the IC50 is approximately 2 µM.

Troubleshooting Guide

Issue 1: High background signal or non-specific effects in my assay.
  • Question: I am observing high background signal in my functional assay even in the absence of a bombesin agonist. Could this compound be causing this?

  • Answer: While specific off-target receptor binding is reported to be minimal, high concentrations of any peptide can lead to non-specific effects.

    • Troubleshooting Steps:

      • Optimize Concentration: Reduce the concentration of this compound. Use the lowest concentration that still provides effective antagonism in your system.

      • Solubility Check: Ensure the peptide is fully dissolved. Poor solubility can lead to peptide aggregates that may interfere with your assay. Prepare fresh solutions and consider using a different solvent if necessary (always check for solvent compatibility with your assay).

      • Control Experiments: Include a control with a structurally unrelated peptide at the same concentration to determine if the observed effects are specific to the bombesin analog.

      • Assay Buffer Composition: Check the composition of your assay buffer. High concentrations of proteins or detergents can sometimes lead to non-specific interactions.

Issue 2: Inconsistent or lower than expected antagonist potency.
  • Question: The IC50 value for this compound in my experiment is much higher than what is reported in the literature. What could be the reason?

  • Answer: Several factors can contribute to variations in antagonist potency.

    • Troubleshooting Steps:

      • Peptide Integrity: Verify the purity and integrity of your this compound stock. Peptides can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Consider purchasing a new batch or having the purity of your current stock analyzed.

      • Agonist Concentration: The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 value for your assay.

      • Receptor Density: The level of bombesin receptor expression in your cell line can influence the required antagonist concentration. Cell lines with very high receptor density may require higher concentrations of the antagonist for effective inhibition.

      • Incubation Time: Ensure that the pre-incubation time with the antagonist is sufficient to allow for receptor binding before the addition of the agonist.

Issue 3: Unexpected changes in cell health or morphology.
  • Question: I've noticed some cytotoxicity or changes in cell morphology after treating my cells with this compound. Is this a known effect?

  • Answer: While this compound itself is not a cytotoxic agent, high concentrations or impurities in the peptide preparation could potentially affect cell viability.

    • Troubleshooting Steps:

      • Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed effects are due to cytotoxicity. Test a range of concentrations of the antagonist alone.

      • Purity of Compound: If cytotoxicity is observed, consider the purity of your peptide. Impurities from the synthesis process can sometimes be cytotoxic.

      • Solvent Toxicity: If you are using a solvent other than a standard biological buffer to dissolve the peptide, ensure that the final concentration of the solvent in your assay is not toxic to the cells. Include a solvent-only control.

Quantitative Data Summary

ParameterValueSpecies/TissueAssay TypeReference
IC50 (Inhibition of Bombesin Binding)~ 2 µMRat BrainRadioligand Binding Assay
IC50 (Inhibition of Amylase Release)~ 4 µMGuinea Pig Pancreatic AciniFunctional Assay[1][4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for bombesin receptors.

  • Materials:

    • Cell membranes or tissue homogenates expressing bombesin receptors.

    • Radiolabeled bombesin analog (e.g., 125I-[Tyr4]-Bombesin).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes, radiolabeled bombesin analog (at a concentration close to its Kd), and varying concentrations of this compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled bombesin).

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize bombesin-induced increases in intracellular calcium.

  • Materials:

    • Cells expressing Gq-coupled bombesin receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Bombesin or a suitable agonist.

    • This compound.

    • Fluorometric imaging plate reader or fluorescence microscope.

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Add a fixed concentration of bombesin (typically the EC80) to stimulate calcium release and immediately begin recording the fluorescence signal over time.

    • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

    • Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin / GRP Receptor Bombesin Receptor (GRPR/NMBR) Bombesin->Receptor Activates Antagonist This compound Antagonist->Receptor Blocks Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Bombesin receptor signaling and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Issue_Type Identify Issue Type Start->Issue_Type High_Background High Background / Non-specific Effects Issue_Type->High_Background Signal Low_Potency Inconsistent / Low Potency Issue_Type->Low_Potency Potency Cytotoxicity Cell Health Issues / Cytotoxicity Issue_Type->Cytotoxicity Cell Health Concentration Optimize Concentration High_Background->Concentration Peptide_Integrity Verify Peptide Integrity Low_Potency->Peptide_Integrity Viability_Assay Perform Viability Assay Cytotoxicity->Viability_Assay Solubility Check Peptide Solubility Concentration->Solubility Controls Run Proper Controls Solubility->Controls Solution Problem Resolved Controls->Solution Agonist_Conc Check Agonist Concentration Peptide_Integrity->Agonist_Conc Receptor_Density Consider Receptor Density Agonist_Conc->Receptor_Density Receptor_Density->Solution Purity Check Peptide Purity Viability_Assay->Purity Solvent_Toxicity Assess Solvent Toxicity Purity->Solvent_Toxicity Solvent_Toxicity->Solution

Caption: A troubleshooting workflow for common issues with this compound.

Logical_Relationship cluster_considerations Experimental Considerations cluster_outcomes Potential Outcomes cluster_interpretation Data Interpretation Concentration Concentration On_Target Specific On-Target Antagonism Concentration->On_Target Optimal Off_Target Apparent Off-Target Effects Concentration->Off_Target Too High Purity Peptide Purity Purity->On_Target High Purity->Off_Target Low Controls Controls Reliable_Data Reliable Data Controls->Reliable_Data Appropriate Artifact Experimental Artifact Controls->Artifact Inadequate On_Target->Reliable_Data Off_Target->Artifact

Caption: Logical relationships in experimental design for using this compound.

References

Improving the specificity of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin.

FAQs: Understanding this compound

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the amphibian peptide bombesin. It functions as a competitive antagonist at bombesin receptors, meaning it binds to the receptors without activating them, thereby blocking the binding and subsequent signaling of endogenous agonists like gastrin-releasing peptide (GRP) and neuromedin B (NMB).[1][2] The substitution of L-Phenylalanine with D-Phenylalanine at position 12 is critical for its antagonist activity.[1]

Q2: What are the different subtypes of bombesin receptors, and does this compound show selectivity?

A2: There are three main mammalian bombesin receptor subtypes:

  • BB1 receptor (NMB-R): Prefers neuromedin B (NMB) as its natural ligand.[3][4][5]

  • BB2 receptor (GRP-R): Prefers gastrin-releasing peptide (GRP) as its natural ligand.[3][4][5]

  • BB3 receptor (BRS-3): An orphan receptor with no known natural ligand, though it shares significant homology with BB1 and BB2.[3][4][5]

This compound is considered a non-selective bombesin receptor antagonist, meaning it can bind to multiple bombesin receptor subtypes, primarily BB1 and BB2.[6] Its affinity for the BB3 receptor is generally lower. This lack of specificity can be a challenge in experiments aiming to dissect the roles of individual receptor subtypes.

Q3: What are the common research applications of this compound?

A3: this compound is primarily used in research to:

  • Investigate the physiological and pathological roles of bombesin receptors in various systems, including the central nervous system and the gastrointestinal tract.[1]

  • Study the involvement of bombesin receptor signaling in cancer cell proliferation, making it a tool for cancer research.

  • Characterize the pharmacology of bombesin receptors and screen for novel agonists and antagonists.

Improving the Specificity of this compound

Improving the specificity of peptide antagonists is a key challenge in pharmacology. The following diagram illustrates a general workflow for enhancing the receptor subtype selectivity of bombesin antagonists like this compound.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Screening & Characterization cluster_2 Lead Optimization start Start with This compound design Design Analogs: - Amino Acid Scanning - D-Amino Acid Substitution - Non-natural Amino Acids - Cyclization start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purification HPLC Purification & Mass Spec Verification synthesis->purification binding Competitive Binding Assays (BB1, BB2, BB3) purification->binding functional Functional Assays (e.g., Calcium Mobilization) binding->functional analysis Data Analysis: Determine Ki and IC50 functional->analysis evaluation Evaluate Specificity (Selectivity Ratios) analysis->evaluation sar Structure-Activity Relationship (SAR) Analysis evaluation->sar end Optimized Antagonist with Improved Specificity evaluation->end Lead Candidate iteration Iterate Design Based on SAR sar->iteration iteration->design Refine Design

Caption: Workflow for improving the specificity of peptide antagonists.

Data Presentation

The following tables summarize the binding affinities of this compound and related compounds for the different bombesin receptor subtypes. Data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher affinity.

Table 1: Binding Affinity (IC50) of this compound

Receptor SubtypeCell/Tissue TypeRadioligandIC50 (µM)Reference
Bombesin ReceptorsRat Brain125I-[Tyr4]Bombesin~2[2]
Bombesin ReceptorsGuinea Pig Pancreatic Acini125I-[Tyr4]Bombesin~4[1]

Note: Specific IC50 values for each individual receptor subtype (BB1, BB2, BB3) for this compound are not consistently reported in the literature, highlighting the need for further characterization of this compound.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments used to characterize this compound and offers troubleshooting guidance for common issues.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for bombesin receptors.

G prep 1. Prepare Cell Membranes (Expressing Bombesin Receptors) incubation 2. Incubate Membranes with: - Fixed concentration of Radioligand (e.g., 125I-[Tyr4]Bombesin) - Varying concentrations of this compound prep->incubation separation 3. Separate Bound from Free Radioligand (e.g., Filtration through GF/C filters) incubation->separation counting 4. Quantify Radioactivity (Gamma Counter) separation->counting analysis 5. Data Analysis - Plot % Inhibition vs. Concentration - Determine IC50 and Ki counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the bombesin receptor subtype of interest (e.g., PC-3 cells for GRP-R).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., 125I-[Tyr4]Bombesin) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled antagonist (total binding) and wells with a high concentration of a known potent bombesin agonist to determine non-specific binding.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Competitive Binding Assay

IssuePossible CauseSuggested Solution
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Inadequate blocking of non-specific sites.Increase the concentration of blocking agents (e.g., BSA) in the binding buffer.
Insufficient washing of filters.Increase the number and/or volume of washes with ice-cold buffer.
Low Specific Binding Low receptor expression in cell membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand or antagonist.Use fresh or properly stored reagents.
Incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.
Poor Reproducibility Inconsistent pipetting or sample handling.Use calibrated pipettes and ensure consistent technique.
Variability in cell culture or membrane preparation.Standardize cell culture conditions and membrane preparation protocol.
Aggregation of the peptide antagonist.Ensure the peptide is fully dissolved in an appropriate solvent before dilution in assay buffer.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a key downstream signaling event for BB1 and BB2 receptors.

Signaling Pathway:

G agonist Bombesin Agonist (e.g., GRP) receptor Bombesin Receptor (BB1/BB2) agonist->receptor antagonist This compound antagonist->receptor Blocks g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release er->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Bombesin receptor signaling pathway leading to calcium mobilization.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the bombesin receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells to allow for de-esterification of the dye.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Inject a fixed concentration of a bombesin agonist (e.g., GRP) into the wells.

    • Immediately measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to determine the IC50 value.

Troubleshooting Guide: Calcium Mobilization Assay

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of extracellular dye.Ensure thorough washing of cells after dye loading.
Cell death or membrane damage.Handle cells gently and use an appropriate assay buffer.
Low Signal-to-Noise Ratio Low receptor expression or coupling to the calcium pathway.Use a cell line with robust receptor expression and Gq-coupling.
Suboptimal dye loading.Optimize dye concentration and incubation time.
Agonist concentration is too low.Use a concentration of agonist that elicits a submaximal to maximal response (e.g., EC80).
Variable Response Uneven cell seeding or cell health.Ensure a uniform cell monolayer and healthy cell culture.
Inconsistent dye loading.Ensure consistent dye concentration and incubation conditions across all wells.
Air bubbles in the wells.Be careful during pipetting to avoid introducing air bubbles.
No Inhibition by Antagonist Antagonist concentration is too low.Test a wider range of antagonist concentrations.
Antagonist is inactive or degraded.Use a fresh, validated batch of the antagonist.
Western Blotting for Downstream Signaling

Western blotting can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins, such as ERK1/2, which can be activated by bombesin receptors.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to near confluency and serum-starve them overnight.

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with a bombesin agonist for a short period.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the cell lysates.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.

Troubleshooting Guide: Western Blotting

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient protein loading.Load a higher amount of protein per lane (20-30 µg).
Inefficient antibody binding.Optimize primary and secondary antibody concentrations and incubation times.
Inactive agonist or antagonist.Use fresh, validated reagents.
High Background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration is too high.Titrate the primary and secondary antibodies to find the optimal concentration.
Inadequate washing.Increase the number and duration of washes with TBST.
Non-Specific Bands Antibody cross-reactivity.Use a more specific primary antibody.
Protein degradation.Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.

References

[D-Phe12,Leu14]-Bombesin degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic analog of bombesin, a peptide originally isolated from the skin of the European fire-bellied toad. By substituting the L-histidine at position 12 with a D-phenylalanine and the L-methionine at position 14 with a leucine, this analog acts as a competitive antagonist at bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2).[1][2] Its primary application in research is to block the physiological effects of bombesin and GRP, making it a valuable tool for studying the roles of these peptides in processes like cancer cell proliferation, gastrointestinal functions, and central nervous system regulation.[1][2]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: A primary cause for inconsistent results is the degradation of the peptide during the experiment. This compound, like other bombesin-like peptides, is susceptible to enzymatic degradation, particularly by neutral endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11). This ectoenzyme is present in various tissues and biological fluids, including blood plasma. Degradation leads to a lower effective concentration of the antagonist, resulting in variable experimental outcomes.

Q3: What is the primary enzyme responsible for the degradation of bombesin analogs like this compound?

A3: The major enzyme responsible for the in vivo and in vitro degradation of bombesin-like peptides is the ectoenzyme neutral endopeptidase (NEP). NEP is a zinc-dependent metallopeptidase that cleaves peptides on the amino side of hydrophobic residues. Its widespread presence in tissues such as the kidneys, lungs, and the vasculature makes it a significant factor in the metabolic stability of peptide-based therapeutics.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: There are two main strategies to prevent degradation:

  • Use of NEP Inhibitors: Incorporating a specific NEP inhibitor into your experimental buffer or formulation can protect the peptide from enzymatic cleavage. Common and effective NEP inhibitors include Phosphoramidon and Thiorphan.

  • Further Peptide Modification: While this compound already incorporates stabilizing D-amino acids, additional modifications can enhance stability. These include N-terminal acetylation, C-terminal amidation, or substituting other amino acids susceptible to cleavage. For instance, replacing Gly11 with Sarcosine (Sar) has been shown to significantly increase stability against NEP.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity in In Vitro Cell-Based Assays
  • Symptom: The antagonistic effect of this compound diminishes over the course of a long incubation period.

  • Possible Cause: Degradation of the peptide by proteases secreted by the cells or present in the serum component of the culture medium.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If possible for your cell type, reduce the percentage of serum in the culture medium during the experiment.

    • Incorporate a NEP Inhibitor: Add a NEP inhibitor, such as Phosphoramidon (1-10 µM) or Thiorphan (1-10 µM), to the culture medium along with the peptide.

    • Time-Course Experiment: Perform a time-course experiment to determine the window of maximal peptide activity before significant degradation occurs.

    • Peptide Purity Check: Ensure the initial purity of your peptide stock using HPLC to rule out pre-existing degradation.

Issue 2: Poor In Vivo Efficacy or High Variability in Animal Studies
  • Symptom: Inconsistent or lower-than-expected antagonistic effects of this compound when administered in vivo.

  • Possible Cause: Rapid enzymatic degradation of the peptide in the bloodstream and tissues by neutral endopeptidase (NEP).

  • Troubleshooting Steps:

    • Co-administration with a NEP Inhibitor: Formulate this compound with a systemically active NEP inhibitor. The choice of inhibitor and its dosage will depend on the animal model and route of administration.

    • Modify the Delivery Route: Consider alternative routes of administration that may bypass initial high concentrations of degrading enzymes, such as subcutaneous or intraperitoneal injection instead of intravenous.

    • Use a More Stable Analog: If the experimental design allows, consider using a more heavily modified and stabilized bombesin antagonist.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model to optimize the dosing regimen.

Data Presentation: Stability of Bombesin Analogs

Due to the limited availability of specific quantitative stability data for this compound, the following tables present representative data for closely related bombesin antagonists. This data illustrates the impact of enzymatic degradation and the effectiveness of stabilization strategies.

Table 1: In Vitro Stability of a GRPR Antagonist in Mouse Blood

Data is representative for a modified bombesin antagonist and illustrates the stabilizing effect of amino acid substitution.

Peptide% Intact at 5 min post-incubation
Unmodified GRPR Antagonist69 ± 2%
Sar11-modified GRPR Antagonist88 ± 8%

(Source: Adapted from a study on stabilized gastrin-releasing peptide receptor antagonists)

Table 2: IC50 Values of Common NEP Inhibitors

These values represent the concentration of inhibitor required to achieve 50% inhibition of NEP activity. While not specific to this compound degradation, they indicate the general potency of these inhibitors.

NEP InhibitorIC50 (nM)
Phosphoramidon~2
Thiorphan~3
Sacubitrilat5

(Source: Adapted from various studies on NEP inhibitors)

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Serum

This protocol outlines a method to assess the stability of this compound in a serum-containing medium.

Materials:

  • This compound peptide

  • Human or animal serum (e.g., fetal bovine serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide Stock: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to a stock concentration of 1 mg/mL.

  • Incubation: a. In a microcentrifuge tube, mix the peptide stock solution with serum to a final peptide concentration of 100 µg/mL. b. For a control, prepare a similar tube with PBS instead of serum. c. Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot (e.g., 50 µL) from each tube.

  • Stop Reaction: Immediately mix the aliquot with an equal volume of 1% TFA in ACN to precipitate serum proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: a. Collect the supernatant. b. Analyze the supernatant by reverse-phase HPLC using a C18 column. c. Use a gradient of water/ACN with 0.1% TFA. d. Monitor the peptide elution at a wavelength of 220 nm.

  • Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Calculate the percentage of remaining intact peptide relative to the 0-minute time point. c. Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t1/2).

Protocol 2: Evaluation of NEP Inhibitor Efficacy

This protocol can be used to assess the effectiveness of a NEP inhibitor in preventing the degradation of this compound.

Materials:

  • Same as Protocol 1

  • NEP inhibitor (e.g., Phosphoramidon or Thiorphan)

Procedure:

  • Prepare Solutions: Follow steps 1 and 2a from Protocol 1.

  • Inhibitor Groups: Prepare additional incubation tubes containing the peptide and serum, as well as the NEP inhibitor at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Incubation and Analysis: Follow steps 2c through 7 from Protocol 1 for all experimental groups (peptide alone, and peptide with each inhibitor concentration).

  • Data Comparison: Compare the degradation profiles of the peptide with and without the NEP inhibitor to determine the extent of protection provided by the inhibitor. Calculate the apparent half-life in the presence of each inhibitor concentration.

Visualizations

G Experimental Workflow: In Vitro Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mg/mL) mix Mix Peptide with Serum/PBS prep_peptide->mix prep_serum Prepare Serum/PBS Solutions prep_serum->mix incubate Incubate at 37°C mix->incubate sample Take Aliquots at Time Points incubate->sample quench Stop Reaction with ACN/TFA sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc data_analysis Quantify Peak Area & Calculate Half-life hplc->data_analysis

Caption: Workflow for determining the in vitro stability of this compound.

G This compound Degradation & Prevention peptide This compound (Active Antagonist) nep Neutral Endopeptidase (NEP) peptide->nep Degradation degraded Degraded Fragments (Inactive) nep->degraded inhibitor NEP Inhibitors (e.g., Phosphoramidon, Thiorphan) inhibitor->nep Inhibition modification Peptide Modifications (e.g., N/C-terminal capping, Sar11 substitution) modification->peptide Stabilization

Caption: Logical relationship of degradation and prevention strategies.

G Bombesin Receptor Signaling Pathway bombesin Bombesin / GRP receptor GRPR (GPCR) bombesin->receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc ras p21ras-GTP g_protein->ras Stimulates GTP loading pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc raf Raf-1 pkc->raf ras->raf mapk MAPK raf->mapk proliferation Cell Proliferation mapk->proliferation

Caption: Simplified signaling cascade initiated by bombesin receptor activation.

References

How to control for nonspecific binding of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Phe12,Leu14]-Bombesin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this bombesin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic analog of bombesin, a peptide that binds to bombesin receptors. Unlike the native bombesin which is an agonist (activates the receptor), this compound acts as a competitive antagonist. Its primary function is to block the binding of bombesin and other agonists to the bombesin receptors, thereby inhibiting their downstream signaling effects.

Q2: Which bombesin receptor subtypes does this compound target?

A2: this compound is known to be an antagonist for bombesin receptors, primarily targeting the BB2 receptor (also known as the gastrin-releasing peptide receptor or GRPR). However, its specificity and affinity for other subtypes like BB1 and BB3 should be experimentally determined in your specific system.

Q3: What are the common applications of this compound in research?

A3: this compound is frequently used in studies to:

  • Investigate the physiological and pathological roles of bombesin receptors.

  • Elucidate the signaling pathways activated by bombesin receptor agonists.

  • Control for nonspecific binding in radioligand binding assays.

  • Study the potential therapeutic effects of blocking bombesin receptor activity in areas like oncology.

Q4: What is nonspecific binding and why is it important to control for it?

A4: Nonspecific binding refers to the binding of a ligand (in this case, a radiolabeled bombesin analog) to sites other than the intended receptor of interest. These can include other proteins, lipids, or even the assay materials themselves. It is crucial to control for nonspecific binding to ensure that the measured signal accurately reflects the specific binding to the target receptor, thus providing reliable data on receptor density (Bmax) and ligand affinity (Kd).

Troubleshooting Guide: High Nonspecific Binding

High nonspecific binding can be a significant issue in receptor binding assays, leading to inaccurate results. This guide provides a step-by-step approach to troubleshoot and minimize nonspecific binding when using this compound.

Problem: The level of nonspecific binding in my assay is too high (e.g., >20% of total binding).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal concentration of this compound Ensure you are using a sufficiently high concentration of this compound to saturate the specific binding sites. A common starting point is 100-fold higher than the Kd of the radioligand. If the Kd is unknown, a concentration of at least 1-10 µM is often used to determine nonspecific binding.
Issues with the radioligand - High hydrophobicity: Hydrophobic radioligands tend to exhibit higher nonspecific binding. Consider using a different, less hydrophobic radioligand if available. - Low purity: Ensure the radiochemical purity of your ligand is high (>90%). Impurities can contribute to nonspecific binding.
Inadequate blocking of nonspecific sites - Blocking agents: Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is a common choice. Other options include non-fat dry milk or commercially available blocking buffers. - Pre-treatment of materials: Pre-treat filters and assay plates with blocking agents like BSA to reduce their binding capacity for the radioligand.
Suboptimal washing procedure - Increase wash volume and frequency: Increase the volume of the wash buffer and the number of wash steps to more effectively remove unbound radioligand. - Optimize wash buffer composition: The wash buffer should be cold to slow down the dissociation of specifically bound ligand. You can also try including a low concentration of a mild detergent (e.g., 0.1% Tween-20) in the wash buffer, but this should be carefully optimized to avoid disrupting specific binding.
Inappropriate assay conditions - Incubation time: Optimize the incubation time to reach equilibrium for specific binding without allowing excessive nonspecific binding to occur. - Temperature: Lowering the incubation temperature (e.g., from 37°C to 4°C) can sometimes reduce nonspecific binding, but this may also slow down the kinetics of specific binding.
Cell/Membrane preparation issues - Cell density: Using too high a concentration of cells or membranes can increase the number of nonspecific binding sites. Try reducing the amount of biological material in your assay.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from published literature.

Compound Parameter Value Experimental System Reference
This compoundIC50~2 µMInhibition of bombesin binding to rat brain slices[1]
This compoundIC504 µMInhibition of amylase release in guinea pig pancreatic acini[2]
[Leu14]BombesinKd15 nMBinding to guinea pig pancreatic acini[2]
[125I-Tyr4]BombesinKd0.13 nMBinding to St42 human gastric cancer cells (high-affinity site)[3]
Gastrin-Releasing Peptide (GRP)IC500.35 nMDisplacement of 125I-Tyr4-Bombesin from St42 cells[3]
Neuromedin B (NMB)IC50112 nMDisplacement of 125I-Tyr4-Bombesin from St42 cells[3]

Experimental Protocols

Competition Binding Assay to Determine Nonspecific Binding

This protocol provides a general framework for a competition binding assay using a radiolabeled bombesin agonist and this compound to determine specific and nonspecific binding. This protocol may need to be optimized for your specific cell line or tissue preparation.

Materials:

  • Cells or membrane preparations expressing bombesin receptors (e.g., PC-3, NIH-3T3, Swiss 3T3 cells).[4][5]

  • Radiolabeled bombesin agonist (e.g., [125I-Tyr4]-Bombesin).

  • This compound.

  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Wash Buffer: Cold Binding Buffer.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Binding Buffer to create a range of concentrations for determining nonspecific binding (a final concentration of 1-10 µM is a good starting point).

    • Prepare a working solution of the radiolabeled bombesin agonist in Binding Buffer at a concentration close to its Kd value.

  • Assay Setup:

    • Set up triplicate tubes for each condition:

      • Total Binding: Add a known amount of cell/membrane preparation, radioligand, and Binding Buffer.

      • Nonspecific Binding: Add the same amount of cell/membrane preparation, radioligand, and a saturating concentration of this compound.

      • Blank (Filter Binding): Add only radioligand and Binding Buffer to determine the amount of radioligand that binds to the filter.

  • Incubation:

    • Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Quickly wash the filters with a sufficient volume of cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Nonspecific Binding.

    • Calculate the percentage of nonspecific binding relative to total binding.

Visualizations

Bombesin Receptor Signaling Pathway

G_protein_coupled_receptor_signaling agonist Bombesin / GRP / NMB receptor Bombesin Receptor (BB1/BB2) agonist->receptor Binds and Activates g_protein Gq/11 or G12/13 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Stimulates cellular_response Cellular Responses (e.g., Proliferation, Secretion) pkc->cellular_response ca_release->cellular_response antagonist This compound antagonist->receptor Blocks Binding

Caption: Bombesin receptor signaling pathway.

Experimental Workflow for a Competition Binding Assay

Competition_Binding_Assay_Workflow prep Prepare Cells/Membranes and Reagents total_binding Total Binding: Cells + Radioligand prep->total_binding nonspecific_binding Nonspecific Binding: Cells + Radioligand + This compound prep->nonspecific_binding incubation Incubate to Equilibrium total_binding->incubation nonspecific_binding->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Specific Binding = Total - Nonspecific counting->analysis

Caption: Workflow for a competition binding assay.

Logical Relationship for Troubleshooting High Nonspecific Binding

Troubleshooting_Logic start High Nonspecific Binding (>20% of Total) check_antagonist Optimize this compound Concentration (1-10 µM) start->check_antagonist check_blocking Incorporate/Optimize Blocking Agent (e.g., 0.1-1% BSA) check_antagonist->check_blocking check_washing Increase Wash Volume/ Frequency (Cold Buffer) check_blocking->check_washing check_radioligand Verify Radioligand Purity and Consider Hydrophobicity check_washing->check_radioligand check_conditions Optimize Incubation Time and Temperature check_radioligand->check_conditions end Nonspecific Binding Reduced check_conditions->end

Caption: Troubleshooting high nonspecific binding.

References

[D-Phe12,Leu14]-Bombesin purity and quality control measures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Phe12,Leu14]-Bombesin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity, quality control, and troubleshooting of experiments involving this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: Typically, commercially available this compound is supplied with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1] The actual purity of a specific batch will be detailed in the Certificate of Analysis (CoA) provided by the manufacturer.

Q2: What are the common impurities found in synthetic this compound?

A2: As with most synthetic peptides, impurities in this compound can arise during synthesis or degradation. These may include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the full-length sequence.

  • Peptides with incomplete deprotection: Residual protecting groups on amino acid side chains.

  • Oxidized or reduced forms: Particularly of sensitive amino acids like Tryptophan.

  • Diastereomers: Resulting from racemization during synthesis.

  • Residual solvents and reagents: Such as Trifluoroacetic acid (TFA) used in purification.

Q3: How should I store this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder.[2] Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the peptide in solution will depend on the solvent and storage conditions.

Q4: What is the molecular weight of this compound?

A4: The theoretical molecular weight of this compound is approximately 1610.9 g/mol .[2] The exact mass may be confirmed by mass spectrometry, as indicated on the Certificate of Analysis.[1]

Troubleshooting Guides

Problem: Peptide Insolubility

Symptoms:

  • The lyophilized peptide does not dissolve completely in the chosen solvent.

  • Precipitation is observed after the peptide initially appears to dissolve.

Possible Causes:

  • The inherent hydrophobicity of the peptide sequence.

  • The pH of the solvent is close to the isoelectric point (pI) of the peptide.

  • Peptide aggregation.

Solutions:

  • Verify the correct solvent: For this compound, which is reported to be insoluble in distilled water, initial attempts at dissolution should be made with 60% Acetonitrile in water containing 0.1% TFA, or in DMSO.[1]

  • Adjust pH: If the peptide is in an aqueous buffer, adjust the pH to be at least 2 units away from its theoretical pI.

  • Use sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Add a chaotropic agent: For persistent aggregation, consider using agents like 6 M guanidinium hydrochloride or 8 M urea to solubilize the peptide, followed by dilution into the experimental buffer.

Problem: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over time.

  • Unexpected biological responses.

Possible Causes:

  • Peptide degradation: Due to improper storage or handling (e.g., multiple freeze-thaw cycles).

  • Presence of Trifluoroacetic acid (TFA): Residual TFA from HPLC purification can affect cell-based assays.

  • Peptide oxidation: The tryptophan residue in the sequence is susceptible to oxidation.

  • Incorrect peptide concentration: Due to inaccurate measurement or incomplete solubilization.

Solutions:

  • Aliquot the peptide: Upon initial reconstitution, create single-use aliquots to minimize freeze-thaw cycles.

  • Consider TFA removal: If using the peptide in sensitive cellular assays, a TFA salt exchange to an acetate or hydrochloride salt may be necessary.

  • Use oxygen-free solvents: To minimize oxidation, prepare solutions with buffers that have been degassed.

  • Accurately determine peptide concentration: Use a quantitative amino acid analysis or a spectrophotometric method (at 280 nm for the tryptophan residue) to confirm the concentration of your stock solution.

Quality Control Measures

A comprehensive quality control workflow is essential to ensure the identity, purity, and activity of this compound.

Data Presentation: Typical Quality Control Specifications
ParameterMethodTypical Specification
Identity Mass Spectrometry (MS)Measured molecular weight should match the theoretical molecular weight (approx. 1610.9 Da).
Purity High-Performance Liquid Chromatography (HPLC)≥ 95%
Appearance Visual InspectionWhite to off-white lyophilized powder.
Solubility Visual InspectionSoluble in 60% Acetonitrile / 0.1% TFA or DMSO.[1]
Biological Activity Receptor Binding AssayIC50 in the low micromolar range for bombesin receptor binding.[2]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peptide peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in 50% acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis:

    • ESI-MS: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., [M+H]+, [M+2H]2+, etc.).

    • MALDI-TOF-MS: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry. Acquire data in positive ion mode.

  • Data Interpretation: Deconvolute the resulting spectrum to determine the molecular mass of the peptide and compare it to the theoretical mass.

Protocol 3: Biological Activity Assessment - Competitive Receptor Binding Assay

Objective: To determine the ability of this compound to antagonize the binding of a radiolabeled bombesin agonist to its receptor.

Methodology:

  • Cell Culture: Use a cell line known to express bombesin receptors (e.g., PC-3 human prostate cancer cells).

  • Radioligand: A radiolabeled bombesin agonist (e.g., 125I-[Tyr4]-Bombesin).

  • Assay Buffer: A suitable binding buffer (e.g., RPMI medium with 0.1% BSA).

  • Procedure: a. In a 96-well plate, add a constant concentration of the radioligand to each well. b. Add increasing concentrations of unlabeled this compound (competitor). c. Add the cells expressing bombesin receptors. d. Incubate at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium. e. Wash the cells to remove unbound radioligand. f. Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[3]

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_final_qc Final Quality Control Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Peptide Crude Lyophilized Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification QC1 Purity & Identity Check (HPLC & MS) Purification->QC1 Final_Peptide Purified Lyophilized Peptide QC1->Final_Peptide Appearance Appearance Final_Peptide->Appearance Solubility Solubility Test Final_Peptide->Solubility Purity Final Purity (HPLC) Final_Peptide->Purity Identity Final Identity (MS) Final_Peptide->Identity Bioassay Biological Activity Assay Final_Peptide->Bioassay CoA Certificate of Analysis Appearance->CoA Solubility->CoA Purity->CoA Identity->CoA Bioassay->CoA

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Inconsistent_Results cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Degradation Peptide Degradation Problem->Degradation TFA TFA Interference Problem->TFA Oxidation Peptide Oxidation Problem->Oxidation Concentration Incorrect Concentration Problem->Concentration Aliquot Aliquot Peptide Stocks Degradation->Aliquot TFA_Removal TFA Salt Exchange TFA->TFA_Removal Degas Use Degassed Solvents Oxidation->Degas Quantify Re-quantify Concentration Concentration->Quantify

Caption: Troubleshooting guide for inconsistent experimental results.

Bombesin_Signaling_Antagonism Bombesin Bombesin (Agonist) GRPR Bombesin Receptor (GRPR) Bombesin->GRPR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GRPR Binds & Blocks G_Protein Gq/11 GRPR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Enhancing the Antagonist Activity of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments aimed at enhancing the antagonist activity of this peptide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound and its analogs.

Question: My synthesized this compound shows low antagonist potency. What are the potential causes and solutions?

Answer: Low antagonist potency can stem from several factors:

  • Peptide Purity and Integrity:

    • Problem: Incomplete synthesis or degradation of the peptide can lead to a mixture of products with varying activities.

    • Troubleshooting:

      • Verify the purity of your synthesized peptide using High-Performance Liquid Chromatography (HPLC).

      • Confirm the molecular weight of the peptide via Mass Spectrometry (MS).

      • Ensure proper storage of the lyophilized peptide (at -20°C or -80°C) and reconstituted solutions to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Experimental Assay Conditions:

    • Problem: Suboptimal assay conditions can lead to an underestimation of antagonist activity.

    • Troubleshooting:

      • Cell-Based Assays: Ensure the cell line used (e.g., PC-3, Swiss 3T3) expresses a sufficient number of bombesin receptors (specifically the GRP receptor, BB2).

      • Agonist Concentration: In competitive antagonist assays, the concentration of the bombesin agonist used is critical. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.

      • Buffer Components: Ensure the assay buffer is free of interfering substances. For example, residual trifluoroacetic acid (TFA) from peptide purification can affect cell viability and assay results.[1] Consider TFA salt exchange to a more biocompatible salt like acetate or hydrochloride.[1]

  • Peptide Solubility:

    • Problem: Poor solubility of the peptide can lead to an inaccurate concentration in your assay, resulting in apparently low potency.

    • Troubleshooting:

      • Test the solubility of your peptide in various solvents. Hydrophobic peptides may require a small amount of an organic solvent like DMSO, followed by dilution in aqueous buffer.

      • Ensure the peptide is fully dissolved before making serial dilutions for your experiments.

Question: I am observing partial agonist activity with my this compound analog. How can I eliminate this?

Answer: The observation of partial agonism can be dependent on the assay system and the specific analog.

  • Structural Modifications:

    • Certain modifications can reduce or eliminate partial agonism. For instance, creating C-terminal methyl ester or hydrazide derivatives of bombesin antagonists has been shown to result in pure antagonists in various systems.

    • Replacing the peptide bond between Leu13 and Leu14 with a reduced peptide bond (ψ[CH2NH]) can also enhance antagonist activity and reduce agonism.[2][3]

  • Assay System:

    • Partial agonism can be species-specific or cell-line specific. For example, some antagonists show partial agonist activity in rat pancreatic acini but are pure antagonists in Swiss 3T3 cells.[4] It is crucial to characterize the activity of your analog in the specific system you intend to use for further studies.

Question: How can I improve the in vivo stability and half-life of my bombesin antagonist?

Answer: Enhancing the stability of peptide antagonists is a key challenge. Several strategies can be employed:

  • Amino Acid Substitution:

    • Incorporate unnatural amino acids or D-amino acids at positions susceptible to proteolytic cleavage. The D-Phe at position 12 is an example of this strategy.

    • Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation.[5]

  • Terminal Modifications:

    • N-terminal acetylation and C-terminal amidation can protect the peptide from exopeptidases.[6]

  • Backbone Modifications:

    • Introducing reduced peptide bonds or creating cyclic peptides can enhance stability by creating more rigid structures that are less susceptible to proteolysis.[5][6]

  • Conjugation:

    • Attaching polymers like polyethylene glycol (PEGylation) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[5]

Data Presentation: Comparative Antagonist Activity

The following table summarizes the binding affinities and antagonist potencies of this compound and other modified bombesin analogs. This data is compiled from various studies and experimental conditions, so direct comparisons should be made with caution.

Peptide AnalogModification(s)Cell Line/TissueAssay TypeIC50 / Ki (nM)Reference
This compound D-Phe at position 12Guinea pig pancreatic aciniAmylase Release Inhibition~4000[7]
[D-Phe6]Bn(6-13)OMeC-terminal methyl esterRat acinar cellsAmylase Release Inhibition2.4 (IC50)[8]
[D-Phe6,D-Ala11]Bn(6-13)OMeD-Ala at position 11, C-terminal methyl esterRat acinar cellsAmylase Release Inhibition2.5 (IC50)[8]
[D-Phe6]Bn(6-13)NH-propylC-terminal propylamideSwiss 3T3 cells / Guinea pig aciniBinding Affinity4 (Ki)[4]
[Leu13ψ(CH2NH)Leu14]-BombesinReduced peptide bondGuinea pig pancreatic aciniAmylase Release Inhibition35 (IC50)[9]
Ga-LW02080DOTA-Pip-[D-Phe6,NMe-Gly11,Leu13(ψ)diF-Pro14]Bombesin(6–14)PC-3 cellsCompetitive Binding21.7 (Ki)[4]
Lu-LW02080DOTA-Pip-[D-Phe6,NMe-Gly11,Leu13(ψ)diF-Pro14]Bombesin(6–14)PC-3 cellsCompetitive Binding32.1 (Ki)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and repeat the piperidine treatment for 5 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by MS and analytical HPLC.

Protocol 2: Calcium Mobilization Assay for Antagonist Activity

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a bombesin agonist.[9]

Materials:

  • Cells expressing bombesin receptors (e.g., PC-3)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Bombesin agonist (e.g., Bombesin or Gastrin-Releasing Peptide)

  • This compound analog (antagonist)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Antagonist Incubation:

    • Prepare serial dilutions of the this compound analog in the assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer (if required by the dye kit).

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the bombesin agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Add the agonist to all wells (except for negative controls) and immediately begin kinetic fluorescence measurements for 1-2 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the fluorescence response against the antagonist concentration.

    • Calculate the IC50 value of the antagonist by fitting the data to a dose-response curve.

Protocol 3: Receptor Internalization Assay

This immunofluorescence-based assay determines if a compound acts as an agonist (induces receptor internalization) or an antagonist (blocks agonist-induced internalization).[5]

Materials:

  • Cells overexpressing tagged bombesin receptors (e.g., HA-tagged GRPR in HEK293 cells)

  • Cell culture plates with glass coverslips

  • Bombesin agonist

  • This compound analog (antagonist)

  • Primary antibody against the receptor tag (e.g., anti-HA antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed the cells on glass coverslips in culture plates and grow to 70-80% confluency.

  • Treatment:

    • Control: Treat cells with vehicle only.

    • Agonist: Treat cells with a saturating concentration of the bombesin agonist to induce internalization.

    • Antagonist Alone: Treat cells with the this compound analog alone to check for any intrinsic agonist activity.

    • Antagonist + Agonist: Pre-incubate cells with the antagonist for 15-30 minutes, then add the agonist and incubate further.

    • Incubate all treatment groups at 37°C for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Visualize the cells using a fluorescence microscope. In untreated or antagonist-treated cells, fluorescence should be localized to the cell membrane. In agonist-treated cells, fluorescence will appear as intracellular puncta, indicating receptor internalization. In the antagonist + agonist group, fluorescence should remain at the cell membrane if the antagonist is effective.

Visualizations

Bombesin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the bombesin receptor (GRPR/BB2), a G-protein coupled receptor.

Bombesin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bombesin Bombesin (Agonist) GRPR GRPR (BB2) Bombesin->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream Activates Antagonist This compound (Antagonist) Antagonist->GRPR Blocks

Caption: Bombesin receptor (GRPR) signaling pathway.

Experimental Workflow: Antagonist Activity Screening

This diagram outlines the general workflow for screening and characterizing bombesin receptor antagonists.

Antagonist_Screening_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening In Vitro Screening cluster_validation Antagonist Validation Synthesis Solid-Phase Synthesis of Analogs Purification HPLC Purification Synthesis->Purification Characterization MS & Analytical HPLC Purification->Characterization Binding_Assay Competitive Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Characterization->Functional_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Internalization_Assay Receptor Internalization Assay Functional_Assay->Internalization_Assay Confirm Antagonism Functional_Assay->Data_Analysis In_Vivo_Studies In Vivo Stability & Efficacy Studies Internalization_Assay->In_Vivo_Studies Lead Candidates

Caption: Workflow for bombesin antagonist screening.

References

Validation & Comparative

Validating the Antagonist Effect of [D-Phe12,Leu14]-Bombesin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the antagonist properties of a compound is a critical step. This guide provides a comparative analysis of [D-Phe12,Leu14]-Bombesin, a known bombesin receptor antagonist, alongside other common antagonists. The information presented is supported by experimental data and detailed methodologies to assist in the objective evaluation of its performance.

Quantitative Comparison of Bombesin Receptor Antagonists

The antagonist activity of this compound is primarily characterized by its ability to inhibit the binding of bombesin agonists to their receptors and to block downstream signaling events such as calcium mobilization and amylase secretion. The following tables summarize the available quantitative data for this compound and provide a comparison with other notable bombesin antagonists.

AntagonistAssayCell/Tissue TypeParameterValueReference
This compound Inhibition of Bombesin BindingRat BrainIC502 µM[1]
This compound Inhibition of Amylase ReleaseGuinea Pig Pancreatic AciniIC504 µM[1]
RC-3095 ([D-Tpi6, Leu13, ψ(CH2NH)-Leu14]-bombesin (6-14))Inhibition of GRP-stimulated GrowthSwiss 3T3 cellsIC50Not specified, but effective[2]
BIM-26226 ([D-F5Phe6, D-Ala11]BN(6-13)OMe)Inhibition of Bombesin-stimulated Amylase ReleaseAR4-2J cellsIC50In the nanomolar range[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions such as cell type, radioligand concentration, and incubation time can vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize bombesin receptor antagonists.

Radioligand Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the bombesin receptor.

Materials:

  • Cell Membranes or Tissue Homogenates: e.g., from guinea pig pancreas or cells expressing bombesin receptors.

  • Radioligand: 125I-[Tyr4]bombesin.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled bombesin.

  • Incubation Buffer: Typically a buffered salt solution (e.g., HEPES-buffered Krebs-Ringer bicarbonate medium) containing a protease inhibitor cocktail and bovine serum albumin (BSA).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Gamma Counter.

Procedure:

  • Prepare cell membranes or tissue homogenates expressing bombesin receptors.

  • In a series of tubes, incubate a constant concentration of the radioligand (125I-[Tyr4]bombesin) with varying concentrations of the test compound (this compound).

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with an excess of unlabeled bombesin).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

  • Wash the filters quickly with ice-cold incubation buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit bombesin-induced calcium release.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing bombesin receptors (e.g., PC-3 cells).

  • Calcium-sensitive fluorescent dye: Fura-2 AM.

  • Agonist: Bombesin or Gastrin-Releasing Peptide (GRP).

  • Antagonist: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • Fluorescence Plate Reader or Microscope: Capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with Fura-2 AM in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Add the antagonist (this compound) at various concentrations to the wells and incubate for a short period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation).

  • Add the agonist (bombesin) to all wells (except for negative controls) and immediately begin recording the fluorescence ratio over time.

  • The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response for each concentration of the antagonist.

  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing the Molecular Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the bombesin signaling pathway and a typical experimental workflow for antagonist validation.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin Bombesin (Agonist) BRS Bombesin Receptor (GPCR) Bombesin->BRS Binds & Activates Antagonist This compound (Antagonist) Antagonist->BRS Binds & Blocks Gq Gq Protein BRS->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Amylase Secretion) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: Bombesin signaling pathway initiated by agonist binding.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis BindingAssay Competitive Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Confirm Functional Antagonism AnimalModel Animal Model of Bombesin Action (e.g., Amylase Secretion) BindingAssay->AnimalModel Proceed if potent in vitro antagonist DataAnalysis Determine IC50/Ki Compare with Alternatives FunctionalAssay->DataAnalysis EfficacyStudy Administer Antagonist & Measure Response AnimalModel->EfficacyStudy EfficacyStudy->DataAnalysis

Caption: Experimental workflow for validating antagonist effects.

References

A Comparative Guide to Bombesin Receptor Antagonists: [D-Phe12,Leu14]-Bombesin and a New Generation of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [D-Phe12,Leu14]-Bombesin with other prominent bombesin receptor antagonists, supported by experimental data and detailed methodologies.

Bombesin and its related peptides, such as gastrin-releasing peptide (GRP), regulate a multitude of physiological processes by acting on bombesin receptors, which are G protein-coupled receptors (GPCRs).[1][2][3] These receptors, particularly the GRP receptor (GRPR or BB2), are overexpressed in various cancers, making them attractive targets for therapeutic intervention and diagnostic imaging.[4][5][6] This guide focuses on a comparative analysis of bombesin receptor antagonists, with a special emphasis on the pioneering compound this compound and its standing relative to newer, more potent, and selective antagonists.

Quantitative Comparison of Bombesin Receptor Antagonists

The efficacy of a bombesin receptor antagonist is primarily determined by its binding affinity (Ki or IC50) for the different receptor subtypes: the GRP receptor (GRPR/BB2), the neuromedin B receptor (NMBR/BB1), and the bombesin receptor subtype 3 (BRS-3/BB3).[1][2][3] The following table summarizes the binding affinities of this compound and other key antagonists. A lower value indicates a higher binding affinity.

AntagonistReceptor SubtypeBinding Affinity (Ki/IC50, nM)Reference
This compound GRPR~13,000 (IC50)[7]
NMBR~4,000 (IC50)[7]
BRS-3Not widely reported
RC-3095 GRPRHigh Affinity (Specific values vary across studies)[5][8][9][10][11][12]
PD 176252 GRPR (human)1.0 (Ki)[8][13]
NMBR (human)0.17 (Ki)[8][13]
NMBR (rat)0.66 (Ki)[8]
BIM-26226 GRPR6 (IC50)[8][14][15][16][17]
PD 168368 GRPR3500 (IC50)[8]
NMBR96 (IC50)[8]
NMBR15-45 (Ki)[8]
Demobesin 1 GRPRLow nanomolar range (IC50)[4]
RC-3940-II GRPRHigher affinity than RC-3095[5][18]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize bombesin receptor antagonists.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand to its receptor.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound for a specific bombesin receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the bombesin receptor of interest.

  • Radioligand (e.g., 125I-[Tyr4]Bombesin).

  • Test compounds (bombesin receptor antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[20]

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the frozen cell membranes or tissue homogenates and resuspend them in the assay buffer.[20]

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[19] For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled ligand is added.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

  • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plates.[19]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of bombesin receptor activation.[21][22]

Objective: To assess the antagonistic activity of a test compound by measuring its ability to inhibit agonist-induced calcium flux.

Materials:

  • Cells expressing the bombesin receptor of interest (e.g., PC-3 cells).[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][22]

  • Bombesin receptor agonist (e.g., Bombesin or GRP).

  • Test compounds (bombesin receptor antagonists).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).[23]

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the agonist into the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. The ability of the antagonist to reduce the agonist-induced fluorescence signal is a measure of its potency. Plot the response against the antagonist concentration to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the bombesin receptor signaling pathway and the workflows for key experiments.

Bombesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin / GRP GRPR GRPR (BB2) Bombesin->GRPR Binds to Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses (e.g., proliferation) Ca->Downstream Modulates PKC->Downstream Phosphorylates Targets Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with: - Radioligand - Test Antagonist (Varying Conc.) prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity of Bound Ligand wash->count analyze Analyze Data to Determine IC50 / Ki count->analyze end End analyze->end In_Vivo_Tumor_Inhibition_Workflow start Start implant Implant Human Tumor Cells (e.g., PC-3) into Nude Mice start->implant tumor_growth Allow Tumors to Grow to a Palpable Size implant->tumor_growth treatment Administer Bombesin Antagonist or Vehicle (Control) tumor_growth->treatment monitor Monitor Tumor Volume and Body Weight Regularly treatment->monitor endpoint Sacrifice Mice at Study Endpoint monitor->endpoint excise Excise and Weigh Tumors endpoint->excise analyze Analyze Tumor Tissue (e.g., for receptor expression) excise->analyze end End analyze->end

References

A Comparative Analysis of [D-Phe12,Leu14]-Bombesin and Substance P Analogs as Bombesin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [D-Phe12,Leu14]-Bombesin and substance P analogs as antagonists of bombesin receptors. This analysis is supported by experimental data on their binding affinities, in vitro and in vivo functional activities, and underlying signaling mechanisms.

This compound is a synthetic analog of the amphibian peptide bombesin, specifically designed to act as a competitive antagonist at bombesin receptors. In contrast, certain substance P analogs, while primarily targeting neurokinin receptors, have been found to exhibit cross-reactivity and act as antagonists at bombesin receptors. This dual activity of substance P analogs presents both opportunities and challenges in pharmacological research and therapeutic development. This guide aims to delineate the key differences and similarities between these two classes of compounds to aid in the selection of the most appropriate tool for specific research applications.

Quantitative Comparison of Receptor Binding and Functional Antagonism

The following tables summarize the binding affinities and functional potencies of this compound and various substance P analogs at bombesin receptors.

Table 1: Bombesin Receptor Binding Affinities

CompoundRadioligandTissue/Cell LineIC50 (µM)Ki (µM)Reference
This compound [¹²⁵I-Tyr⁴]BombesinRat brain slices~2-[1]
[¹²⁵I-Tyr⁴]BombesinGuinea pig pancreatic acini-~4[2]
Spantide ([D-Arg¹,D-Trp⁷,⁹,Leu¹¹]-Substance P)[¹²⁵I-Tyr⁴]BombesinRat brain slices1.5-[1]
(D-Arg¹, D-Pro², D-Trp⁷,⁹, Leu¹¹)-Substance P Bombesin-like peptideSmall cell lung cancer (SCLC) cell lines1-[1]
[D-Pro⁴,D-Trp⁷,⁹,¹⁰]-Substance P (4-11) ¹²⁵I-[Tyr⁴]BombesinDispersed acini from guinea pig pancreas17~17[3]

Table 2: In Vitro Functional Antagonism

AntagonistAgonistAssayTissue/Cell LineIC50 (µM)Reference
This compound BombesinAmylase ReleaseGuinea pig pancreatic acini4[4]
(D-Arg¹, D-Pro², D-Trp⁷,⁹, Leu¹¹)-Substance P BombesinCytosolic Ca²⁺ ElevationSmall cell lung cancer (SCLC) cell linesMicromolar concentrations[1]
BombesinColony FormationSmall cell lung cancer (SCLC) cell linesMicromolar concentrations[1]

Table 3: In Vivo Functional Antagonism

AntagonistAgonistBehavioral/Physiological EffectSpeciesObservationsReference
[Tyr⁴, D-Phe¹²]-Bombesin BombesinGrooming, Suppression of feeding and restingRatAntagonized the behavioral effects of bombesin.[1]
Spantide BombesinGrooming, Suppression of feeding and restingRatAntagonized many of the bombesin effects, but had intrinsic effects, indicating non-specific behavioral antagonism.[1]

Signaling Pathways and Mechanisms of Action

Bombesin receptors, primarily the GRP receptor (BB2), are G-protein coupled receptors (GPCRs) that activate downstream signaling cascades upon agonist binding. The primary signaling pathway involves the coupling to Gq/11 and G12/13 proteins.

Bombesin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Bombesin_Receptor Bombesin Receptor (e.g., GRP-R / BB2) G_Protein Gq/11, G12/13 Bombesin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Bombesin Bombesin / GRP (Agonist) Bombesin->Bombesin_Receptor Binds to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_Release Ca²⁺ Release from ER IP3->Ca2_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Responses Cellular Responses (e.g., Secretion, Proliferation) Ca2_Release->Cellular_Responses MAPK_Pathway MAP Kinase Pathway PKC_Activation->MAPK_Pathway MAPK_Pathway->Cellular_Responses

Bombesin Receptor Agonist Signaling Pathway

Antagonistic Mechanism of this compound

This compound acts as a specific and competitive antagonist at bombesin receptors. It binds to the receptor without initiating the conformational change required for G-protein activation, thereby blocking the binding of endogenous agonists like GRP and bombesin.

D-Phe12_Leu14_Bombesin_Antagonism cluster_membrane Cell Membrane Bombesin_Receptor Bombesin Receptor (e.g., GRP-R / BB2) No_Signal No Signal Transduction Bombesin_Receptor->No_Signal D-Phe12_Leu14 This compound (Antagonist) D-Phe12_Leu14->Bombesin_Receptor Binds to & Blocks Bombesin Bombesin / GRP (Agonist) Bombesin->Bombesin_Receptor Binding Inhibited

Antagonism by this compound

Antagonistic Mechanism of Substance P Analogs

Substance P analogs can also act as competitive antagonists at bombesin receptors. However, their utility can be complicated by their potential to interact with other receptors, particularly neurokinin receptors, which could lead to off-target effects.

Substance_P_Analog_Antagonism cluster_membrane Cell Membrane Bombesin_Receptor Bombesin Receptor (e.g., GRP-R / BB2) No_Signal_BN No Bombesin Signal Bombesin_Receptor->No_Signal_BN NK_Receptor Neurokinin Receptor (e.g., NK1) Potential_Off_Target Potential Off-Target Effects NK_Receptor->Potential_Off_Target SP_Analog Substance P Analog (Antagonist) SP_Analog->Bombesin_Receptor Binds to & Blocks SP_Analog->NK_Receptor May also bind to Bombesin Bombesin / GRP (Agonist) Bombesin->Bombesin_Receptor Binding Inhibited Substance_P Substance P (Agonist) Substance_P->NK_Receptor Binding may be affected

Antagonism by Substance P Analogs

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of antagonists to bombesin receptors.

  • Membrane Preparation: Tissues (e.g., rat brain) or cells expressing bombesin receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Assay Incubation: A fixed concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]Bombesin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or a substance P analog).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Bombesin-Stimulated Amylase Release from Pancreatic Acini

This assay assesses the ability of antagonists to inhibit a physiological response mediated by bombesin receptor activation.

  • Preparation of Pancreatic Acini: The pancreas from a guinea pig or rat is removed and digested with collagenase to disperse the acini. The acini are then washed and resuspended in an incubation buffer.

  • Antagonist Pre-incubation: The dispersed acini are pre-incubated with various concentrations of the antagonist for a specified time.

  • Agonist Stimulation: A fixed, submaximal concentration of bombesin is added to the acini suspension to stimulate amylase release.

  • Measurement of Amylase Activity: After a defined incubation period, the reaction is stopped, and the amount of amylase released into the supernatant is measured using a colorimetric assay.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the bombesin-stimulated amylase release (IC50) is determined.

In Vivo Behavioral Assay: Antagonism of Bombesin-Induced Grooming in Rats

This in vivo assay evaluates the ability of antagonists to block the central effects of bombesin.

  • Animal Preparation: Male rats are stereotaxically implanted with a cannula in a cerebral ventricle for intracerebroventricular (ICV) injections.

  • Antagonist Administration: A specific dose of the antagonist is administered via the ICV cannula.

  • Agonist Administration: After a predetermined time, a dose of bombesin known to induce excessive grooming is administered ICV.

  • Behavioral Observation: The rats are placed in an observation chamber, and their grooming behavior is recorded and scored for a set period.

  • Data Analysis: The grooming scores of rats treated with the antagonist and bombesin are compared to those treated with bombesin alone to determine the extent of antagonism.

Conclusion

Both this compound and certain substance P analogs can effectively antagonize bombesin receptors. The choice between these two classes of compounds depends on the specific requirements of the study.

  • This compound and its related analogs offer high specificity for bombesin receptors. This makes them ideal tools for studies where selective blockade of the bombesin signaling pathway is crucial, minimizing the risk of confounding off-target effects.

  • Substance P analogs , such as spantide, can be potent bombesin receptor antagonists but may also interact with neurokinin receptors. This broader activity could be advantageous in contexts where simultaneous modulation of both receptor systems is desired. However, for studies requiring selective bombesin receptor antagonism, the potential for off-target effects must be carefully considered and controlled for.

Researchers should carefully evaluate the data presented in this guide and consider the specific aims of their experiments when selecting an appropriate bombesin receptor antagonist.

References

Cross-Reactivity Profile of [D-Phe12,Leu14]-Bombesin with Bombesin Receptor Subtypes and Other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bombesin receptor antagonist, [D-Phe12,Leu14]-Bombesin, focusing on its cross-reactivity with bombesin receptor subtypes and other G protein-coupled receptors (GPCRs). The information is supported by experimental data from published studies to aid in the evaluation of this compound for research and therapeutic development.

Introduction to this compound and Bombesin Receptors

The bombesin family of peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), play crucial roles in various physiological processes by activating specific GPCRs.[1] There are three main subtypes of bombesin receptors in mammals: the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3).[2] These receptors are involved in gastric acid secretion, smooth muscle contraction, and cellular proliferation, and their dysregulation has been implicated in the pathology of several cancers.

This compound is a synthetic analog of bombesin designed to act as a receptor antagonist. By modifying the native peptide sequence, this compound can bind to bombesin receptors without eliciting a downstream signaling response, thereby blocking the effects of endogenous ligands. Understanding the binding affinity and selectivity of this compound across the bombesin receptor subtypes and its potential off-target effects on other receptors is critical for its application as a research tool and its potential development as a therapeutic agent.

Comparative Binding Affinity of this compound

The following table summarizes the available quantitative data on the binding affinity of this compound for various bombesin receptor preparations.

Receptor/Tissue PreparationSpeciesAssay TypeRadioligandIC50/KiReference
Brain SlicesRatRadioligand Binding125I-[Tyr4]-Bombesin~2 µM (IC50)[3]
Pancreatic AciniGuinea PigAmylase Release Inhibition-4 µM (IC50)[4]
Gastric Cancer Cell Line (St42) (GRP/BB2 Receptor)HumanRadioligand Binding125I-Tyr4-BBSNo displacement at 10 µM[5]

Note: A higher IC50 value indicates lower binding affinity.

The data indicates that this compound exhibits micromolar affinity for bombesin receptors in rodent brain and pancreatic tissues.[3][4] However, a study on a human gastric cancer cell line expressing the GRP receptor (BB2) found that this compound did not displace the radioligand even at a concentration of 10 µM, suggesting a significantly lower affinity for the human BB2 receptor compared to its rodent counterparts.[5] Data on the binding affinity of this compound for human BB1 and BB3 receptors is currently limited in the public domain.

Cross-Reactivity with Other GPCRs

Studies have indicated a degree of selectivity for this compound. One study reported that [D-Phe12]bombesin analogues did not inhibit the specific binding of 125I-VIP to rat brain slices, suggesting a lack of affinity for the Vasoactive Intestinal Peptide (VIP) receptor.[3] Another study demonstrated that these analogues did not alter the stimulation of amylase release by substance P, indicating no functional interaction with substance P receptors.[4]

Signaling Pathways and Experimental Workflows

To assess the binding and functional effects of compounds like this compound, specific experimental workflows are employed. The following diagrams illustrate the logic of a competitive radioligand binding assay and a calcium mobilization assay, which are standard methods for characterizing receptor antagonists.

G cluster_0 Competitive Radioligand Binding Assay A Receptor Preparation (Membranes or Whole Cells) D Incubation A->D B Radioligand (e.g., 125I-[Tyr4]-Bombesin) B->D C Increasing Concentrations of This compound C->D E Separation of Bound and Free Radioligand D->E F Quantification of Bound Radioactivity E->F G Data Analysis (IC50/Ki Determination) F->G

Competitive Radioligand Binding Assay Workflow.

G cluster_1 Calcium Mobilization Assay H Cells Expressing Bombesin Receptor I Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) H->I J Addition of this compound (Antagonist) I->J K Addition of Bombesin Agonist (e.g., GRP) J->K L Measurement of Fluorescence (Calcium Flux) K->L M Data Analysis (Inhibition of Agonist Response) L->M

Calcium Mobilization Assay Workflow for Antagonist Characterization.

Bombesin receptors, particularly BB1 and BB2, primarily couple to the Gαq/11 family of G proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

G cluster_2 Bombesin Receptor Signaling Pathway (Gq/11) Bombesin Bombesin Agonist Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates

Simplified Gq/11 Signaling Pathway for Bombesin Receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound for bombesin receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing human BB1, BB2, or BB3 receptors, or from tissues known to endogenously express these receptors.

  • Radioligand: 125I-[Tyr4]-Bombesin or other suitable radiolabeled bombesin agonist/antagonist.

  • Binding Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled bombesin or a potent bombesin receptor agonist/antagonist.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound dilutions or non-specific binding control

    • Radioligand at a fixed concentration (typically at or below its Kd)

    • Cell membrane preparation

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

1. Materials:

  • Cells: A cell line stably expressing the bombesin receptor of interest (e.g., HEK293-BB1, CHO-BB2).

  • Culture Medium: Appropriate for the cell line.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Agonist: Bombesin or GRP.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

2. Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add a fixed concentration of the bombesin agonist (typically the EC80 concentration) to all wells.

  • Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Analyze the data by measuring the peak fluorescence response in the presence and absence of the antagonist.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

This compound is a recognized bombesin receptor antagonist with demonstrated activity in rodent models. However, its cross-reactivity and affinity for human bombesin receptor subtypes appear to differ, with notably low affinity observed for the human BB2 receptor. Further studies are required to fully characterize its binding profile across all human bombesin receptor subtypes to better understand its selectivity and potential as a pharmacological tool or therapeutic candidate. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

A Comparative Guide to the In Vivo Effects of [D-Phe12,Leu14]-Bombesin and Other Bombesin Receptor Modulators on Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of [D-Phe12,Leu14]-Bombesin and alternative bombesin receptor modulators on food intake. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction: Understanding Bombesin's Role in Satiety

Bombesin (BBS) and its mammalian counterparts, such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), are peptides that play a significant role in the regulation of food intake.[1] When administered, these peptides have been shown to reduce meal size, suggesting their role as satiety signals.[2] These peptides exert their effects by activating specific bombesin receptors. This guide focuses on this compound, a compound that modulates this pathway, and compares its activity with that of bombesin receptor agonists.

Contrary to what its name might suggest, This compound is a bombesin receptor antagonist .[3][4] This means that instead of mimicking the effects of endogenous bombesin-like peptides to reduce food intake, it blocks their action. In experimental settings, this compound has been shown to attenuate the food intake suppression caused by exogenously administered bombesin.[3] This makes it a valuable tool for investigating the physiological role of the bombesin system in satiety.

In contrast, bombesin receptor agonists are compounds that activate bombesin receptors and have been demonstrated to decrease food intake in a dose-dependent manner in various animal models.[5] This guide will compare the antagonistic effects of this compound with the agonistic, appetite-suppressing effects of bombesin, GRP, and the selective bombesin receptor subtype-3 (BRS-3) agonist, MK-5046.

Quantitative Comparison of In Vivo Effects on Food Intake

The following table summarizes the quantitative effects of this compound and selected bombesin receptor agonists on food intake based on preclinical studies.

CompoundClassSpeciesDoseRoute of AdministrationEffect on Food IntakeCitation
This compound AntagonistRat0.1 mg/kgIntraperitoneal (i.p.)Reliably attenuated the suppression of milk intake caused by 8 µg/kg bombesin.[3]
Bombesin (BBS) AgonistRat2 µg/kgIntraperitoneal (i.p.)~40% suppression of 30-minute food intake.[6]
Rat4 µg/kgIntraperitoneal (i.p.)Significantly decreased total milk consumption during a 1-hour test.[7]
Gastrin-Releasing Peptide (GRP) AgonistBaboon8 µg/kgIntravenous (i.v.)Significantly suppressed food intake.[8]
Human10, 40, and 160 pmol/kg/hrIntravenous (i.v.) infusionProduced a significant reduction in calorie intake.[9]
MK-5046 BRS-3 AgonistMouse (diet-induced obese)25 mg/kg/dayOralReduced body weight by 9% over 14 days, with an initial inhibition of food intake.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a typical protocol for assessing the in vivo effects of bombesin receptor modulators on food intake in a rodent model.

In Vivo Food Intake Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Diet: Standard laboratory chow and water are available ad libitum, unless otherwise specified (e.g., overnight food deprivation).

2. Drug Preparation and Administration:

  • This compound (Antagonist): Dissolved in sterile saline. A typical dose is 0.1 mg/kg.[3]

  • Bombesin (Agonist): Dissolved in sterile saline. Doses can range from 2 to 8 µg/kg.[3][6]

  • Administration: Intraperitoneal (i.p.) injection is a common route. For antagonist studies, this compound is administered approximately 5 minutes prior to the administration of the bombesin agonist.[3]

3. Food Intake Measurement:

  • Test Meal: A palatable liquid diet, such as sweetened condensed milk, is often used to ensure robust and rapid consumption.

  • Procedure:

    • Animals may be food-deprived overnight to standardize motivation to eat.

    • At the beginning of the dark cycle (the active feeding period for rodents), animals are administered the vehicle (saline), the antagonist, the agonist, or a combination of the antagonist and agonist.

    • Immediately following injection(s), a pre-weighed amount of the test meal is presented to the animals.

    • Food intake is measured at specific time points (e.g., 30 minutes, 1 hour) by weighing the remaining food.[6][7]

  • Data Analysis: The amount of food consumed is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental procedures can provide a clearer understanding of the roles of these compounds.

Bombesin Receptor Signaling Pathway

Bombesin receptors (BB1/NMB-R, BB2/GRP-R, and BB3/BRS-3) are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the physiological effects of bombesin-like peptides, including the sensation of satiety. An antagonist like this compound binds to the receptor but does not activate this cascade, thereby blocking the effects of agonists.

Bombesin_Signaling cluster_membrane Cell Membrane BBS_R Bombesin Receptor (e.g., GRP-R) G_protein Gq/11 Protein BBS_R->G_protein Activates Agonist Bombesin Agonist (e.g., GRP) Agonist->BBS_R Binds & Activates Antagonist This compound (Antagonist) Antagonist->BBS_R Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Satiety Satiety Signal Ca_release->Satiety PKC_activation->Satiety

Caption: Simplified signaling pathway of bombesin receptors.

Experimental Workflow for In Vivo Food Intake Assay

The following diagram illustrates the key steps in a typical in vivo experiment designed to assess the effects of bombesin receptor modulators on food intake.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Food_Deprivation Overnight Food Deprivation (Optional) Animal_Acclimation->Food_Deprivation Drug_Admin Drug Administration (i.p. injection) Food_Deprivation->Drug_Admin Meal_Presentation Present Pre-weighed Test Meal Drug_Admin->Meal_Presentation Data_Collection Measure Food Intake (e.g., at 30 & 60 min) Meal_Presentation->Data_Collection Data_Analysis Calculate Food Consumed Data_Collection->Data_Analysis Stats Statistical Analysis (e.g., ANOVA) Data_Analysis->Stats Results Compare Treatment Groups Stats->Results

Caption: Workflow for an in vivo food intake experiment.

Conclusion

This compound serves as a critical research tool for elucidating the role of the endogenous bombesin system in satiety by acting as a receptor antagonist. In contrast, bombesin receptor agonists, including bombesin, GRP, and selective compounds like MK-5046, demonstrate a reduction in food intake, highlighting their potential as therapeutic agents for conditions such as obesity. The data and protocols presented in this guide offer a comparative framework for researchers to design and interpret studies aimed at modulating food intake through the bombesin receptor system.

References

A Comparative Analysis of [D-Phe12,Leu14]-Bombesin and [D-Phe12]bombesin: Potent Antagonists of the Bombesin Receptor Family

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the physiological roles of bombesin and its related peptides, the synthetic antagonists [D-Phe12,Leu14]-Bombesin and [D-Phe12]bombesin have emerged as critical agents for researchers. Both molecules are potent and specific inhibitors of bombesin receptors, yet subtle structural differences between them warrant a detailed comparative analysis for discerning researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, and outlines the methodologies for key experiments.

Introduction to Bombesin and its Receptors

Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] In mammals, the bombesin-like peptides, gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide array of biological effects, including smooth muscle contraction, hormone secretion, and regulation of cell growth.[2] These actions are mediated through a family of G protein-coupled receptors (GPCRs) comprising three main subtypes: the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3).[3][4] Upon activation, these receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6]

The Advent of Bombesin Receptor Antagonists

The development of specific antagonists has been crucial for elucidating the physiological and pathological roles of bombesin-like peptides. Early attempts to create such antagonists were largely unsuccessful.[7] A significant breakthrough came with the strategic substitution of the histidine residue at position 12 of the bombesin peptide with a D-phenylalanine (D-Phe).[7] This modification led to the synthesis of a new class of bombesin receptor antagonists, including [D-Phe12]bombesin and its further modified analogue, this compound.[7]

Comparative Performance: A Head-to-Head Analysis

Available experimental data suggests that this compound and [D-Phe12]bombesin exhibit remarkably similar antagonist profiles in native tissue preparations, which typically contain a mixture of bombesin receptor subtypes.

Receptor Binding Affinity

Competitive binding assays are fundamental in determining the affinity of a ligand for its receptor. In studies using rat brain slices, which express a population of bombesin receptors, both this compound and [D-Phe12]bombesin demonstrated comparable abilities to displace radiolabeled bombesin analogues.

CompoundTissue SourceRadioligandIC50 (µM)
This compound Rat Brain Slices125I-[Tyr4]BN~ 2
[D-Phe12]bombesin Rat Brain Slices125I-[Tyr4]BN~ 2
Table 1: Comparative Receptor Binding Affinities of this compound and [D-Phe12]bombesin.[8]
Functional Antagonism: Inhibition of Amylase Release

A classic functional assay to assess the potency of bombesin receptor ligands involves measuring the release of amylase from pancreatic acini. Bombesin and its agonists stimulate amylase secretion, and antagonists can inhibit this effect. Studies on dispersed acini from guinea pig pancreas have shown that both this compound and [D-Phe12]bombesin are effective antagonists of bombesin-stimulated amylase release, with nearly identical potencies.

CompoundBiological AssayAgonistIC50 (µM)
This compound Amylase Release from Guinea Pig Pancreatic AciniBombesin4
[D-Phe12]bombesin Amylase Release from Guinea Pig Pancreatic AciniBombesin4
Table 2: Comparative Functional Antagonist Potency of this compound and [D-Phe12]bombesin.[7]

While the available data in native tissues suggests a high degree of similarity, a comprehensive understanding of their potential differential effects requires further investigation into their binding affinities and functional potencies at each of the cloned human bombesin receptor subtypes (BB1, BB2, and BB3). Such studies would be invaluable for researchers targeting specific receptor-mediated pathways.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin Agonist Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor Binds & Activates Antagonist [D-Phe12]-Bombesin Analog Antagonist->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Amylase Release) Ca->Response PKC->Response

Bombesin Receptor Signaling Pathway and Antagonist Action.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Amylase Release) Tissue Tissue Preparation (e.g., Brain Slices) Incubation Incubation & Separation of Bound/Free Ligand Tissue->Incubation Radioligand Radiolabeled Bombesin (e.g., ¹²⁵I-[Tyr⁴]BN) Radioligand->Incubation Competitor Unlabeled Antagonist ([D-Phe12] Analog) Competitor->Incubation Measurement Quantification of Bound Radioactivity Incubation->Measurement Analysis_Binding IC₅₀ Determination Measurement->Analysis_Binding Acini Isolation of Pancreatic Acini Stimulation Incubation with Bombesin +/- Antagonist Acini->Stimulation Collection Collection of Supernatant Stimulation->Collection Assay Amylase Activity Measurement Collection->Assay Analysis_Functional IC₅₀ Determination Assay->Analysis_Functional

Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of this compound and [D-Phe12]bombesin for bombesin receptors in a given tissue preparation.

  • Tissue Preparation:

    • Homogenize the tissue of interest (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add a fixed concentration of a radiolabeled bombesin analog (e.g., 125I-[Tyr4]bombesin) to each tube.

    • Add increasing concentrations of the unlabeled competitor (this compound or [D-Phe12]bombesin) to the tubes.

    • Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled bombesin).

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Amylase Release Assay from Pancreatic Acini

This protocol describes the methodology to assess the functional antagonist activity of the bombesin analogs.

  • Isolation of Pancreatic Acini:

    • Euthanize a small rodent (e.g., guinea pig) and surgically remove the pancreas.

    • Inject the pancreas with a collagenase solution to digest the connective tissue.

    • Mechanically disperse the tissue by gentle pipetting to release the acini.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the acini by centrifugation and resuspend them in a physiological buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin.

  • Amylase Release Experiment:

    • Aliquot the acini suspension into a series of tubes.

    • Pre-incubate the acini with increasing concentrations of the antagonist (this compound or [D-Phe12]bombesin) for a set period (e.g., 15 minutes).

    • Add a fixed, submaximal concentration of bombesin to stimulate amylase release.

    • Include control tubes with no antagonist (bombesin stimulation only) and basal release (no bombesin).

    • Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

  • Amylase Activity Measurement:

    • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Measure the amylase activity in the supernatant using a commercially available kit, which typically involves a chromogenic substrate that changes color in proportion to amylase activity.[9] The absorbance is read using a spectrophotometer.

  • Data Analysis:

    • Express the amylase release as a percentage of the total amylase content of the acini.

    • Plot the percentage of inhibition of bombesin-stimulated amylase release as a function of the antagonist concentration.

    • Determine the IC50 value for the antagonist.

Conclusion

This compound and [D-Phe12]bombesin are potent and specific bombesin receptor antagonists that have proven to be invaluable tools in pharmacology and physiology research. The available data from studies on native tissues indicates that both compounds exhibit very similar potencies in terms of receptor binding and functional antagonism. The primary structural difference, the substitution of methionine at position 14 with leucine in this compound, does not appear to significantly alter its antagonist properties in the assays conducted to date.

For researchers selecting an antagonist for in vitro or in vivo studies, the choice between these two compounds may be guided by factors such as commercial availability, cost, and the specific experimental context. However, it is imperative for the scientific community to conduct further studies to delineate their precise pharmacological profiles at the individual human bombesin receptor subtypes. Such data will be instrumental in refining our understanding of the bombesin system and in the development of novel therapeutic agents targeting bombesin receptor-mediated pathologies.

References

Unveiling Competitive Antagonism: A Schild Analysis of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the competitive antagonism of [D-Phe12,Leu14]-Bombesin at bombesin receptors, this guide provides a comparative analysis with other bombesin antagonists, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

This compound is a synthetic analog of bombesin, a neuropeptide involved in a variety of physiological processes. By substituting key amino acids, this analog acts as a competitive antagonist at bombesin receptors, blocking the downstream signaling pathways initiated by the natural ligand. Understanding the quantitative aspects of this antagonism is crucial for its application as a research tool and for the development of novel therapeutics targeting bombesin-related pathways. Schild analysis is the gold-standard method for characterizing the potency and nature of receptor antagonists.

Quantitative Comparison of Bombesin Receptor Antagonists

The potency of a competitive antagonist is typically expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. The table below summarizes the available quantitative data for this compound and other relevant bombesin receptor antagonists.

AntagonistAgonistPreparationParameterValueReference
Ac-[D-Phe12]-Bombesin(6-14)BombesinRat Stomach / Guinea Pig Urinary BladderpA26.14[1]
This compoundBombesinRat BrainIC50 (Binding)2 µM
This compoundBombesinGuinea Pig Pancreatic AciniIC50 (Amylase Release)4 µM
RC-3095Bombesin/GRP---
RC-3940-IIBombesin/GRP---

Note: A specific pA2 value for this compound from a Schild plot was not available in the reviewed literature. IC50 values are provided as an indication of potency. The pA2 value for Ac-[D-Phe12]-Bombesin(6-14) suggests the expected range of potency for similar analogs.

Deciphering the Bombesin Receptor Signaling Pathway

Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, secretion, and cell proliferation. Competitive antagonists like this compound prevent the initiation of this cascade by blocking the initial agonist binding.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bombesin Bombesin (Agonist) BR Bombesin Receptor (GPCR) Bombesin->BR Binds & Activates Antagonist This compound (Antagonist) Antagonist->BR Binds & Blocks Gq Gq Protein BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Bombesin receptor signaling pathway.

Experimental Protocol: In Vitro Schild Analysis

The following protocol outlines the key steps for performing a Schild analysis to determine the pA2 value of a competitive antagonist for a G-protein coupled receptor, such as the bombesin receptor.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing the bombesin receptor (e.g., Swiss 3T3 cells) or a cell line stably transfected with the receptor.

  • On the day of the experiment, harvest the cells and prepare a single-cell suspension in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Determine the cell density and adjust to the desired concentration for the assay.

2. Agonist Dose-Response Curve (Control):

  • Prepare serial dilutions of the agonist (e.g., bombesin) in the assay buffer.

  • Add a fixed volume of the cell suspension to a 96-well plate.

  • Add increasing concentrations of the agonist to the wells.

  • Incubate for a predetermined time at 37°C to allow the response to reach equilibrium.

  • Measure the functional response. For bombesin receptors, this could be intracellular calcium mobilization (using a fluorescent calcium indicator like Fura-2 or Fluo-4) or a downstream signaling event like IP3 accumulation.

  • Plot the response against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) from this curve.

3. Agonist Dose-Response Curves in the Presence of the Antagonist:

  • Prepare several fixed concentrations of the antagonist (this compound). A common approach is to use concentrations that are expected to produce a 3-fold, 10-fold, and 30-fold shift in the agonist EC50.

  • Pre-incubate the cells with each fixed concentration of the antagonist for a sufficient time to ensure binding equilibrium is reached (e.g., 15-30 minutes at 37°C).

  • Following pre-incubation, add the serial dilutions of the agonist to the wells containing the cells and the antagonist.

  • Incubate and measure the functional response as in step 2.

  • Generate separate agonist dose-response curves for each concentration of the antagonist.

4. Data Analysis and Schild Plot Construction:

  • For each antagonist concentration, determine the new EC50 value (EC50') from the rightward-shifted dose-response curve.

  • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50' / EC50 .

  • The Schild equation is: log(DR - 1) = log[B] - log(KB) , where [B] is the molar concentration of the antagonist and KB is the equilibrium dissociation constant.

  • Create a Schild plot by plotting log(DR - 1) on the y-axis against the -log[B] (pA) on the x-axis.

  • Perform a linear regression on the plotted data.

5. Interpretation of the Schild Plot:

  • Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0. A slope deviating from 1.0 may indicate other forms of antagonism (e.g., non-competitive, allosteric).

  • pA2 Value: The pA2 value is the x-intercept of the regression line (where log(DR - 1) = 0). It represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Schild_Analysis_Workflow A 1. Prepare Cells & Reagents B 2. Generate Control Agonist Dose-Response Curve A->B C 3. Generate Agonist Dose-Response Curves with Antagonist A->C D 4. Calculate Dose Ratios (DR) B->D C->D E 5. Construct Schild Plot (log(DR-1) vs -log[Antagonist]) D->E F 6. Determine Slope and pA2 Value E->F

Workflow for Schild Analysis.

Alternative Bombesin Receptor Antagonists

While this compound is a valuable tool, other bombesin antagonists have been developed with different properties and potential therapeutic applications.

  • RC-3095 and RC-3940-II: These are potent, selective bombesin/gastrin-releasing peptide (GRP) receptor antagonists. Studies have shown their efficacy in inhibiting the growth of various cancer cell lines in vivo, including small cell lung carcinoma and prostate cancer. Their mechanism of action involves blocking the trophic effects of bombesin-like peptides on tumor cells.

The development and characterization of competitive antagonists like this compound are fundamental to understanding the physiological roles of bombesin and for the rational design of drugs targeting its receptors. The rigorous quantitative approach of Schild analysis provides the essential data to compare the potency and mechanism of action of these important pharmacological tools.

References

Independent Verification of [D-Phe12,Leu14]-Bombesin's Role in Grooming Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [D-Phe12,Leu14]-Bombesin's role in modulating grooming behavior, evaluated against other known grooming-inducing and inhibiting agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating the neurobiology of grooming and the therapeutic potential of bombesin receptor ligands.

Comparative Analysis of Grooming Behavior Modulation

Grooming is a complex, innate behavior in rodents that can be modulated by various neuropeptides. Bombesin, a peptide originally isolated from frog skin, and its mammalian counterpart, gastrin-releasing peptide (GRP), are potent inducers of grooming and scratching behavior when administered centrally. This compound is a synthetic analog of bombesin that acts as a competitive antagonist at bombesin receptors.[1] Its primary role in the context of grooming behavior is the inhibition of the effects induced by bombesin and related agonists.

Below is a qualitative comparison of the effects of this compound and other agents on grooming behavior in rodents. While precise quantitative comparative data for this compound is limited in the public domain, the table summarizes the observed effects based on available studies of this antagonist and other relevant compounds.

CompoundClassPrimary Effect on GroomingQualitative Characteristics of Grooming Behavior
Bombesin AgonistPotent InductionDose-dependent increase in grooming and scratching; at higher doses, a notable shift towards excessive scratching.[2][3]
This compound AntagonistInhibition of Bombesin-induced GroomingBlocks the grooming and scratching behaviors induced by bombesin.[4]
[Tyr4,D-Phe12]-Bombesin AntagonistInhibition of Bombesin-induced GroomingA close analog of this compound that has been shown to antagonize the behavioral effects of bombesin, including grooming.[4]
Adrenocorticotropic Hormone (ACTH) AgonistInductionInduces a "wave" of excessive grooming that includes all elements of the natural grooming sequence.[2]
Substance P AgonistInductionInduces grooming, but the pattern may differ from that of bombesin.[5]
Corticotropin-Releasing Factor (CRF) AgonistInductionInduces grooming behavior, often associated with stress responses.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of centrally-administered compounds on grooming behavior.

Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol is a standard method for delivering peptides like this compound directly into the central nervous system.

1. Surgical Preparation:

  • Animals (e.g., adult male C57BL/6 mice) are anesthetized using a suitable anesthetic (e.g., isoflurane).

  • The head is shaved and the animal is placed in a stereotaxic frame.

  • A midline incision is made on the scalp to expose the skull.

2. Cannula Implantation:

  • A small hole is drilled through the skull at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).

  • A guide cannula is lowered into the ventricle and secured to the skull with dental cement.

  • A dummy cannula is inserted into the guide cannula to keep it patent.

  • Animals are allowed to recover for at least one week post-surgery.

3. Intracerebroventricular Injection:

  • On the day of the experiment, the dummy cannula is removed and an injection cannula connected to a microsyringe is inserted into the guide cannula.

  • The test compound (e.g., this compound dissolved in sterile saline) is infused in a small volume (e.g., 1 µL) over a period of one minute.

  • The injection cannula is left in place for an additional minute to allow for diffusion of the injectate.

  • For antagonist studies, the antagonist is typically administered 10-15 minutes prior to the agonist.

Behavioral Observation and Quantification of Grooming

1. Habituation:

  • Animals are habituated to the observation chambers (e.g., clear Plexiglas cages) for a set period (e.g., 30-60 minutes) on several days leading up to the experiment.

2. Observation Period:

  • Immediately following ICV injection, animals are placed in the observation chamber.

  • Behavior is typically recorded for a period of 60-120 minutes using a video camera.

3. Behavioral Scoring:

  • A trained observer, blind to the experimental conditions, scores the videotapes for grooming behavior.

  • Grooming can be quantified in several ways:

    • Total time spent grooming: The cumulative duration of all grooming bouts.

    • Frequency of grooming bouts: The number of discrete grooming episodes.

    • Grooming microstructure analysis: Detailed analysis of the sequence and duration of different grooming elements (e.g., face washing, body licking, scratching).

Signaling Pathways and Experimental Workflows

Bombesin Receptor Signaling Pathway

Bombesin and its analogs exert their effects by binding to bombesin receptors, which are G protein-coupled receptors (GPCRs). The binding of an agonist like bombesin initiates a cascade of intracellular events.[6][7]

Bombesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Antagonist Action Bombesin Bombesin Bombesin_Receptor Bombesin Receptor (GPCR) Bombesin->Bombesin_Receptor Binds G_Protein Gq/11 Bombesin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Binds to Receptor Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol Release Ca_Cytosol->Downstream_Targets Activates Cellular_Response Cellular Response (e.g., Grooming Behavior) Downstream_Targets->Cellular_Response D-Phe12_Leu14_Bombesin This compound D-Phe12_Leu14_Bombesin->Bombesin_Receptor Blocks Binding

Caption: Bombesin receptor signaling pathway.

Experimental Workflow for Assessing Grooming Behavior

The following diagram illustrates a typical workflow for an experiment designed to investigate the effect of this compound on bombesin-induced grooming.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Habituation to Test Cages ICV_Cannulation Intracerebroventricular (ICV) Cannula Implantation Animal_Acclimation->ICV_Cannulation Recovery Surgical Recovery (1 week) ICV_Cannulation->Recovery Group_Assignment Random Assignment to Treatment Groups Recovery->Group_Assignment Antagonist_Injection ICV Injection: This compound or Vehicle Group_Assignment->Antagonist_Injection Incubation Incubation Period (10-15 min) Antagonist_Injection->Incubation Agonist_Injection ICV Injection: Bombesin or Vehicle Incubation->Agonist_Injection Behavioral_Recording Video Recording of Grooming Behavior (60-120 min) Agonist_Injection->Behavioral_Recording Data_Analysis Blinded Scoring of Grooming Behavior Behavioral_Recording->Data_Analysis Statistical_Analysis Statistical Analysis of Grooming Duration & Frequency Data_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Safety Operating Guide

Essential Guide to the Safe Disposal of [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized peptides like [D-Phe12,Leu14]-Bombesin is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this bombesin receptor antagonist, ensuring compliance with general laboratory safety standards.

This compound is a synthetic peptide used in cancer research.[1][2] As with many research chemicals, specific disposal protocols are paramount to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on established guidelines for the disposal of laboratory peptide waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the chemical's specific SDS for definitive guidance.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

Step-by-Step Disposal Procedures

The disposal of this compound, whether in solid (lyophilized powder) or liquid (solubilized) form, must be handled with meticulous care. Cross-contamination of waste streams and improper disposal can lead to safety hazards and regulatory non-compliance.

Solid Waste Disposal:

  • Collection: Place solid this compound waste, including any contaminated items like weighing paper or pipette tips, into a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible chemicals.[4][5]

  • Disposal Request: Contact your institution's EHS department for pickup and disposal according to institutional and regulatory protocols.[5]

Liquid Waste Disposal:

  • Segregation: Do not pour liquid waste containing this compound down the drain.[3] It must be collected in a dedicated, leak-proof hazardous waste container.

  • Containerization: The container should be compatible with the solvent used to dissolve the peptide.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Storage: Keep the container sealed when not in use and store it in the designated SAA.[4][5]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, bench paper, and empty vials, are considered contaminated and must be disposed of as hazardous waste.[3]

  • Empty Vials: An empty container that held a hazardous substance must be handled carefully. For acutely hazardous waste, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[6][7] The defaced, empty container may then be disposed of as regular trash, pending institutional guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

cluster_start Start cluster_form Identify Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage Storage cluster_end Final Disposal start This compound Waste Generated identify_form Solid or Liquid? start->identify_form collect_solid Collect in Labeled Hazardous Waste Container identify_form->collect_solid Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container identify_form->collect_liquid Liquid store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the disposal of this compound.

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in experimental settings necessitates adherence to protocols outlined in relevant research. For instance, studies involving this peptide may require solubilization in specific buffers or solvents, which will impact the classification of the resulting waste stream. Always refer to the experimental protocol for guidance on solvent use and consult your institution's EHS for proper disposal of the resulting solutions.

It is the responsibility of all laboratory personnel to be knowledgeable about the hazards of the chemicals they handle and the appropriate procedures for their disposal. By adhering to these guidelines, researchers can maintain a safe laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for Handling [D-Phe12,Leu14]-Bombesin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with [D-Phe12,Leu14]-Bombesin. The following procedures are designed to ensure the safe handling, storage, and disposal of this synthetic peptide, minimizing risks and establishing clear operational protocols.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, which is a synthetic peptide with unknown specific hazards, it is imperative to use appropriate personal protective equipment and engineering controls to prevent exposure.[1]

Equipment Specification Purpose
Gloves Nitrile or latex glovesTo prevent skin contact.
Eye Protection Chemical safety gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To avoid inhalation of the powder.
Engineering Controls Chemical fume hoodRecommended for all procedures involving the handling of the solid peptide or preparation of solutions.

Health and Safety Information

Routes of Exposure:

  • Inhalation: Avoid breathing dust or aerosols.

  • Skin Contact: Avoid direct contact with skin.

  • Eye Contact: Avoid contact with eyes.

  • Ingestion: Do not ingest.

First Aid Procedures: [1][2]

  • If Swallowed: Rinse mouth with water. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receipt and Inspection B Storage at -20°C A->B C Equilibration to Room Temp B->C D Weighing in Fume Hood C->D E Reconstitution of Peptide D->E F Experimental Use E->F G Decontamination of Surfaces F->G H Waste Segregation G->H I Disposal H->I

Caption: This diagram outlines the key steps for the safe handling of this compound.

Detailed Methodologies:

  • Receipt and Storage:

    • Upon receipt, inspect the container for any damage.

    • Lyophilized peptides should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4]

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can reduce peptide stability.[3][4]

    • All handling of the solid peptide, including weighing, should be performed in a chemical fume hood to avoid inhalation of dust.[2]

    • Wear appropriate PPE as detailed in the table above.

  • Reconstitution:

    • The solubility of this compound is in aqueous solutions. For peptides that are difficult to dissolve, a small amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) can be used initially, followed by dilution with the desired buffer.[4][5]

    • Use sterile, oxygen-free buffers for peptides containing Cys, Met, or Trp to prevent oxidation.[4]

    • Avoid repeated freeze-thaw cycles of solutions, as this can degrade the peptide.[3] For long-term storage, it is recommended to aliquot the solution and store it at -20°C or below.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials that have come into contact with the peptide, including pipette tips, tubes, and gloves, should be segregated as chemical waste.

  • Disposal of Solid Waste: Unused solid peptide and contaminated disposable labware should be placed in a sealed, labeled container for chemical waste disposal.

  • Disposal of Liquid Waste: Unused solutions containing the peptide should be collected in a designated, labeled container for liquid chemical waste. Do not pour down the drain.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2]

Signaling Pathway

This compound is an antagonist of the bombesin receptor.[6][7][8] Bombesin and its related peptides, like gastrin-releasing peptide (GRP), are known to act as growth factors in various cancers.[9] They exert their effects by binding to G protein-coupled receptors (GPCRs), which activates intracellular signaling cascades.[10]

Bombesin Receptor Antagonism

G Mechanism of this compound cluster_ligand Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Bombesin Bombesin/GRP Receptor Bombesin Receptor (GPCR) Bombesin->Receptor Binds and Activates Antagonist This compound Antagonist->Receptor Binds and Blocks G_Protein G-Protein Activation Receptor->G_Protein Activates Signaling Downstream Signaling Cascade (e.g., PLC, PKC activation) G_Protein->Signaling Initiates Response Cellular Response (e.g., Growth, Proliferation) Signaling->Response Leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.